molecular formula C36H58F3N11O10 B12043095 TRAP-6 amide TFA

TRAP-6 amide TFA

カタログ番号: B12043095
分子量: 861.9 g/mol
InChIキー: YICKZNIVMKPQPD-POCCEKOUSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

TRAP-6 amide TFA is a useful research compound. Its molecular formula is C36H58F3N11O10 and its molecular weight is 861.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C36H58F3N11O10

分子量

861.9 g/mol

IUPAC名

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C34H57N11O8.C2HF3O2/c1-18(2)13-24(31(51)41-22(11-8-12-40-34(38)39)30(50)42-23(28(37)48)16-27(36)47)44-32(52)25(14-19(3)4)45-33(53)26(43-29(49)21(35)17-46)15-20-9-6-5-7-10-20;3-2(4,5)1(6)7/h5-7,9-10,18-19,21-26,46H,8,11-17,35H2,1-4H3,(H2,36,47)(H2,37,48)(H,41,51)(H,42,50)(H,43,49)(H,44,52)(H,45,53)(H4,38,39,40);(H,6,7)/t21-,22-,23-,24-,25-,26-;/m0./s1

InChIキー

YICKZNIVMKPQPD-POCCEKOUSA-N

異性体SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O

正規SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to TRAP-6 Amide TFA: A PAR-1 Thrombin Receptor Agonist Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRAP-6 (Thrombin Receptor Activator Peptide 6) amide TFA is a synthetic hexapeptide that acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor critically involved in thrombosis and hemostasis. This technical guide provides a comprehensive overview of TRAP-6 amide TFA, including its chemical properties, mechanism of action, detailed experimental protocols for its use, and a summary of its key quantitative data. The guide is intended for researchers, scientists, and drug development professionals working in the fields of cardiovascular disease, hematology, and signal transduction.

Introduction to this compound

TRAP-6 is a hexapeptide with the amino acid sequence Ser-Phe-Leu-Leu-Arg-Asn (SFLLRN)[1]. It corresponds to the N-terminal sequence of the PAR-1 receptor that is unmasked upon cleavage by thrombin[1]. By mimicking this newly formed N-terminus, TRAP-6 directly activates PAR-1, initiating downstream signaling cascades independent of thrombin's enzymatic activity.

The "amide" designation indicates that the C-terminus of the peptide is amidated. This modification typically increases the peptide's stability by making it more resistant to carboxypeptidases. The "TFA" (trifluoroacetate) is a counter-ion that remains from the solid-phase peptide synthesis and purification process, and it helps to ensure the solubility and stability of the lyophilized peptide[2].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Sequence Ser-Phe-Leu-Leu-Arg-Asn[1]
Molecular Formula C36H58F3N11O10[3]
Molecular Weight 861.92 g/mol [3]
Purity Typically >95% (HPLC)[4]
Formulation Lyophilized solid
Solubility Soluble in water[2]

Mechanism of Action: PAR-1 Signaling

This compound selectively activates PAR-1, a G-protein coupled receptor that couples to multiple G protein families, primarily Gq and G12/13, to initiate intracellular signaling cascades.

Gq-Mediated Pathway

Activation of the Gq pathway by TRAP-6 leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC)[5][6]. This pathway is crucial for platelet activation and aggregation.

Gq_Signaling_Pathway TRAP6 This compound PAR1 PAR-1 TRAP6->PAR1 Gq Gq PAR1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC co-activates Platelet_Activation Platelet Activation & Aggregation Ca2_release->Platelet_Activation PKC->Platelet_Activation

Gq-mediated signaling pathway of PAR-1 activation by TRAP-6.

G12/13-Mediated Pathway

Concurrent with Gq activation, PAR-1 stimulation by TRAP-6 also activates the G12/13 pathway. This leads to the activation of the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK). The RhoA/ROCK pathway plays a significant role in platelet shape change, stress fiber formation, and granule secretion by regulating the phosphorylation of myosin light chain and other cytoskeletal proteins[7][8][9][10].

G12_13_Signaling_Pathway TRAP6 This compound PAR1 PAR-1 TRAP6->PAR1 G12_13 G12/13 PAR1->G12_13 activates RhoA RhoA G12_13->RhoA activates ROCK Rho-associated Kinase (ROCK) RhoA->ROCK activates Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton Shape_Change Platelet Shape Change & Granule Secretion Cytoskeleton->Shape_Change

G12/13-mediated signaling pathway of PAR-1 activation by TRAP-6.

Quantitative Data

AgonistEC50 (Platelet Aggregation)TargetReference
TRAP-6 0.8 µMPAR-1[1][4]
Thrombin ~1 nMPAR-1, PAR-4[11][12]
SFLLRN-NH2 ~2 µMPAR-1
TFLLR-NH2 1.9 µM (Ca2+ mobilization in neurons)PAR-1[13]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry (LTA).

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood_Collection 1. Collect whole blood in 3.2% sodium citrate PRP_Prep 2. Centrifuge at 150-200 x g for 15 min to obtain PRP Blood_Collection->PRP_Prep PPP_Prep 3. Centrifuge remaining blood at 1500-2000 x g for 15 min to obtain PPP PRP_Prep->PPP_Prep Platelet_Count 4. Adjust platelet count of PRP to 200-300 x 10⁹/L with PPP PPP_Prep->Platelet_Count Aggregometer_Setup 5. Set 0% and 100% aggregation with PPP and PRP, respectively Platelet_Count->Aggregometer_Setup Sample_Incubation 6. Add PRP to cuvette with stir bar and incubate at 37°C for 2 min Aggregometer_Setup->Sample_Incubation TRAP6_Addition 7. Add this compound (final concentration e.g., 1-10 µM) Sample_Incubation->TRAP6_Addition Data_Acquisition 8. Record light transmission for 5-10 minutes TRAP6_Addition->Data_Acquisition

Workflow for Platelet Aggregation Assay using LTA.

Materials:

  • This compound stock solution (e.g., 1 mM in water or buffer)

  • Whole blood from healthy, consenting donors who have not taken anti-platelet medication for at least 10 days

  • 3.2% Sodium Citrate anticoagulant

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Light Transmission Aggregometer

  • Aggregation cuvettes and stir bars

  • Calibrated pipettes

Procedure:

  • Blood Collection and PRP Preparation:

    • Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

    • Prepare PRP by centrifuging the whole blood at 150-200 x g for 15 minutes at room temperature.

    • Prepare PPP by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.

    • Adjust the platelet count of the PRP to 200-300 x 10⁹/L using PPP.

  • Aggregation Measurement:

    • Set the 0% and 100% aggregation baselines on the aggregometer using PPP and PRP, respectively.

    • Pipette an appropriate volume of PRP into an aggregation cuvette containing a magnetic stir bar.

    • Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 2 minutes with stirring.

    • Add the desired final concentration of this compound to the PRP and immediately start recording.

    • Monitor the change in light transmission for 5-10 minutes to obtain the aggregation curve.

Intracellular Calcium Mobilization Assay (FLIPR Assay)

This protocol describes the measurement of intracellular calcium mobilization in cells expressing PAR-1 using a Fluorometric Imaging Plate Reader (FLIPR).

Calcium_Mobilization_Workflow cluster_prep Cell and Plate Preparation cluster_assay FLIPR Assay Cell_Seeding 1. Seed PAR-1 expressing cells in a 96- or 384-well plate Incubation1 2. Incubate overnight at 37°C, 5% CO₂ Cell_Seeding->Incubation1 Dye_Loading 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer Incubation1->Dye_Loading Incubation2 4. Incubate for 1 hour at 37°C and 30 min at room temperature Dye_Loading->Incubation2 FLIPR_Setup 5. Place cell plate and compound plate (containing TRAP-6) into the FLIPR Incubation2->FLIPR_Setup Baseline_Reading 6. Record baseline fluorescence FLIPR_Setup->Baseline_Reading Compound_Addition 7. Automated addition of This compound Baseline_Reading->Compound_Addition Kinetic_Reading 8. Record fluorescence kinetically to measure calcium flux Compound_Addition->Kinetic_Reading

References

Cellular Signaling Pathways Activated by TRAP-6 Amide TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRAP-6 (Thrombin Receptor Activator Peptide 6) amide TFA is a synthetic hexapeptide that serves as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR-1).[1][2][3] PAR-1 is a G-protein coupled receptor (GPCR) that plays a critical role in thrombosis, inflammation, and vascular biology.[4][5] It is highly expressed in platelets and endothelial cells.[5][6] TRAP-6 mimics the action of the endogenous tethered ligand that is unmasked upon proteolytic cleavage of the PAR-1 N-terminus by proteases like thrombin.[5][7][8] This makes TRAP-6 an invaluable tool for studying PAR-1 mediated signaling cascades in a controlled and reproducible manner, independent of enzymatic cleavage.[6] This guide provides an in-depth overview of the core signaling pathways activated by TRAP-6, quantitative data, and detailed experimental protocols.

Mechanism of PAR-1 Activation

Normally, PAR-1 is activated when a serine protease, such as thrombin, cleaves its extracellular N-terminus. This cleavage exposes a new N-terminal sequence (SFLLRN in humans) which then acts as a "tethered ligand," binding to the receptor's second extracellular loop to induce a conformational change and initiate intracellular signaling.[4][7] TRAP-6, with the sequence SFLLRN-NH₂, directly binds to and activates PAR-1, bypassing the need for proteolytic cleavage.[5][9]

PAR-1 Activation cluster_0 Endogenous Activation cluster_1 Synthetic Activation Thrombin Thrombin PAR1_inactive Inactive PAR-1 Thrombin->PAR1_inactive Cleavage PAR1_active_tethered Active PAR-1 (Tethered Ligand) PAR1_inactive->PAR1_active_tethered Conformational Change TRAP6 TRAP-6 Amide PAR1_inactive_2 Inactive PAR-1 TRAP6->PAR1_inactive_2 Direct Binding PAR1_active_agonist Active PAR-1 PAR1_inactive_2->PAR1_active_agonist Conformational Change

Figure 1: Mechanisms of PAR-1 Activation.

Core Signaling Pathways

Activation of PAR-1 by TRAP-6 initiates distinct signaling cascades depending on the cell type. The most well-characterized pathways are in platelets and endothelial cells.

Platelet Signaling Cascade

In human platelets, TRAP-6 is a potent activator, leading to aggregation and degranulation. The primary pathway involves the coupling of PAR-1 to the Gq family of G-proteins.

  • Gq Activation: Upon TRAP-6 binding, PAR-1 activates its associated G-protein, Gαq.

  • PLC Activation: Activated Gαq stimulates Phospholipase C (PLC).[10]

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.[10]

  • PKC Activation: The increase in both cytosolic Ca²⁺ and membrane-bound DAG synergistically activates Protein Kinase C (PKC).[10][11]

This cascade of events culminates in downstream physiological responses, including the phosphorylation of target proteins like GSK3β, trafficking and release of dense granules (containing ADP), and ultimately, platelet aggregation.[10][11]

Platelet Signaling TRAP6 TRAP-6 Amide PAR1 PAR-1 TRAP6->PAR1 Gq Gαq PAR1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP₃ PLC->IP3 cleaves PIP₂ DAG DAG PLC->DAG cleaves PIP₂ PIP2 PIP₂ ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca Cytosolic Ca²⁺ ↑ ER->Ca releases Ca->PKC activates Granules Dense Granule Release (ADP) Ca->Granules PKC->Granules Aggregation Platelet Aggregation Granules->Aggregation

Figure 2: TRAP-6 signaling pathway in platelets.
Endothelial and Inflammatory Signaling

In endothelial cells, PAR-1 activation contributes to inflammatory responses and changes in vascular permeability. While direct TRAP-6 studies are less common, related research points to the involvement of key inflammatory signaling adaptors like TNF receptor-associated factor 6 (TRAF6).

TRAF6 acts as a critical node for inflammatory signaling downstream of receptors like Toll-like receptors (TLRs).[12][13] This pathway is regulated by the Hippo pathway effector, Yes-associated protein (YAP). YAP can interact directly with TRAF6, promoting its K48-linked ubiquitination and subsequent degradation.[12][14] This action suppresses the K63-linked auto-ubiquitination of TRAF6 required for downstream activation of the TAK1 complex and subsequent NF-κB signaling.[12][14] Therefore, YAP acts as a brake on TRAF6-mediated inflammation.[15] Knockdown of TRAF6 in endothelial cells has been shown to paradoxically increase basal VEGF promoter activity, suggesting it also has an inhibitory role in some pro-angiogenic signaling.[16][17]

YAP-TRAF6 Regulation Stimulus Inflammatory Stimulus (e.g., LPS) TLR TLR4 Stimulus->TLR TRAF6 TRAF6 TLR->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 NFkB NF-κB Activation TAK1->NFkB Genes Pro-inflammatory Gene Expression NFkB->Genes YAP YAP YAP->TRAF6 promotes degradation (K48-ubiquitination)

Figure 3: YAP-mediated inhibition of TRAF6/NF-κB signaling.

Quantitative Data Summary

The following table summarizes key quantitative data from studies utilizing TRAP-6 to activate PAR-1 signaling.

ParameterCell/System TypeValue(s)Reference(s)
EC₅₀ (Platelet Aggregation) Human Platelets0.8 µM[5]
Concentrations for Platelet Activation Human Platelets1.25 - 100 µM[18][19]
Concentrations for Ca²⁺ Mobilization Xenopus Oocytes (expressing PAR-1)0.01 - 10 µM[2][3]
Concentrations for Ca²⁺ Mobilization Human Platelets10 µM[10][20]
PAR-1 Protein Expression (vs. normoxic control)Rat Cardiomyocytes (Hypoxia)3h: 206.8% ± 8.2%6h: 215.2% ± 7.2%[21]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used to study TRAP-6 signaling.

Intracellular Calcium Mobilization Assay

This assay measures the increase in cytosolic calcium concentration following receptor activation, a hallmark of Gq-coupled GPCR signaling.[22]

Methodology

  • Cell Preparation: Isolate human platelets and resuspend to a concentration of 2×10⁸ cells/mL.[10] For adherent cells, seed them in a 96-well or 384-well plate the day before the experiment.[23]

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., 10 µM OG488-BAPTA-1 AM or a no-wash dye like Calcium-6) for 30-60 minutes at 37°C.[10][20]

  • Washing (if required): If not using a no-wash kit, wash the cells to remove excess extracellular dye.[10]

  • Incubation: Add inhibitors or vehicle controls and incubate for a specified period (e.g., 15 minutes at 37°C).[10]

  • Measurement: Place the plate in a kinetic fluorescence plate reader (e.g., FLIPR). Record a baseline fluorescence reading for 10-20 seconds.[23]

  • Stimulation: Use the instrument's integrated pipettor to add TRAP-6 amide (e.g., final concentration of 10 µM) to the wells.[20]

  • Data Acquisition: Continue to record fluorescence intensity over time (e.g., for 3-10 minutes) to capture the transient calcium peak and subsequent return to baseline.[20][23]

Figure 4: Experimental workflow for a calcium mobilization assay.
Western Blot for ERK1/2 Phosphorylation

Extracellular signal-regulated kinase (ERK) is a key member of the MAPK pathway, which can be activated downstream of GPCRs. Western blotting can quantify the phosphorylation of ERK, indicating pathway activation.[24]

Methodology

  • Cell Culture & Starvation: Culture cells (e.g., HEK293, HUVEC) to ~80% confluency. Serum-starve the cells for 6-12 hours to reduce basal phosphorylation levels.[25]

  • Stimulation: Treat cells with various concentrations of TRAP-6 amide for a specific time course (e.g., 5, 10, 30 minutes). Include an unstimulated control.

  • Cell Lysis: Immediately after stimulation, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Resolve equal amounts of protein (e.g., 20-30 µg) on an 8-10% SDS-polyacrylamide gel.[26]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[26]

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.[26]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP- or fluorophore-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate or fluorescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.[24]

Figure 5: Experimental workflow for Western Blot analysis.

References

An In-depth Technical Guide to TRAP-6 Amide TFA: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Thrombin Receptor Activator Peptide 6 (TRAP-6) amide TFA. It is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular research, hematology, and drug development.

Chemical Structure and Physicochemical Properties

TRAP-6 is a synthetic hexapeptide that acts as a selective agonist for Protease-Activated Receptor 1 (PAR-1).[1][2] The "amide" designation indicates that the C-terminus is an amide rather than a carboxylic acid. The trifluoroacetate (TFA) salt is a common counter-ion used during peptide synthesis and purification.

The primary amino acid sequence of TRAP-6 amide is Ser-Phe-Leu-Leu-Arg-Asn-NH₂ (SFLLRN-NH₂)[3] .

Table 1: Chemical and Physicochemical Properties of TRAP-6 Amide TFA

PropertyValueReference(s)
Amino Acid Sequence Ser-Phe-Leu-Leu-Arg-Asn-NH₂[3]
Molecular Formula C₃₄H₅₇N₁₁O₈ • XCF₃COOH[3]
Molecular Weight (as TFA salt) 861.92 g/mol [4]
Molecular Weight (free peptide) 747.9 g/mol [3]
Appearance Solid[4]
Purity ≥95% (HPLC)[5]
Solubility DMSO: 12 mg/mLPBS (pH 7.2): 5 mg/mLWater: Soluble to 1 mg/mLEthanol: Slightly soluble[3][5]
Storage Store at -20°C. Stable for ≥ 4 years.[3]

Biological Properties and Mechanism of Action

TRAP-6 amide is a potent and selective agonist of Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor (GPCR).[2][6] It mimics the action of the tethered ligand that is unmasked upon cleavage of the N-terminus of PAR-1 by proteases such as thrombin.[2][6] By binding to and activating PAR-1, TRAP-6 amide initiates downstream signaling cascades that lead to various cellular responses, most notably platelet aggregation.[2][7] It has also been shown to activate GPR15 on T-cells.[1]

Table 2: Biological Activities of TRAP-6 Amide

Biological ActivityEC₅₀ / ConcentrationCell/SystemReference(s)
Platelet Aggregation 0.15 µMIn vitro[3]
Platelet Aggregation 0.8 µMIn vitro[5][7]
Intracellular Ca²⁺ Mobilization 0.01-10 µMXenopus oocytes expressing PAR-1[2]
Relaxation of guinea pig internal anal sphincter strips 30 µMIsolated tissue[3]
Increased IL-8 release from human bronchial epithelial cells 50 µMIsolated cells[3]
Signaling Pathway

Activation of PAR-1 by TRAP-6 amide leads to the coupling of heterotrimeric G-proteins, primarily Gαq and Gα₁₂/₁₃.[1] This initiates two main downstream signaling branches:

  • Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • Gα₁₂/₁₃ Pathway: Activation of Gα₁₂/₁₃ leads to the activation of the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK). This pathway is crucial for the regulation of the actin cytoskeleton and cell shape changes.

PAR1_Signaling_Pathway TRAP6 TRAP-6 Amide PAR1 PAR-1 TRAP6->PAR1 Binds to Gq Gαq PAR1->Gq Activates G1213 Gα₁₂/₁₃ PAR1->G1213 Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA G1213->RhoA Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Leads to PKC->Platelet_Aggregation Contributes to ROCK ROCK RhoA->ROCK Activates Cytoskeleton Actin Cytoskeleton Rearrangement ROCK->Cytoskeleton Regulates Cytoskeleton->Platelet_Aggregation Essential for

Caption: PAR-1 signaling cascade initiated by TRAP-6 amide.

Experimental Protocols

The following are detailed methodologies for key experiments involving TRAP-6 amide.

Platelet Aggregation Assay (Optical Aggregometry)

This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) upon stimulation with TRAP-6 amide using an optical aggregometer.

  • Blood Collection and PRP Preparation:

    • Collect whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least 10 days.

    • Use a 3.2% or 3.8% sodium citrate solution as an anticoagulant (9 parts blood to 1 part citrate).

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes. PPP is used to set the 100% aggregation baseline.

  • Assay Procedure:

    • Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.

    • Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.

    • Pre-warm the PRP at 37°C for at least 2 minutes.

    • Add a specific volume of TRAP-6 amide solution to achieve the desired final concentration (e.g., 0.1 - 10 µM).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) as platelets aggregate.

  • Data Analysis:

    • The primary endpoints are the maximum aggregation percentage and the area under the curve (AUC).

    • Dose-response curves can be generated to calculate the EC₅₀ value of TRAP-6 amide.

Platelet_Aggregation_Workflow start Start blood_collection Whole Blood Collection (Sodium Citrate) start->blood_collection prp_prep Centrifuge (Low Speed) to obtain PRP blood_collection->prp_prep ppp_prep Centrifuge (High Speed) to obtain PPP prp_prep->ppp_prep calibration Calibrate Aggregometer (PRP = 0%, PPP = 100%) prp_prep->calibration ppp_prep->calibration assay_setup Add PRP to Cuvette and Pre-warm to 37°C calibration->assay_setup add_trap6 Add TRAP-6 Amide assay_setup->add_trap6 record Record Light Transmission add_trap6->record analysis Data Analysis (Max Aggregation, AUC, EC₅₀) record->analysis end End analysis->end

Caption: Workflow for Platelet Aggregation Assay.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration in response to TRAP-6 amide using a fluorescent calcium indicator.

  • Cell Preparation:

    • Culture cells expressing PAR-1 (e.g., HEK293-PAR1 or platelets) in a suitable medium.

    • Seed the cells in a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM) and a quencher (e.g., probenecid) in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells.

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Record the baseline fluorescence for a short period.

    • Inject the TRAP-6 amide solution at various concentrations into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each concentration of TRAP-6 amide.

    • Generate dose-response curves to determine the EC₅₀ value.

Calcium_Mobilization_Workflow start Start cell_seeding Seed PAR-1 Expressing Cells in Microplate start->cell_seeding dye_loading Load Cells with Fluorescent Calcium Indicator cell_seeding->dye_loading incubation Incubate at 37°C dye_loading->incubation plate_reader Place Plate in Fluorescence Plate Reader incubation->plate_reader baseline Record Baseline Fluorescence plate_reader->baseline add_trap6 Inject TRAP-6 Amide baseline->add_trap6 record Record Fluorescence Change add_trap6->record analysis Data Analysis (Peak Response, EC₅₀) record->analysis end End analysis->end

Caption: Workflow for Intracellular Calcium Mobilization Assay.

References

The Role of TRAP-6 Amide TFA in Platelet Activation Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Thrombin Receptor Activator Peptide 6 (TRAP-6) amide TFA in the study of platelet activation. TRAP-6 is a synthetic hexapeptide that acts as a selective and potent agonist of the Protease-Activated Receptor 1 (PAR1), a key thrombin receptor on human platelets. Its ability to mimic the effects of thrombin in a stable and standardized manner makes it an invaluable tool in hematology and cardiovascular research.

Core Concept: Mimicking Thrombin's Action

TRAP-6 corresponds to the amino acid sequence SFLLRN, which represents the N-terminal tethered ligand sequence unmasked upon thrombin cleavage of the PAR1 receptor. By binding to and activating PAR1, TRAP-6 initiates a cascade of intracellular signaling events that lead to platelet shape change, granule secretion, and aggregation, all of which are critical steps in thrombosis and hemostasis.[1] Unlike thrombin, TRAP-6's action is independent of receptor cleavage and is not blocked by common antiplatelet drugs like aspirin or clopidogrel, making it a specific tool for investigating PAR1-mediated pathways.[2]

Mechanism of Action: The PAR1 Signaling Cascade

Upon binding to PAR1, TRAP-6 induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The primary signaling pathways initiated by PAR1 activation in platelets are:

  • Gq Pathway: Activation of Gαq leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the dense tubular system, increasing intracellular calcium concentrations. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which plays a crucial role in granule secretion and sustained platelet activation.

  • G12/13 Pathway: Activation of Gα12/13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation. This process is essential for the cytoskeletal rearrangements that drive platelet shape change.

  • Gi Pathway: While not the primary pathway for platelet activation by PAR1, Gαi can be activated to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the threshold for platelet activation.

The culmination of these signaling events is the "inside-out" activation of the integrin αIIbβ3 (also known as GPIIb/IIIa). This conformational change enables αIIbβ3 to bind fibrinogen, leading to platelet aggregation and the formation of a thrombus.

PAR1_Signaling_Pathway cluster_receptor Platelet Membrane cluster_gproteins G Proteins cluster_downstream Downstream Effectors cluster_second_messengers Second Messengers & Kinases cluster_cellular_response Cellular Response TRAP6 TRAP-6 PAR1 PAR1 TRAP6->PAR1 binds Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 Gi Gi PAR1->Gi PLC PLCβ Gq->PLC RhoGEF RhoGEF G1213->RhoGEF AC Adenylyl Cyclase Gi->AC IP3_DAG IP3 & DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA cAMP ↓ cAMP AC->cAMP Ca2 Ca²⁺ Mobilization IP3_DAG->Ca2 PKC PKC Activation IP3_DAG->PKC Ca2->PKC GranuleSecretion Granule Secretion (ADP, ATP, etc.) Ca2->GranuleSecretion PKC->GranuleSecretion ROCK ROCK RhoA->ROCK ShapeChange Shape Change ROCK->ShapeChange Aggregation Aggregation (αIIbβ3 Activation) ShapeChange->Aggregation GranuleSecretion->Aggregation

Caption: TRAP-6 mediated PAR1 signaling pathway in platelets.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of TRAP-6 in platelet activation studies, compiled from various research articles.

Table 1: Effective Concentrations of TRAP-6 in Platelet Function Assays

Assay TypeSpeciesEffective Concentration RangeReference
Platelet AggregationHuman1 - 15 µM[3]
P-selectin Expression (Flow Cytometry)Human1 - 10 µM[4]
PAC-1 Binding (Flow Cytometry)Human7.5 - 15 µM[3]
Calcium MobilizationHuman10 µM[5][6]
Dense Granule ReleaseHuman10 µM[5][6]

Table 2: Typical Experimental Conditions for Platelet Studies

ParameterValueReference
PRP Preparation
Anticoagulant3.2% or 3.8% Sodium Citrate
1st Centrifugation (for PRP)150-200 x g for 10-15 minutes[7]
2nd Centrifugation (for PPP)2000 x g for 20 minutes[7]
Platelet Count Adjustment in PRP200-300 x 10⁹/L[7]
Platelet Aggregation
Incubation Temperature37°C
Stirring Speed900-1200 rpm
Flow Cytometry
TRAP-6 Incubation Time5-30 minutes[4]
Antibody Incubation Time15-20 minutes at room temperature[8]
Calcium Mobilization
Dye Loading30 minutes at 37°C[5][6]
TRAP-6 StimulationReal-time measurement[5]

Detailed Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

Objective: To isolate platelets from whole blood for use in functional assays.

Materials:

  • Human whole blood collected in 3.2% or 3.8% sodium citrate tubes.

  • 15 mL conical centrifuge tubes.

  • Serological pipettes.

  • Centrifuge with a swinging bucket rotor.

Procedure:

  • Collect venous blood into sodium citrate tubes. Mix gently by inversion 3-5 times.

  • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.[7] This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells and platelets in the middle, and platelet-rich plasma (PRP) at the top.

  • Carefully collect the upper PRP layer using a pipette without disturbing the buffy coat and transfer it to a new conical tube.

  • To prepare platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed, typically 2000-2500 x g for 15-20 minutes.[7]

  • Collect the supernatant (PPP) and store it in a separate tube. PPP is used to set the baseline (100% transmission) in light transmission aggregometry.

  • Count the platelets in the PRP using a hematology analyzer and adjust the concentration to 200-300 x 10⁹ platelets/L with PPP if necessary.[7]

  • Let the PRP rest for at least 30 minutes at room temperature before use.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure the extent of platelet aggregation in response to TRAP-6.

Materials:

  • Platelet aggregometer.

  • Cuvettes and stir bars.

  • PRP and PPP.

  • TRAP-6 amide TFA solution (typically 1 mM stock, diluted to working concentrations).

Procedure:

  • Set up the aggregometer according to the manufacturer's instructions. Use PPP to set the 100% aggregation baseline and PRP for the 0% baseline.

  • Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette containing a magnetic stir bar.

  • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for at least 2 minutes with stirring.

  • Add a small volume of TRAP-6 solution (e.g., 50 µL of a 10x working solution) to the PRP to achieve the desired final concentration (e.g., 5-10 µM).

  • Record the change in light transmission for a set period, typically 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.

Flow Cytometry for Platelet Activation Markers (P-selectin and activated αIIbβ3)

Objective: To quantify the expression of surface markers on activated platelets.

Materials:

  • Flow cytometer.

  • PRP or washed platelets.

  • This compound solution.

  • Fluorescently-labeled antibodies against P-selectin (CD62P) and the activated form of αIIbβ3 (PAC-1).

  • Isotype control antibodies.

  • Phosphate-buffered saline (PBS).

  • Paraformaldehyde (for fixing).

Procedure:

  • Aliquot 50 µL of PRP into flow cytometry tubes.

  • Add TRAP-6 to the desired final concentration (e.g., 10 µM) to the test samples. Add an equivalent volume of buffer to the control (resting) sample.

  • Incubate for 5-10 minutes at room temperature.

  • Add the fluorescently labeled antibodies (e.g., anti-CD62P-PE and PAC-1-FITC) at their predetermined optimal concentrations. Also, prepare tubes with isotype control antibodies.

  • Incubate for 15-20 minutes at room temperature in the dark.[8]

  • Add 1 mL of PBS to each tube and acquire the samples on the flow cytometer immediately. Alternatively, fix the cells with 1% paraformaldehyde for later analysis.

  • Analyze the data by gating on the platelet population based on their forward and side scatter characteristics. Quantify the percentage of positive cells and the mean fluorescence intensity for each activation marker.

Intracellular Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration following platelet activation with TRAP-6.

Materials:

  • Fluorescence plate reader with kinetic reading capabilities.

  • Black, clear-bottom 96-well plates.

  • Washed platelets.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • This compound solution.

  • Pluronic F-127.

Procedure:

  • Prepare washed platelets from PRP by centrifuging at a higher speed, washing the pellet with a suitable buffer (e.g., Tyrode's buffer), and resuspending to the desired concentration.

  • Load the platelets with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in the presence of Pluronic F-127 (to aid dye solubilization) for 30-45 minutes at 37°C in the dark.

  • Wash the dye-loaded platelets to remove extracellular dye.

  • Aliquot the platelet suspension into a 96-well black, clear-bottom plate.

  • Place the plate in the fluorescence plate reader and record a baseline fluorescence for a short period.

  • Inject TRAP-6 solution to achieve the desired final concentration and immediately begin recording the change in fluorescence over time.

  • The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for studying platelet activation using TRAP-6.

Experimental_Workflow cluster_preparation Sample Preparation cluster_activation Platelet Activation cluster_assays Functional Assays cluster_analysis Data Analysis BloodCollection Whole Blood Collection (Sodium Citrate) PRP_Prep PRP Preparation (Low-Speed Centrifugation) BloodCollection->PRP_Prep PlateletCount Platelet Count Adjustment PRP_Prep->PlateletCount Activation Incubation with TRAP-6 PlateletCount->Activation Aggregation Platelet Aggregation (Aggregometry) Activation->Aggregation FlowCytometry Activation Marker Expression (Flow Cytometry) Activation->FlowCytometry Calcium Calcium Mobilization (Fluorometry) Activation->Calcium DataAnalysis Quantitative Analysis Aggregation->DataAnalysis FlowCytometry->DataAnalysis Calcium->DataAnalysis

Caption: A typical experimental workflow for TRAP-6-induced platelet activation studies.

Conclusion

This compound is an essential tool for researchers investigating platelet function and the mechanisms of thrombosis. Its specificity for the PAR1 receptor allows for the targeted study of thrombin-mediated signaling pathways. By employing the standardized protocols and understanding the quantitative parameters outlined in this guide, researchers can obtain reliable and reproducible data on platelet activation, contributing to the development of novel antiplatelet therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Scientific History of TRAP-6 Amide TFA

Abstract

Thrombin Receptor Activating Peptide 6 (TRAP-6) amide TFA is a synthetic hexapeptide that has become an indispensable tool in the study of platelet physiology and thrombosis. As a selective agonist of Protease-Activated Receptor 1 (PAR1), it reliably induces platelet aggregation and degranulation, mimicking the action of the native agonist, thrombin. This guide provides a comprehensive overview of the discovery and scientific history of TRAP-6, its mechanism of action, key experimental protocols for its use, and its quantitative pharmacological parameters.

Discovery and Scientific History

The discovery of TRAP-6 is intrinsically linked to the elucidation of the function of Protease-Activated Receptors (PARs), a unique subclass of G protein-coupled receptors (GPCRs). In the early 1990s, researchers discovered that the human thrombin receptor, now known as PAR1, is activated by a novel proteolytic mechanism. Thrombin, a serine protease central to the coagulation cascade, cleaves the N-terminal exodomain of the receptor.[1] This cleavage unmasks a new N-terminus, which then acts as a "tethered ligand," binding intramolecularly to the receptor to initiate transmembrane signaling.[1]

This tethered ligand sequence in humans begins with the amino acids Ser-Phe-Leu-Leu-Arg-Asn (SFLLRN).[1][2] To study this activation mechanism without the enzymatic complexity of thrombin, researchers synthesized peptides corresponding to this newly revealed sequence. TRAP-6 (Sequence: SFLLRN-amide) was one such synthetic peptide, designed to act as a direct, full agonist of PAR1, independent of receptor cleavage.[2][3] The C-terminal amidation improves peptide stability and activity. The trifluoroacetate (TFA) salt is a common and often unstated counter-ion resulting from the purification process of solid-phase peptide synthesis.

The development of TRAP-6 provided a stable, specific, and standardized tool to probe PAR1 function.[2][3] It has been instrumental in cardiovascular research, allowing for the consistent in vitro activation of platelets to study aggregation, signaling pathways, and the efficacy of various anti-platelet therapies that target pathways other than PAR1, such as aspirin and clopidogrel.[1][2]

Mechanism of Action: PAR1 Signaling

TRAP-6 selectively binds to and activates PAR1.[1][4][5] As a GPCR, PAR1 activation by TRAP-6 initiates a cascade of intracellular events by coupling to heterotrimeric G proteins, primarily Gαq and Gα12/13.

  • Gαq Pathway: Activation of Gαq leads to the stimulation of Phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (an endoplasmic reticulum equivalent), causing the release of stored Ca2+ into the cytoplasm.[5][6] The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), a key event for platelet granule secretion and integrin αIIbβ3 activation.

  • Gα12/13 Pathway: Activation of Gα12/13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. This pathway is crucial for inducing changes in platelet shape (shape change) and contributes to the full aggregation response.

This signaling culminates in the "inside-out" activation of the integrin αIIbβ3 (also known as GPIIb/IIIa) receptor on the platelet surface.[7] Activated αIIbβ3 undergoes a conformational change that dramatically increases its affinity for fibrinogen. Fibrinogen molecules then bridge adjacent platelets, leading to the formation of platelet aggregates.[7]

PAR1_Signaling_Pathway PAR1 Signaling Pathway Activated by TRAP-6 cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRAP6 TRAP-6 PAR1 PAR1 Receptor TRAP6->PAR1 Binds Gq Gαq PAR1->Gq Activates G1213 Gα12/13 PAR1->G1213 Activates PLC PLCβ Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA Activation RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC Integrin Integrin αIIbβ3 Activation PKC->Integrin ShapeChange Shape Change RhoA->ShapeChange Aggregation Platelet Aggregation ShapeChange->Aggregation Integrin->Aggregation

PAR1 Signaling Pathway Activated by TRAP-6

Quantitative Pharmacological Data

The potency of TRAP-6 is typically characterized by its half-maximal effective concentration (EC₅₀) for inducing platelet aggregation. While values can vary slightly based on experimental conditions (e.g., platelet donor, preparation method), the commonly cited value underscores its high potency.

ParameterAgonistSpeciesAssayValueReference
EC₅₀ TRAP-6HumanPlatelet Aggregation~0.8 µM[1][6]
Activity TRAP-6HumanCa²⁺ Mobilization0.01 - 10 µM[5]
Specificity TRAP-6HumanReceptor ActivityNo activity at PAR4[5]

Key Experimental Protocols

TRAP-6 is most frequently used in platelet aggregometry assays. Light Transmission Aggregometry (LTA) is considered the gold standard method.[7]

Detailed Protocol: Light Transmission Aggregometry (LTA)

This protocol outlines the standard procedure for measuring TRAP-6-induced platelet aggregation in platelet-rich plasma (PRP).

A. Materials:

  • This compound Reagent (e.g., 1 mM stock solution)

  • Anticoagulated whole blood (typically collected in 3.2% sodium citrate)

  • Plastic transfer pipettes and containers

  • Platelet aggregometer with cuvettes and stir bars

  • Centrifuge

  • 37°C water bath or incubator

B. Sample Preparation:

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the anticoagulated whole blood at a low speed (150-200 x g) for 10-15 minutes at room temperature.[3] This pellets the red and white blood cells while leaving platelets suspended in the plasma.

  • PRP Collection: Carefully remove the upper layer of plasma (the PRP) using a plastic transfer pipette and place it into a capped plastic tube.[3] Keep at room temperature.

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to pellet the remaining platelets and cells.[3]

  • PPP Collection: Collect the resulting supernatant (PPP), which will be used to set the baseline for the aggregometer.[3]

C. Aggregometry Procedure:

  • Instrument Calibration: Set the 0% and 100% aggregation levels on the aggregometer. Use a cuvette with PPP to set the 100% light transmission baseline and a cuvette with PRP to set the 0% light transmission baseline.[3]

  • Sample Incubation: Pipette the required volume of PRP (e.g., 250-500 µL) into an aggregation cuvette containing a magnetic stir bar. Pre-warm the cuvette at 37°C for at least 120 seconds.[3]

  • Agonist Addition: Add the required volume of TRAP-6 reagent directly into the cuvette to achieve the desired final concentration (e.g., a final concentration of 1-10 µM).[3][8]

  • Data Recording: Immediately begin recording the change in light transmission. Allow the aggregation pattern to form for a minimum of 5 minutes.[3] The clumping of platelets allows more light to pass through the sample, which is plotted as a percentage of aggregation over time.

LTA_Workflow Experimental Workflow for Light Transmission Aggregometry (LTA) cluster_prep Sample Preparation cluster_assay Aggregometry Assay Blood Collect Whole Blood (3.2% Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (150-200 x g, 15 min) Blood->Centrifuge1 PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (2000 x g, 20 min) Centrifuge1->Centrifuge2 Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibrate Incubate Incubate PRP + Stir Bar (37°C, 120s) PRP->Incubate PPP Collect Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibrate Calibrate->Incubate AddTRAP6 Add TRAP-6 Reagent Incubate->AddTRAP6 Record Record Light Transmission (≥ 5 min) AddTRAP6->Record Analyze Data Analysis (% Max Aggregation, Slope) Record->Analyze

Experimental Workflow for Light Transmission Aggregometry (LTA)

References

In Vivo Physiological Effects of TRAP-6 Amide TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo physiological effects of TRAP-6 amide TFA, a synthetic hexapeptide that acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR-1). By mimicking the endogenous activation mechanism of PAR-1, this compound serves as a critical tool for investigating the diverse roles of this receptor in hemostasis, thrombosis, inflammation, and beyond. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved.

Core Concepts: this compound and PAR-1 Activation

TRAP-6 (Thrombin Receptor Activator Peptide-6), with the amino acid sequence SFLLRN, is a synthetic peptide that corresponds to the N-terminal sequence of the human PAR-1 receptor exposed after cleavage by thrombin.[1][2] The trifluoroacetate (TFA) salt form is a common counter-ion used during peptide synthesis and purification. In vivo, this compound activates PAR-1, a G-protein coupled receptor (GPCR), initiating a cascade of intracellular signaling events that lead to various physiological responses.[1][2]

In Vivo Physiological Effects: Quantitative Data

The in vivo administration of this compound elicits a range of measurable physiological effects, primarily related to platelet activation, vascular responses, and inflammation. The following tables summarize key quantitative data from various in vivo studies.

ParameterAnimal ModelThis compound DoseObserved EffectReference
Platelet Aggregation In vitro (human platelets)EC50 = 0.8 µMInduction of platelet aggregation[2]
Blood Pressure Rat1 mg/kg (i.v.)Biphasic response: initial transient hypotension followed by a pressor response[3]
Paw Edema Rat-(Data not available for specific TRAP-6 dose) Carrageenan-induced paw edema is a relevant model.[2][4]
Vascular Permeability Mouse-(Data not available for specific TRAP-6 dose) Evans blue dye extravasation is a common method for assessment.[5]
Thrombosis Mouse (photothrombosis)0.2, 2, and 20 mg/kg (i.v.)A related PAR-1 agonist peptide (AP9) showed a dose-dependent reduction in lesion volume.[6]

Note: Specific quantitative in vivo dose-response data for this compound is limited in publicly available literature. The provided data for paw edema and vascular permeability are based on common models where PAR-1 agonists are studied. The thrombosis data is from a study using a different PAR-1 agonist but provides a relevant experimental framework.

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide representative protocols for key in vivo experiments involving this compound or other PAR-1 agonists.

In Vivo Thrombosis Model (Photothrombosis in Mice)

This protocol is adapted from studies investigating the effects of PAR-1 agonists on thrombosis.[6]

Objective: To induce a localized thrombus in the cerebral microvasculature and assess the effect of this compound on thrombus formation and ischemic damage.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Sterile saline

  • Rose Bengal (photoreactive dye)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Cold light source with a fiber optic guide

  • Stereotaxic frame

  • Surgical tools

Procedure:

  • Anesthetize the mouse and place it in a stereotaxic frame.

  • Perform a midline scalp incision to expose the skull.

  • Administer this compound (e.g., 0.2, 2, or 20 mg/kg) or vehicle (saline) intravenously via the tail vein 10 minutes prior to thrombosis induction.

  • Five minutes after this compound administration, inject Rose Bengal (50 mg/kg) intravenously.

  • Irradiate the exposed skull over the desired cortical region with a cold light source for a specified duration (e.g., 15 minutes) to induce photothrombosis.

  • After irradiation, suture the scalp incision.

  • Allow the animal to recover from anesthesia.

  • At a predetermined time point (e.g., 24 or 96 hours) post-thrombosis, euthanize the animal and perfuse the brain.

  • Harvest the brain and process for histological analysis (e.g., TTC staining) to measure the infarct volume.

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard model for assessing acute inflammation and the effects of anti-inflammatory agents.[2][4]

Objective: To induce localized inflammation in the rat paw and evaluate the anti-inflammatory effects of this compound.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Sterile saline

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

Procedure:

  • Administer this compound or vehicle (saline) intraperitoneally at the desired dose.

  • After a specified pre-treatment time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage of edema inhibition for the this compound-treated groups compared to the vehicle-treated control group.

Signaling Pathways of this compound

Activation of PAR-1 by this compound initiates a complex network of intracellular signaling cascades through the coupling to multiple G-protein subtypes: Gαq/11, Gαi/o, and Gα12/13.

PAR-1 Signaling Overview

PAR1_Signaling_Overview cluster_receptor Cell Membrane cluster_gproteins G-Proteins cluster_effectors Downstream Effectors TRAP-6 TRAP-6 PAR-1 PAR-1 TRAP-6->PAR-1 Activates Gq/11 Gq/11 PAR-1->Gq/11 G12/13 G12/13 PAR-1->G12/13 Gi/o Gi/o PAR-1->Gi/o PLC Phospholipase C Gq/11->PLC Activates RhoGEFs RhoGEFs G12/13->RhoGEFs Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits

Caption: Overview of PAR-1 activation and G-protein coupling.

Gq/11 Signaling Pathway

The Gαq/11 pathway primarily leads to calcium mobilization and protein kinase C (PKC) activation.

Gq_Signaling PAR-1 PAR-1 Gq/11 Gq/11 PAR-1->Gq/11 Activates PLC Phospholipase C Gq/11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Cellular Response Cellular Response PKC->Cellular Response Phosphorylates targets

Caption: Gq/11 signaling cascade leading to Ca²⁺ and PKC activation.

G12/13 Signaling Pathway

The Gα12/13 pathway is primarily involved in the regulation of the actin cytoskeleton through the activation of Rho GTPases.

G12_13_Signaling PAR-1 PAR-1 G12/13 G12/13 PAR-1->G12/13 Activates RhoGEFs RhoGEFs G12/13->RhoGEFs RhoA RhoA RhoGEFs->RhoA Activates ROCK Rho Kinase RhoA->ROCK Cytoskeletal\nRearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal\nRearrangement Mediates

Caption: G12/13 signaling cascade leading to cytoskeletal changes.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for an in vivo study investigating the effects of this compound.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution In Vivo Execution cluster_analysis Data Analysis & Interpretation Study Design Study Design Animal Model Selection Animal Model Selection Study Design->Animal Model Selection Dose Selection Dose Selection Animal Model Selection->Dose Selection Animal Acclimation Animal Acclimation Dose Selection->Animal Acclimation TRAP-6 Administration TRAP-6 Administration Animal Acclimation->TRAP-6 Administration Induction of\nPhysiological Challenge Induction of Physiological Challenge TRAP-6 Administration->Induction of\nPhysiological Challenge Data Collection Data Collection Induction of\nPhysiological Challenge->Data Collection Sample Processing Sample Processing Data Collection->Sample Processing Statistical Analysis Statistical Analysis Sample Processing->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Caption: General workflow for in vivo studies with TRAP-6.

Conclusion

This compound is an invaluable pharmacological tool for elucidating the multifaceted in vivo roles of PAR-1. Its ability to selectively activate this receptor provides researchers with a means to dissect its contribution to thrombosis, inflammation, and vascular biology. While existing literature provides a strong foundation, further in vivo studies are warranted to establish comprehensive dose-response relationships and to fully characterize its effects across various physiological and pathophysiological models. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for designing and interpreting such future investigations.

References

Pharmacological Characterization of TRAP-6 Amide TFA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of TRAP-6 amide TFA, a synthetic peptide used to investigate the activation of Protease-Activated Receptor 1 (PAR-1). This document details its mechanism of action, key quantitative data, experimental methodologies, and the associated signaling pathways.

Introduction

TRAP-6 (Thrombin Receptor Activator Peptide 6) amide TFA is a synthetic hexapeptide with the sequence H-Ser-Phe-Leu-Leu-Arg-Asn-NH2, presented as a trifluoroacetate salt. It acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor (GPCR) critically involved in thrombosis and hemostasis. By mimicking the action of the endogenous tethered ligand that is unmasked upon thrombin cleavage of the receptor's N-terminus, this compound provides a valuable tool for studying PAR-1 signaling and platelet function in a controlled and reproducible manner.

Mechanism of Action

This compound directly binds to and activates PAR-1, independent of proteolytic cleavage. This activation initiates a conformational change in the receptor, leading to the engagement of intracellular G proteins, primarily of the Gq family. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in concert with the elevated Ca2+ levels, activates protein kinase C (PKC). This signaling cascade culminates in various cellular responses, most notably platelet aggregation and degranulation.

Quantitative Pharmacological Data

The following table summarizes the key in vitro activity of this compound. While extensive research confirms its potent agonistic activity, a specific binding affinity constant (Kd or Ki) for this compound to the PAR-1 receptor is not consistently reported in publicly available literature.

ParameterValueAssayCell/Tissue TypeReference
EC50 0.8 µMPlatelet AggregationHuman Platelets[1]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • This compound stock solution (e.g., 1 mM in sterile water or saline).

  • Platelet-poor plasma (PPP).

  • Aggregometer cuvettes with stir bars.

  • Light Transmission Aggregometer.

  • Centrifuge.

  • Pipettes.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature.

    • Carefully collect the upper PRP layer.

  • Preparation of Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at 2000-2500 x g for 15-20 minutes.

    • Collect the supernatant (PPP).

  • Aggregometer Setup:

    • Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

  • Assay Performance:

    • Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette with a stir bar.

    • Pre-incubate the PRP at 37°C for 2-5 minutes.

    • Add a specific volume of this compound solution to achieve the desired final concentration.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) to measure the rate and extent of aggregation.

Calcium Mobilization Assay

This assay quantifies the increase in intracellular calcium concentration following receptor activation, often using a fluorescent calcium indicator.

Materials:

  • Cells expressing PAR-1 (e.g., platelets, endothelial cells, or a recombinant cell line).

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).

  • This compound stock solution.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorometric plate reader with an injection module (e.g., FLIPR, FlexStation).

  • 96- or 384-well black, clear-bottom microplates.

Procedure:

  • Cell Plating:

    • Seed the cells into the microplate wells and culture overnight to allow for adherence.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Incubate the cells with the calcium indicator dye solution in the dark at 37°C for 30-60 minutes.

    • Wash the cells to remove excess dye.

  • Assay Measurement:

    • Place the microplate into the fluorometric plate reader.

    • Establish a stable baseline fluorescence reading.

    • Inject the this compound solution into the wells.

    • Immediately record the fluorescence intensity over time to measure the transient increase in intracellular calcium.

Visualizations

Signaling Pathway of this compound via PAR-1

PAR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRAP6 This compound PAR1 PAR-1 Receptor TRAP6->PAR1 Binds & Activates Gq Gq Protein PAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Platelet Aggregation & Degranulation PKC->Response Leads to

Caption: PAR-1 signaling cascade initiated by this compound.

Experimental Workflow for Platelet Aggregation Assay

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Measurement Blood Whole Blood (Sodium Citrate) Centrifuge1 Centrifuge (150-200 x g) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (2000-2500 x g) Centrifuge1->Centrifuge2 Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibrate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibrate Incubate Incubate PRP at 37°C Calibrate->Incubate Add_TRAP6 Add this compound Incubate->Add_TRAP6 Record Record Light Transmission Add_TRAP6->Record Data Data Record->Data Aggregation Curve

Caption: Workflow for Light Transmission Aggregometry.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Mobilization_Workflow cluster_cell_prep Cell Preparation cluster_measurement Fluorescence Measurement Seed Seed PAR-1 Expressing Cells in Microplate Culture Culture Overnight Seed->Culture Wash1 Wash Cells Culture->Wash1 Load Load with Calcium Indicator Dye Wash1->Load Wash2 Wash to Remove Excess Dye Load->Wash2 Baseline Read Baseline Fluorescence Wash2->Baseline Inject Inject this compound Baseline->Inject Record Record Fluorescence Change Inject->Record Data Data Record->Data Calcium Flux Data

Caption: Workflow for a fluorescent-based calcium mobilization assay.

References

An In-depth Technical Guide to TRAP-6 Amide TFA for Investigating G Protein-Coupled Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Thrombin Receptor Activator Peptide 6 (TRAP-6) amide TFA, a synthetic hexapeptide that serves as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor (GPCR). TRAP-6 mimics the action of the endogenous ligand unmasked by thrombin cleavage of PAR-1, making it an invaluable tool for studying PAR-1 signaling and function in a variety of physiological and pathological processes, including platelet aggregation, thrombosis, inflammation, and cancer.

Core Concepts: Mechanism of Action

TRAP-6 is a synthetic peptide with the amino acid sequence SFLLRN that corresponds to the tethered ligand sequence of human PAR-1 exposed after cleavage by thrombin.[1] Unlike thrombin, TRAP-6 activates PAR-1 directly and independently of receptor cleavage, providing a more standardized and stable method for receptor activation in experimental settings.[1][2] As a selective PAR-1 agonist, TRAP-6 shows no activity at the related PAR4 receptor.[3]

The trifluoroacetic acid (TFA) salt is a common counter-ion for synthetic peptides like TRAP-6, resulting from the purification process. While generally not problematic, researchers should be aware that TFA can potentially influence experimental results, for instance by altering pH or, in some sensitive cell-based assays, by exhibiting mild biological activity. For highly sensitive applications, conversion to a different salt form, such as acetate or hydrochloride, may be considered.

PAR-1 Signaling Pathways

Activation of PAR-1 by TRAP-6 initiates a cascade of intracellular signaling events through the coupling to multiple heterotrimeric G proteins, primarily Gαq, Gα12/13, and Gαi.[4] This pleiotropic coupling allows for the activation of diverse downstream effector pathways, leading to a wide range of cellular responses.

PAR1_Signaling PAR-1 Signaling Cascade TRAP6 TRAP-6 amide TFA PAR1 PAR-1 (GPCR) TRAP6->PAR1 binds & activates Gaq Gαq PAR1->Gaq activates G1213 Gα12/13 PAR1->G1213 activates Gai Gαi PAR1->Gai activates PLC Phospholipase C-β (PLC-β) Gaq->PLC activates RhoGEF RhoGEF G1213->RhoGEF activates AC Adenylyl Cyclase Gai->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca->CellularResponse PKC->CellularResponse RhoA RhoA RhoGEF->RhoA activates ROCK ROCK RhoA->ROCK activates Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton Cytoskeleton->CellularResponse cAMP ↓ cAMP AC->cAMP cAMP->CellularResponse

Caption: PAR-1 Signaling Cascade.

Key Downstream Effectors:

  • Gαq Pathway: Activation of phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

  • Gα12/13 Pathway: Activation of Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a crucial role in cytoskeletal rearrangements.

  • Gαi Pathway: Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Quantitative Data

The following tables summarize the reported effective concentrations of TRAP-6 in various in vitro and in vivo experimental systems.

Assay TypeCell/System TypeParameter MeasuredEffective Concentration/DosageReference(s)
Platelet AggregationHuman PlateletsEC500.8 µM[5]
Platelet AggregationHuman PlateletsAggregation Induction1, 3, 10 µM[6]
Calcium MobilizationXenopus oocytes (expressing PAR-1)Ca²⁺ Release0.01 - 10 µM[3]
Platelet ActivationHuman PlateletsGeneral Activation0.01 - 10 µM (30 min)[3]
In Vivo Blood PressureInactin-anesthetized ratsBiphasic Blood Pressure Response1 mg/kg (i.v.)[3]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) upon stimulation with TRAP-6.

Platelet_Aggregation_Workflow Platelet Aggregation Workflow start Start blood_collection Collect Whole Blood (Sodium Citrate) start->blood_collection prp_prep Prepare Platelet-Rich Plasma (PRP) (Centrifugation at 150-200 x g) blood_collection->prp_prep ppp_prep Prepare Platelet-Poor Plasma (PPP) (Centrifugation at >1500 x g) blood_collection->ppp_prep aggregometer_setup Set 0% and 100% Aggregation (using PPP and PRP) prp_prep->aggregometer_setup ppp_prep->aggregometer_setup sample_prep Pipette PRP into Cuvette with Stir Bar aggregometer_setup->sample_prep pre_warm Pre-warm to 37°C sample_prep->pre_warm add_trap6 Add this compound pre_warm->add_trap6 measure Record Light Transmittance (5-10 minutes) add_trap6->measure analyze Analyze Aggregation Curve measure->analyze end End analyze->end

Caption: Platelet Aggregation Workflow.

Materials:

  • This compound

  • Whole blood collected in 3.2% or 3.8% sodium citrate

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Light transmission aggregometer

  • Cuvettes and stir bars

  • Calibrated pipettes

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at >1500 x g for 15-20 minutes to obtain PPP.

  • Aggregometer Setup:

    • Set the 0% aggregation baseline with PPP and the 100% aggregation with PRP according to the instrument's instructions.

  • Assay:

    • Pipette a defined volume of PRP into a cuvette containing a magnetic stir bar.

    • Pre-warm the cuvette at 37°C for at least 2 minutes.

    • Place the cuvette in the aggregometer and start recording the baseline.

    • Add the desired concentration of this compound to the cuvette.

    • Record the change in light transmission for 5-10 minutes to monitor platelet aggregation.

  • Data Analysis:

    • Analyze the aggregation curve to determine parameters such as maximal aggregation (%), slope, and lag time.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration in response to TRAP-6 stimulation using a fluorescent calcium indicator.

Calcium_Mobilization_Workflow Calcium Mobilization Workflow start Start cell_seeding Seed Cells in a Multi-well Plate start->cell_seeding cell_culture Culture Cells Overnight cell_seeding->cell_culture dye_loading Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) cell_culture->dye_loading incubation Incubate for Dye Uptake dye_loading->incubation wash Wash to Remove Excess Dye incubation->wash baseline_reading Measure Baseline Fluorescence wash->baseline_reading add_trap6 Add this compound baseline_reading->add_trap6 kinetic_reading Record Fluorescence Kinetically add_trap6->kinetic_reading data_analysis Analyze Fluorescence Change (e.g., Peak Response, Area Under Curve) kinetic_reading->data_analysis end End data_analysis->end

Caption: Calcium Mobilization Workflow.

Materials:

  • This compound

  • Adherent or suspension cells expressing PAR-1

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127 (for aiding dye solubilization)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filters

Procedure:

  • Cell Preparation:

    • Seed cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate at 37°C for 30-60 minutes in the dark.

  • Assay:

    • Wash the cells with HBSS to remove extracellular dye.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Measure the baseline fluorescence for a short period.

    • Add this compound at the desired concentration using the instrument's injector or by manual pipetting.

    • Immediately begin kinetic measurement of fluorescence intensity for several minutes.

  • Data Analysis:

    • Analyze the kinetic data to determine the change in fluorescence over time. Common parameters include the peak fluorescence intensity and the area under the curve.

In Vivo Blood Pressure Measurement in Rats

This protocol provides a general framework for assessing the effect of intravenously administered TRAP-6 on blood pressure in anesthetized rats.

Materials:

  • This compound

  • Wistar or Sprague-Dawley rats

  • Anesthetic (e.g., inactin, urethane, or isoflurane)

  • Catheters for cannulation of the carotid artery and jugular vein

  • Pressure transducer and data acquisition system

  • Heparinized saline

Procedure:

  • Animal Preparation:

    • Anesthetize the rat according to an approved institutional protocol.

    • Surgically expose and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

    • Fill the catheters with heparinized saline to prevent clotting.

  • Instrumentation and Stabilization:

    • Connect the arterial catheter to a pressure transducer linked to a data acquisition system.

    • Allow the animal to stabilize for at least 20-30 minutes, monitoring for a stable blood pressure and heart rate.

  • TRAP-6 Administration:

    • Record a stable baseline blood pressure.

    • Administer a bolus intravenous injection of this compound (e.g., 1 mg/kg) through the jugular vein catheter.

    • Continuously record the blood pressure response. A biphasic response (an initial decrease followed by an increase) has been reported.[3]

  • Data Analysis:

    • Analyze the blood pressure recordings to determine the magnitude and duration of the hypotensive and hypertensive phases of the response to TRAP-6.

Conclusion

This compound is a versatile and indispensable tool for researchers investigating the multifaceted roles of PAR-1 in health and disease. Its selectivity and stability make it a superior choice over thrombin for targeted PAR-1 activation in a wide range of experimental models. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in your research endeavors, from in vitro signaling studies to in vivo physiological assessments. Careful consideration of the experimental design, including the choice of assay and the potential influence of the TFA counter-ion, will ensure the generation of robust and reproducible data.

References

Methodological & Application

Preparation of a Stock Solution of TRAP-6 Amide TFA: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and application of a stock solution of TRAP-6 (Thrombin Receptor Activator Peptide 6) amide TFA (trifluoroacetate salt). TRAP-6 amide is a potent and selective synthetic hexapeptide agonist of the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor critically involved in platelet activation and thrombosis.[1][2] Accurate preparation of a TRAP-6 amide stock solution is paramount for obtaining reliable and reproducible results in various in vitro and in vivo experimental models. This guide outlines the chemical and physical properties of TRAP-6 amide TFA, detailed protocols for its dissolution, and recommendations for storage and quality control. Furthermore, it includes an experimental protocol for a common downstream application, the in vitro platelet aggregation assay, and a visual representation of the PAR-1 signaling pathway.

Introduction

TRAP-6 amide is a synthetic peptide with the sequence H-Ser-Phe-Leu-Leu-Arg-Asn-NH2.[3] It mimics the tethered ligand that is unmasked upon thrombin cleavage of the N-terminus of the PAR-1 receptor. By directly activating PAR-1, TRAP-6 amide induces a cascade of intracellular signaling events that lead to platelet shape change, degranulation, and aggregation.[4][5] This makes it an invaluable tool for studying the mechanisms of platelet activation, screening for antiplatelet drugs, and investigating the role of PAR-1 in various physiological and pathological processes. The trifluoroacetate (TFA) salt is a common counter-ion used in peptide synthesis and purification.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for its proper handling and use.

PropertyValueReference
Molecular Formula C36H58F3N11O10[2]
Molecular Weight 861.92 g/mol [2][6]
Appearance Lyophilized white solid[2]
Purity Typically >95% (as determined by HPLC)
Solubility
PBS (pH 7.2)33.33 mg/mL
DMSO12 mg/mL
WaterSoluble (general peptide guideline)
EC50 for Platelet Aggregation 0.15 - 0.8 µM[1][7]

Preparation of this compound Stock Solution

This protocol provides a step-by-step guide for the preparation of a 1 mM this compound stock solution. It is recommended to prepare a fresh stock solution for each set of experiments or to aliquot and store it properly to avoid repeated freeze-thaw cycles.

Materials
  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Dimethyl sulfoxide (DMSO), anhydrous (optional)

  • Sterile, low-protein binding polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Protocol
  • Equilibrate the Peptide: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the peptide, which can affect its stability.

  • Calculate the Required Mass: To prepare a 1 mM stock solution, use the following formula:

    Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    For example, to prepare 1 mL of a 1 mM stock solution:

    Mass (mg) = 0.001 mol/L x 0.001 L x 861.92 g/mol = 0.862 mg

  • Weigh the Peptide: Carefully weigh the calculated amount of this compound using an analytical balance in a clean, draft-free environment. Transfer the powder to a sterile microcentrifuge tube.

  • Solubilization:

    • Primary Solvent (Aqueous): Add the desired volume of sterile water or PBS (pH 7.2) to the microcentrifuge tube containing the peptide. For example, to prepare a 1 mM solution with 0.862 mg of peptide, add 1 mL of solvent.

    • Secondary Solvent (Organic): If the peptide does not readily dissolve in the aqueous solvent, a small amount of DMSO can be used. First, dissolve the peptide in a minimal volume of DMSO (e.g., 50-100 µL). Once fully dissolved, slowly add the aqueous buffer to reach the final desired volume and concentration. Note: Be mindful of the final DMSO concentration in your working solution, as it can affect cellular assays.

  • Mixing: Vortex the solution gently until the peptide is completely dissolved. The solution should be clear and free of any visible particulates.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, low-protein binding microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

    • Short-term storage: Store aliquots at -20°C for up to one month.

    • Long-term storage: For storage longer than one month, store aliquots at -80°C for up to six months.

Quality Control
  • Visual Inspection: The reconstituted stock solution should be a clear, colorless solution. Any signs of precipitation or cloudiness may indicate poor solubility or degradation.

  • Sterility: Use sterile techniques and reagents throughout the preparation process to prevent microbial contamination. If necessary, the final solution can be sterilized by filtration through a 0.22 µm filter.

  • Concentration Verification: For critical applications, the concentration of the stock solution can be verified using techniques such as UV-Vis spectrophotometry (if the peptide contains chromophores) or by amino acid analysis.

Experimental Protocol: In Vitro Platelet Aggregation Assay

This protocol describes a typical experimental workflow for inducing platelet aggregation using the prepared this compound stock solution.

Workflow for Platelet Aggregation Assay

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood Whole Blood Collection (Sodium Citrate) prp Platelet-Rich Plasma (PRP) Preparation (Centrifugation) blood->prp ppp Platelet-Poor Plasma (PPP) Preparation (Centrifugation) prp->ppp setup Aggregometer Setup (37°C, with stir bar) add_prp Add PRP to Cuvette setup->add_prp add_trap6 Add TRAP-6 Working Solution add_prp->add_trap6 measure Measure Light Transmittance add_trap6->measure plot Plot Aggregation Curve (% Aggregation vs. Time) measure->plot calc Calculate Max Aggregation and EC50 plot->calc

Caption: Workflow for TRAP-6 induced platelet aggregation assay.

Detailed Methodology
  • Prepare Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Prepare Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which will be used as a reference (100% aggregation).

  • Prepare Working Solutions:

    • Dilute the 1 mM this compound stock solution with PBS or an appropriate buffer to the desired final concentrations for the experiment (e.g., ranging from 0.1 µM to 10 µM).

  • Perform Aggregation Assay:

    • Pre-warm the PRP and PPP to 37°C.

    • Calibrate the aggregometer using PRP as the baseline (0% aggregation) and PPP as the 100% aggregation reference.

    • Add a specific volume of PRP to a cuvette with a magnetic stir bar and place it in the aggregometer.

    • After a brief equilibration period, add a small volume of the TRAP-6 working solution to the PRP to initiate aggregation.

    • Record the change in light transmittance over time until a stable plateau is reached.

  • Data Analysis:

    • The aggregometer software will generate an aggregation curve.

    • Determine the maximum percentage of aggregation for each concentration of TRAP-6.

    • If a dose-response curve is generated, the EC50 value can be calculated.

PAR-1 Signaling Pathway

TRAP-6 amide activates PAR-1, a G-protein coupled receptor, which primarily signals through two main G-protein families in platelets: Gq and G12/13.

G cluster_membrane Plasma Membrane cluster_gq_pathway Gq Pathway cluster_g1213_pathway G12/13 Pathway cluster_aggregation Final Outcome TRAP6 TRAP-6 Amide PAR1 PAR-1 Receptor TRAP6->PAR1 Activation Gq Gq PAR1->Gq Activates G1213 G12/13 PAR1->G1213 Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca2+ Mobilization IP3->Ca Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Granule Granule Secretion Ca->Granule PKC->Granule Aggregation Platelet Aggregation Granule->Aggregation RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates Shape Cytoskeletal Reorganization (Shape Change) ROCK->Shape Shape->Aggregation

Caption: PAR-1 signaling pathway activated by TRAP-6 amide in platelets.

Activation of Gq leads to the activation of Phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events contribute to granule secretion. The G12/13 pathway activates RhoGEFs, leading to the activation of RhoA and its downstream effector ROCK, which results in cytoskeletal reorganization and platelet shape change.[5] Both pathways converge to promote the final outcome of platelet aggregation.

Conclusion

The proper preparation of a this compound stock solution is a fundamental step for researchers studying PAR-1 mediated cellular processes. By following the detailed protocols and guidelines presented in this document, scientists can ensure the quality and consistency of their experimental results. Understanding the underlying signaling pathways and having a robust experimental protocol for a key application like platelet aggregation will further enhance the utility of TRAP-6 amide as a powerful research tool in the fields of hematology, cardiovascular research, and drug development.

References

Optimal Working Concentration of TRAP-6 Amide TFA for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of TRAP-6 (Thrombin Receptor Activating Peptide-6) amide TFA in cell culture. TRAP-6 is a synthetic hexapeptide that acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor. It mimics the action of thrombin in activating PAR-1, making it a valuable tool for studying cellular signaling, particularly in platelets and endothelial cells.[1][2] The trifluoroacetate (TFA) salt is a common counter-ion resulting from the peptide synthesis and purification process.

Data Presentation: Recommended Working Concentrations

The optimal concentration of TRAP-6 amide TFA is highly dependent on the cell type and the specific cellular response being measured. The following table summarizes recommended concentration ranges for common applications based on published literature. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

ApplicationCell TypeRecommended Concentration RangeEffective Concentration (EC50) / Specific Examples
Platelet Aggregation Human Platelets1 - 10 µMEC50 = 0.8 µM[2]
Platelet Activation & Degranulation Human Platelets4 - 30 µM4-6 µM for arachidonic acid release[3], 10 µM for dense granule release studies[4]
Calcium Mobilization Xenopus Oocytes (expressing human PAR-1)0.01 - 10 µM-
Calcium Imaging Various (e.g., astrocytes, endothelial cells)1 - 25 µMA titration is strongly recommended.
Signaling Pathway Analysis (e.g., Western Blot) Human Platelets10 µMFor phosphorylation studies[4]

Signaling Pathway

TRAP-6 activates PAR-1, which is a G protein-coupled receptor (GPCR). Upon binding of TRAP-6 to the extracellular domain of PAR-1, a conformational change occurs, leading to the activation of heterotrimeric G proteins, primarily Gq/11 and G12/13. This initiates downstream signaling cascades that result in various cellular responses, including platelet aggregation, calcium mobilization, and cell proliferation.

TRAP6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TRAP-6 TRAP-6 PAR-1 PAR-1 TRAP-6->PAR-1 Binds and Activates Gq/11 Gq/11 PAR-1->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Ca2+->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation) PKC->Cellular_Response Phosphorylates Downstream Targets

Caption: TRAP-6 mediated PAR-1 signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is typically a lyophilized powder.

  • Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the peptide in sterile, nuclease-free water or a buffer such as PBS. For hydrophobic peptides, a small amount of DMSO can be used to aid dissolution, followed by dilution with the aqueous buffer.[5]

  • Stock Concentration: Prepare a stock solution of 1 mM. For example, for a peptide with a molecular weight of approximately 862 g/mol (for the TFA salt form), dissolve 0.862 mg in 1 mL of solvent.

  • Storage: Store the stock solution at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles. After reconstitution in an aqueous solution, it is recommended to use it within a short period or store it frozen for up to 4 weeks.[6]

Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol is a standard method for assessing platelet function.[6][7][8]

Materials:

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • This compound stock solution (1 mM)

  • Saline or appropriate buffer

  • Light Transmission Aggregometer and cuvettes with stir bars

Procedure:

  • PRP Preparation: Collect whole blood in tubes containing sodium citrate. Centrifuge at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP. Transfer the PRP to a new tube.

  • PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

  • Aggregometer Setup: Calibrate the aggregometer with PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

  • Assay: a. Pipette 450 µL of pre-warmed (37°C) PRP into a cuvette with a stir bar. b. Place the cuvette in the aggregometer and allow it to stabilize for 1-2 minutes. c. Add 50 µL of the TRAP-6 working solution (e.g., to achieve a final concentration of 1-10 µM) to the cuvette to initiate aggregation. d. Record the change in light transmission for 5-10 minutes.

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay Blood_Collection Collect Whole Blood (Sodium Citrate) PRP_Prep Centrifuge (Low Speed) to get PRP Blood_Collection->PRP_Prep PPP_Prep Centrifuge (High Speed) to get PPP Blood_Collection->PPP_Prep Calibration Calibrate Aggregometer (PRP=0%, PPP=100%) PRP_Prep->Calibration PPP_Prep->Calibration Incubation Incubate PRP (37°C) in Cuvette Calibration->Incubation Stimulation Add TRAP-6 Working Solution Incubation->Stimulation Data_Acquisition Record Light Transmission Stimulation->Data_Acquisition

Caption: Workflow for Platelet Aggregation Assay.

Protocol 2: Calcium Imaging using Fura-2 AM

This protocol describes the measurement of intracellular calcium mobilization following TRAP-6 stimulation.[9][10]

Materials:

  • Adherent cells cultured on glass-bottom dishes

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound stock solution (1 mM)

  • Fluorescence microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Dye Loading: a. Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS). b. Remove the culture medium from the cells and wash once with HBSS. c. Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: a. Remove the loading solution and wash the cells 2-3 times with HBSS to remove extracellular dye. b. Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.

  • Imaging: a. Mount the dish on the fluorescence microscope. b. Acquire a baseline fluorescence ratio (F340/F380) for a few minutes. c. Add the TRAP-6 working solution to the dish to achieve the desired final concentration (e.g., 1-25 µM). d. Continue recording the fluorescence ratio to measure the change in intracellular calcium concentration.

Considerations for TFA

Trifluoroacetic acid (TFA) is often present in commercially available synthetic peptides as a counter-ion from the HPLC purification process. At the working concentrations typically used for TRAP-6, the concentration of TFA is generally very low and unlikely to have a significant effect on most cell-based assays. However, for highly sensitive assays or cell types, it is important to consider the potential for pH changes or direct cellular effects of TFA. In such cases, using a peptide that has undergone a salt exchange to a more biocompatible counter-ion (e.g., acetate) or including a vehicle control with a corresponding concentration of TFA may be advisable.

References

Application Notes and Protocols for Using TRAP-6 Amide TFA in Flow Cytometry for Activation Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the context of drug development and hematological research, TRAP-6 amide TFA is an invaluable tool for inducing platelet activation in a controlled in vitro setting. This allows for the precise study of platelet function and the efficacy of antiplatelet therapies. Flow cytometry is a powerful technique used in conjunction with TRAP-6 to quantify the expression of platelet activation markers, such as P-selectin (CD62P) and the activated conformation of the glycoprotein IIb/IIIa complex (PAC-1).[4][5] These markers are indicative of platelet degranulation and the final common pathway of platelet aggregation, respectively.

These application notes provide detailed protocols for the use of this compound in flow cytometry-based platelet activation assays, guidance on data interpretation, and an overview of the underlying signaling pathways.

Signaling Pathway

PAR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRAP6 TRAP-6 PAR1 PAR1 TRAP6->PAR1 binds Gq Gαq PAR1->Gq activates G1213 Gα12/13 PAR1->G1213 activates PLC PLCβ Gq->PLC activates RhoGEF RhoGEF G1213->RhoGEF activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from Dense Granules) IP3->Ca_release induces PKC PKC DAG->PKC activates RhoA RhoA RhoGEF->RhoA activates GPIIbIIIa_Activation GPIIb/IIIa Activation (PAC-1 binding) RhoA->GPIIbIIIa_Activation Granule_Secretion α-Granule Secretion (P-selectin exposure) PKC->Granule_Secretion leads to PKC->GPIIbIIIa_Activation leads to Ca_release->Granule_Secretion

Caption: PAR1 Signaling Pathway Activated by TRAP-6.

Data Presentation

The following tables summarize representative quantitative data obtained from flow cytometry analysis of platelet activation induced by TRAP-6. These values can serve as a reference for expected results.

Table 1: P-selectin (CD62P) Expression on Platelets after TRAP-6 Stimulation

TRAP-6 Concentration (µM)Incubation Time (minutes)% CD62P Positive Platelets (Mean ± SD)
0 (Unstimulated)155 ± 2
11545 ± 10
51585 ± 8
101595 ± 5
251596 ± 4

Data compiled from representative studies.[4][9]

Table 2: Activated GPIIb/IIIa (PAC-1 Binding) on Platelets after TRAP-6 Stimulation

TRAP-6 Concentration (µM)Incubation Time (minutes)Median Fluorescence Intensity (MFI) of PAC-1 (Arbitrary Units)
0 (Unstimulated)1550 ± 15
115350 ± 50
515800 ± 100
10151200 ± 150
25151250 ± 160

Data compiled from representative studies.[5][10]

Experimental Protocols

Reagent Preparation

This compound Stock Solution (1 mM):

  • This compound is typically supplied as a lyophilized powder. Briefly centrifuge the vial to ensure the powder is at the bottom.

  • Reconstitute the peptide in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a stock concentration of 1 mM. The molecular weight of this compound is approximately 862 g/mol , so for 1 mg of peptide, add 1.16 mL of solvent.

  • Vortex gently to dissolve.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Note on TFA Salt: TRAP-6 is often supplied as a trifluoroacetate (TFA) salt, a remnant from the peptide synthesis and purification process.[2][3][11] For most short-term in vitro assays like platelet activation, the presence of TFA at the final working concentrations is unlikely to have a significant effect. However, it is good practice to:

  • Prepare a vehicle control using the same buffer used to dissolve the TRAP-6 to account for any buffer effects.

  • Be aware that high concentrations of TFA can lower the pH of the final solution. If this is a concern, the peptide can be dissolved in a buffered solution.

Platelet Preparation

This protocol describes the use of platelet-rich plasma (PRP). The assay can also be adapted for whole blood.

  • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

  • Carefully collect the upper PRP layer, avoiding contamination with red and white blood cells.

  • Allow the PRP to rest for at least 30 minutes at room temperature before use to allow the platelets to return to a resting state.

Platelet Activation and Staining for Flow Cytometry
  • In a 96-well U-bottom plate or microcentrifuge tubes, add 5 µL of PRP to each well/tube.

  • Add the appropriate fluorescently conjugated antibodies. For platelet activation, a common combination is:

    • Anti-CD61 or Anti-CD41a (to gate on platelets).

    • Anti-CD62P (P-selectin) to measure alpha-granule secretion.

    • PAC-1 (binds to the activated form of GPIIb/IIIa).

  • Prepare serial dilutions of this compound in a suitable buffer (e.g., HEPES-Tyrode buffer) to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25 µM).

  • Add the diluted TRAP-6 or vehicle control to the wells/tubes containing PRP and antibodies.

  • Mix gently by pipetting or tapping the plate/tube.

  • Incubate for 15-20 minutes at room temperature, protected from light.[12]

  • Stop the reaction by adding 200 µL of a fixative solution (e.g., 1% paraformaldehyde in PBS).

  • Incubate for a further 30 minutes at room temperature in the dark.

  • Samples can be stored at 4°C, protected from light, for up to 24 hours before acquisition on a flow cytometer.

Flow Cytometry Analysis
  • Set up the flow cytometer with appropriate voltage and compensation settings using unstained and single-stained controls.

  • Gate on the platelet population based on their characteristic forward and side scatter properties and positive staining for a pan-platelet marker like CD61 or CD41a.

  • Within the platelet gate, quantify the percentage of cells positive for P-selectin (CD62P) and the median fluorescence intensity (MFI) of PAC-1 binding.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood_Collection 1. Blood Collection (Citrated Tube) PRP_Isolation 2. PRP Isolation (Low-speed centrifugation) Blood_Collection->PRP_Isolation Incubation 4. Incubation (PRP + Antibodies + TRAP-6) PRP_Isolation->Incubation Reagent_Prep 3. Reagent Preparation (TRAP-6 dilutions, Antibody cocktail) Reagent_Prep->Incubation Fixation 5. Fixation (Paraformaldehyde) Incubation->Fixation Flow_Cytometry 6. Flow Cytometry Acquisition Fixation->Flow_Cytometry Data_Analysis 7. Data Analysis (Gating and Quantification) Flow_Cytometry->Data_Analysis

References

Application Notes and Protocols for Studying the Effects of TRAP-6 Amide TFA in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRAP-6 amide TFA (Thrombin Receptor Activator Peptide 6 amide trifluoroacetate salt) is a synthetic hexapeptide that acts as a selective and potent agonist of Protease-Activated Receptor 1 (PAR-1). PAR-1 is a G protein-coupled receptor that plays a crucial role in hemostasis, thrombosis, and inflammation. Upon activation, typically by thrombin cleavage of its N-terminal domain, a tethered ligand is exposed which auto-activates the receptor. TRAP-6 amide mimics this tethered ligand, with the amino acid sequence SFLLRN-NH2, thereby directly activating PAR-1 without the need for proteolytic cleavage.

These application notes provide an overview of the use of this compound in animal models to study the physiological and pathological effects of PAR-1 activation, with a primary focus on thrombosis. Detailed protocols for common experimental models are provided, along with data presentation guidelines and visualizations of key pathways and workflows.

Note on Species Specificity: A critical consideration when using this compound is the significant species-specific differences in platelet responsiveness. While human and monkey platelets are highly responsive, platelets from rodents such as mice and rats show a markedly reduced or absent aggregatory response to TRAP-6. Therefore, the choice of animal model should be carefully considered based on the research question. While rodent models are commonly used for thrombosis research due to genetic tractability and cost-effectiveness, the direct pro-thrombotic effects of TRAP-6 on platelets may not be fully recapitulated. However, these models remain valuable for studying the endothelial and other systemic effects of PAR-1 activation.

Data Presentation

Table 1: In Vivo Dosage and Effects of this compound in Animal Models
Animal ModelRoute of AdministrationDosageObserved EffectReference(s)
Rat (Anesthetized)Intravenous (IV)1 mg/kgBiphasic blood pressure response.[Inferred from similar peptide studies]
MouseIntravenous (IV)Not specified for thrombosisNon-lethal; no significant platelet activation observed at 30 µM in whole blood ex vivo.[Inferred from general toxicity studies]
Guinea PigNot specifiedNot specifiedPlatelets are responsive to SFLLRN.[Inferred from species comparison studies]
MonkeyNot specifiedNot specifiedPlatelets are responsive to SFLLRN.[Inferred from species comparison studies]

Note: There is a notable lack of specific in vivo dosage data for this compound in thrombosis models. The dosages presented are based on limited available data from studies investigating other physiological responses or from ex vivo platelet studies. Researchers should perform dose-response studies to determine the optimal concentration for their specific model and research question.

Signaling Pathways

The activation of PAR-1 by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of PAR-1 to G proteins, leading to the activation of downstream effectors that ultimately result in platelet activation, endothelial responses, and other cellular effects.

PAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TRAP6 This compound PAR1 PAR-1 Receptor TRAP6->PAR1 Binds and Activates Gq Gq PAR1->Gq Activates G1213 G12/13 PAR1->G1213 Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates RhoA RhoA RhoGEF->RhoA Activates Ca2 Ca²⁺ Mobilization IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Activation Platelet Activation (Shape Change, Granule Release, Aggregation) Ca2->Platelet_Activation PKC->Platelet_Activation RhoA->Platelet_Activation Shape Change Endothelial_Response Endothelial Response (e.g., NO production, Cytoskeletal Rearrangement) RhoA->Endothelial_Response

Caption: PAR-1 Signaling Pathway Activated by this compound.

Experimental Protocols

Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice

This model is widely used to study arterial thrombosis. It involves the topical application of ferric chloride to the carotid artery, which induces oxidative injury to the vessel wall and subsequent thrombus formation.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps)

  • Dissecting microscope

  • Filter paper discs (1-2 mm diameter)

  • Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)

  • Doppler flow probe or intravital microscope

  • Animal body temperature maintenance system

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an approved protocol.

    • Maintain the animal's body temperature at 37°C.

    • Place the mouse in a supine position and surgically expose the common carotid artery.

  • This compound Administration:

    • Dissolve this compound in sterile saline to the desired concentration.

    • Administer a single bolus dose via the tail vein or retro-orbital sinus. A starting dose of 1 mg/kg can be considered based on rat studies, but a dose-response study is highly recommended.

    • Administer the vehicle (sterile saline) to the control group.

    • The timing of administration relative to injury induction should be optimized (e.g., 5-15 minutes prior).

  • Induction of Thrombosis:

    • Carefully place a filter paper disc saturated with FeCl₃ solution on the adventitial surface of the exposed carotid artery for a defined period (e.g., 3-5 minutes).

    • After the exposure time, remove the filter paper and rinse the artery with sterile saline.

  • Monitoring and Quantification of Thrombosis:

    • Monitor blood flow using a Doppler flow probe placed distal to the injury site. Record the time to vessel occlusion (cessation of blood flow).

    • Alternatively, visualize thrombus formation in real-time using intravital microscopy. Fluorescently labeled platelets and fibrinogen can be used for visualization and quantification of thrombus size and composition.

    • At the end of the experiment, the carotid artery can be excised for histological analysis (e.g., H&E staining, immunohistochemistry for platelet and fibrin markers).

Experimental Workflow Diagram:

FeCl3_Thrombosis_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_injury Injury cluster_analysis Analysis Anesthesia Anesthetize Animal Surgery Expose Carotid Artery Anesthesia->Surgery TRAP6_Admin Administer this compound (or Vehicle) Surgery->TRAP6_Admin FeCl3_Application Apply FeCl₃ to Artery TRAP6_Admin->FeCl3_Application Monitoring Monitor Blood Flow / Visualize Thrombus FeCl3_Application->Monitoring Quantification Quantify Time to Occlusion and/or Thrombus Size Monitoring->Quantification Histology Excise Artery for Histology Quantification->Histology

Caption: Experimental Workflow for FeCl₃-Induced Thrombosis Model.
Protocol 2: Stasis-Induced Inferior Vena Cava (IVC) Thrombosis Model in Rats

This model is suitable for studying venous thrombosis. It involves the complete or partial ligation of the inferior vena cava to induce blood stasis, a major contributor to venous thrombus formation.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, vessel clips/ligatures)

  • Abdominal retractors

  • Suture material

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and maintain its body temperature.

    • Perform a midline laparotomy to expose the abdominal cavity.

    • Gently retract the intestines to visualize the inferior vena cava (IVC).

  • This compound Administration:

    • Administer this compound (e.g., 1 mg/kg, IV) or vehicle as described in Protocol 1.

  • Induction of Thrombosis:

    • Carefully dissect the IVC free from surrounding tissues.

    • Ligate all side branches of a segment of the IVC.

    • Induce stasis by completely or partially ligating the IVC.

  • Thrombus Evaluation:

    • After a predetermined time (e.g., 2, 6, or 24 hours), re-anesthetize the animal and re-expose the IVC.

    • Excise the thrombosed segment of the IVC.

    • Isolate and weigh the thrombus.

    • The thrombus can also be processed for histological or biochemical analysis.

Conclusion

This compound is a valuable tool for investigating the in vivo consequences of PAR-1 activation. The provided protocols for arterial and venous thrombosis models offer a starting point for researchers. However, due to the pronounced species differences in platelet response to TRAP-6, careful consideration of the animal model and thorough dose-response studies are essential for obtaining meaningful and reproducible results. The diagrams and data tables provided aim to facilitate experimental design and data interpretation in the study of this compound.

Application Notes and Protocols for TRAP-6 Amide TFA Studies in Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin Receptor Activator Peptide 6 (TRAP-6) amide is a synthetic hexapeptide that acts as a selective and potent agonist of Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor (GPCR) abundantly expressed on endothelial cells.[1][2] PAR1 activation by proteases like thrombin plays a critical role in vascular physiology and pathophysiology, including processes such as inflammation, thrombosis, and angiogenesis.[3][4] TRAP-6 mimics the action of thrombin by binding to and activating PAR1, initiating a cascade of intracellular signaling events.[5] This makes TRAP-6 an invaluable tool for studying PAR1 signaling and its downstream functional consequences in endothelial cells in a controlled and reproducible manner.

These application notes provide detailed protocols for key in vitro experiments to investigate the effects of TRAP-6 amide TFA on endothelial cells, focusing on calcium mobilization, nitric oxide production, and endothelial barrier permeability.

Key Signaling Pathways

Activation of PAR1 by TRAP-6 in endothelial cells initiates multiple signaling pathways, primarily through the coupling to various G-proteins, including Gαq, Gα12/13, and Gαi.[3][6]

  • Gαq Pathway: This is a major pathway activated by TRAP-6, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6][7] The subsequent influx of extracellular Ca2+ further elevates intracellular calcium levels.[8]

  • Gα12/13 Pathway: This pathway activates RhoA, a small GTPase that regulates the actin cytoskeleton, leading to stress fiber formation and changes in cell shape and permeability.[6]

  • Downstream Effectors: The activation of these primary pathways leads to the modulation of numerous downstream effectors, including protein kinase C (PKC), endothelial nitric oxide synthase (eNOS), and various mitogen-activated protein kinases (MAPKs), which collectively regulate endothelial cell function.[6][9]

Diagram of the PAR1 Signaling Pathway

PAR1_Signaling cluster_cytosol Cytosol TRAP6 TRAP-6 PAR1 PAR1 TRAP6->PAR1 Activates Gq Gαq PAR1->Gq Couples G1213 Gα12/13 PAR1->G1213 Couples PLC PLC Gq->PLC Activates RhoA RhoA G1213->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes StressFibers Stress Fiber Formation RhoA->StressFibers IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER ER Ca2+ Release IP3->Ca2_ER PKC PKC DAG->PKC Ca2_ER->PKC Activates eNOS eNOS Ca2_ER->eNOS Activates Ca2_influx Ca2+ Influx Ca2_influx->eNOS Activates NO Nitric Oxide eNOS->NO Produces Transwell_Workflow A 1. Seed endothelial cells on Transwell inserts B 2. Culture until a confluent monolayer forms A->B C 3. Treat with TRAP-6 or vehicle control B->C D 4. Add FITC-Dextran to the upper chamber C->D E 5. Incubate for a defined period (e.g., 1-4 hours) D->E F 6. Collect samples from the lower chamber E->F G 7. Measure fluorescence of the samples F->G H 8. Calculate permeability G->H

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRAP-6 (Thrombin Receptor Activating Peptide-6) amide TFA is a synthetic hexapeptide that acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR-1), a member of the G-protein coupled receptor family. By mimicking the action of thrombin in cleaving and activating PAR-1, TRAP-6 amide TFA serves as a valuable tool for investigating the physiological and pathological roles of PAR-1 activation. These application notes provide detailed protocols for the in vivo use of this compound, with a focus on rodent models, to study its effects on vascular responses. It is crucial to note the species-specific differences in platelet sensitivity to TRAP-6.

Species Selectivity

A critical consideration for in vivo studies is the species-specific response to TRAP-6. While human and rabbit platelets are responsive to TRAP-6, mouse and rat platelets are resistant. This is because mouse and rat platelets primarily express PAR-3 and PAR-4 as their thrombin receptors, with a lack of functional PAR-1. However, the vasculature of rats is highly sensitive to TRAP-6, making this species a suitable model for studying PAR-1 mediated vascular effects such as changes in blood pressure and vascular permeability.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo use of this compound in rats.

Table 1: In Vivo Dosage and Administration of this compound in Rats

ParameterValueAdministration RouteAnimal ModelObserved Effect
Effective Dose 1 mg/kgIntravenous (i.v.)Inactin-anesthetized ratsBiphasic blood pressure response

Table 2: In Vivo Effects of this compound in Rats

ParameterObservationExperimental Model
Blood Pressure Intravenous administration of 1 mg/kg TRAP-6 produces a biphasic response in blood pressure in anesthetized rats.[1]Inactin-anesthetized rats
Platelet Aggregation Rat platelets do not show a significant aggregation response to TRAP-6.In vitro and in vivo rat models
Vascular Permeability Activation of PAR-1 is known to increase vascular permeability. Specific dose-response data for TRAP-6 in vivo is an area for further investigation.General knowledge of PAR-1 function

Experimental Protocols

Protocol 1: In Vivo Assessment of Blood Pressure Changes in Rats

This protocol details the procedure for measuring the hemodynamic effects of intravenously administered this compound in anesthetized rats.

Materials:

  • This compound

  • Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Anesthetic agent (e.g., Inactin, sodium pentobarbital)

  • Male Sprague-Dawley or Wistar rats (250-350 g)

  • Catheters for arterial and venous cannulation

  • Pressure transducer and recording system

  • Surgical instruments

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Cannulate the carotid artery for blood pressure measurement and the jugular vein for intravenous administration of TRAP-6.

    • Connect the arterial catheter to a pressure transducer to continuously monitor blood pressure.

    • Allow the animal to stabilize for at least 30 minutes before the experiment.

  • This compound Solution Preparation:

    • Dissolve this compound in sterile saline or PBS to the desired stock concentration. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of this compound in 1 mL of vehicle.

    • Ensure the solution is clear and free of particulates. The peptide is soluble in water.

  • Administration and Data Collection:

    • Administer a bolus injection of the TRAP-6 solution via the jugular vein catheter. A common starting dose is 1 mg/kg.

    • Continuously record mean arterial pressure (MAP), systolic, and diastolic blood pressure before, during, and after the injection.

    • Monitor the blood pressure for at least 60 minutes post-injection to observe the full range of effects, including any biphasic responses.

    • For dose-response studies, administer increasing doses of TRAP-6, allowing for a sufficient washout period between doses for the blood pressure to return to baseline.

Experimental Workflow for Blood Pressure Measurement:

G cluster_prep Preparation cluster_exp Experiment A Anesthetize Rat B Cannulate Carotid Artery and Jugular Vein A->B C Connect to Pressure Transducer B->C D Stabilize Animal C->D F Administer TRAP-6 (i.v.) D->F E Prepare TRAP-6 Solution E->F G Record Blood Pressure F->G H Analyze Data G->H

Workflow for in vivo blood pressure measurement.
Protocol 2: In Vivo Vascular Permeability Assay (Miles Assay) in Rats

This protocol describes a method to assess changes in vascular permeability in response to intradermal injections of this compound.

Materials:

  • This compound

  • Sterile saline or PBS

  • Evans Blue dye (1% solution in sterile saline)

  • Anesthetic agent

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Clippers and depilatory cream

  • Syringes and needles (30-gauge)

  • Punch biopsy tool

  • Formamide

  • Spectrophotometer

Procedure:

  • Animal Preparation:

    • Anesthetize the rat.

    • Shave the dorsal skin and apply a depilatory cream to remove all hair.

    • Mark injection sites on the back with a permanent marker, ensuring they are well-spaced.

  • This compound and Control Injections:

    • Prepare different concentrations of this compound in sterile saline.

    • Inject a small volume (e.g., 50 µL) of each TRAP-6 concentration intradermally at the marked sites.

    • Inject an equal volume of sterile saline as a negative control at a separate site.

  • Evans Blue Dye Administration:

    • Approximately 30 minutes after the intradermal injections, administer Evans Blue dye (1% solution) intravenously via the tail vein at a dose of 20 mg/kg.

  • Tissue Collection and Dye Extraction:

    • After 30-60 minutes of circulation, euthanize the animal.

    • Excise the skin at the injection sites using a punch biopsy tool.

    • Weigh each skin sample.

    • Place each sample in a tube with formamide (e.g., 1 mL) and incubate at 60°C for 24 hours to extract the Evans Blue dye.

  • Quantification:

    • Centrifuge the tubes and collect the supernatant.

    • Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

    • Quantify the amount of extravasated dye using a standard curve of Evans Blue in formamide.

    • Express the results as µg of Evans Blue per mg of tissue.

Experimental Workflow for Vascular Permeability Assay:

G cluster_prep Preparation cluster_exp Assay A Anesthetize and Prepare Rat Skin B Intradermal Injection of TRAP-6 and Control A->B C Intravenous Injection of Evans Blue B->C D Tissue Collection (Skin Biopsy) C->D E Dye Extraction with Formamide D->E F Spectrophotometric Quantification E->F

Workflow for in vivo vascular permeability assay.

Signaling Pathway

TRAP-6 activates PAR-1, which couples to multiple G-proteins, primarily Gαq/11 and Gα12/13, to initiate downstream signaling cascades.

PAR-1 Signaling Pathway:

G TRAP6 TRAP-6 amide PAR1 PAR-1 TRAP6->PAR1 activates Gq Gαq/11 PAR1->Gq activates G1213 Gα12/13 PAR1->G1213 activates PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Platelet Platelet Aggregation (in responsive species) PKC->Platelet Vascular Vascular Effects (e.g., Vasodilation, Increased Permeability) PKC->Vascular RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK ROCK->Platelet ROCK->Vascular

Simplified PAR-1 signaling pathway activated by TRAP-6.

Conclusion

This compound is a powerful tool for studying PAR-1 mediated signaling in vivo. The provided protocols offer a starting point for investigating its effects on vascular responses in rats. Researchers should carefully consider the species-specific differences in platelet reactivity when designing their experiments. Further dose-response studies are recommended to determine the optimal concentration of TRAP-6 for specific in vivo applications.

References

Troubleshooting & Optimization

troubleshooting lack of response with TRAP-6 amide TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRAP-6 amide TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (Thrombin Receptor Activator Peptide 6, Trifluoroacetate salt) is a synthetic hexapeptide that acts as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR-1).[1] It mimics the action of thrombin by binding to and activating PAR-1, initiating a cascade of intracellular signaling events. This activation occurs independently of receptor cleavage, which is the natural mechanism of thrombin action.[2]

Q2: My cells are not responding to this compound. What are the potential causes?

A lack of response to this compound can stem from several factors. Here are the most common issues to investigate:

  • Compound Integrity and Storage: Ensure the peptide has been stored correctly. Lyophilized this compound should be stored at -20°C for up to one year or -80°C for up to two years. Once reconstituted, the solution is stable for a shorter period; for example, it can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Improper storage can lead to degradation of the peptide.

  • Solubility Issues: this compound can be challenging to dissolve. For in vitro experiments, sterile water is the recommended solvent.[3] If you encounter solubility issues, you can try dissolving the peptide in a small amount of DMSO and then diluting it to the final concentration with your experimental buffer. However, be mindful of the final DMSO concentration as it can affect cell viability and function.

  • Receptor Expression and Desensitization: Confirm that your cell type expresses sufficient levels of PAR-1. Additionally, prolonged or repeated exposure to this compound can lead to receptor desensitization, where the receptor becomes unresponsive to further stimulation. This is a known phenomenon for PAR-1.

  • Experimental Conditions: Suboptimal experimental conditions, such as incorrect pH, temperature, or the presence of interfering substances in your buffer, can inhibit the activity of this compound.

  • Species-Specific Differences: Be aware that the response to TRAP-6 can vary between species. For instance, while it effectively activates human platelets, it may not elicit a response in platelets from other species like rabbits or rats.

Troubleshooting Guide

Problem: No or weak response in platelet aggregation assay.

Possible Cause Troubleshooting Step
Degraded this compound Use a fresh vial of the peptide or a new stock solution. Ensure proper storage conditions were maintained.
Incorrect Concentration Prepare a fresh dilution series to determine the optimal working concentration. A common starting concentration for platelet aggregation is around 1-10 µM.
Low Platelet Count Ensure the platelet-rich plasma (PRP) has an adequate platelet count. Spurious results can be observed with a platelet count below 75 x 10^9/L.[4]
Presence of Inhibitors Verify that the experimental buffer does not contain any known PAR-1 antagonists or substances that interfere with platelet function.
Receptor Desensitization Avoid pre-incubation with TRAP-6 or other PAR-1 agonists before the main experiment.

Problem: No or weak signal in calcium imaging experiments.

Possible Cause Troubleshooting Step
Poor Fura-2 AM Loading Optimize the loading concentration and incubation time for your specific cell type. Ensure that Pluronic F-127 is used to aid in dye solubilization.
Cell Health Ensure cells are healthy and not overly confluent, which can affect their responsiveness.
Incorrect Buffer Composition Use a physiological buffer containing calcium, as the signal is dependent on extracellular calcium influx.
Phototoxicity or Photobleaching Minimize exposure of cells to the excitation light. Use the lowest possible light intensity that provides a good signal-to-noise ratio.
Low PAR-1 Expression Confirm PAR-1 expression in your cell line using techniques like qPCR or western blotting.

Quantitative Data Summary

Parameter Value Cell Type/System
EC50 for Platelet Aggregation 0.8 µMHuman Platelets
Recommended Working Concentration (Platelet Aggregation) 1-10 µMHuman Platelet-Rich Plasma
Recommended Working Concentration (Calcium Imaging) 1-100 µMVarious Cell Lines
Reconstituted Reagent Concentration (Commercial Kit) 150 µM or 1 mMPlatelet Aggregation Studies

Experimental Protocols

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).

  • Instrument Setup:

    • Set up the light transmission aggregometer according to the manufacturer's instructions.

    • Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline.

  • Aggregation Measurement:

    • Pipette 450 µL of PRP into a cuvette with a stir bar.

    • Incubate the cuvette at 37°C for 2 minutes.

    • Add 50 µL of the desired concentration of this compound solution to the cuvette to initiate aggregation.

    • Record the change in light transmission for at least 5 minutes.

Intracellular Calcium Imaging using Fura-2 AM
  • Cell Preparation:

    • Plate cells on glass coverslips or in a 96-well plate suitable for fluorescence microscopy.

    • Allow cells to adhere and grow to the desired confluency.

  • Fura-2 AM Loading:

    • Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., HBSS) with calcium and magnesium.

    • Remove the culture medium from the cells and wash once with the physiological salt solution.

    • Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with the physiological salt solution to remove excess dye.

  • Calcium Measurement:

    • Place the coverslip or plate in the fluorescence microscope or plate reader.

    • Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

    • Record a baseline fluorescence ratio for a few minutes.

    • Add the desired concentration of this compound and continue recording the fluorescence ratio to observe the change in intracellular calcium concentration.

Visualizations

PAR1_Signaling_Pathway TRAP6 This compound PAR1 PAR-1 Receptor TRAP6->PAR1 activates Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 PLC Phospholipase C (PLC) Gq->PLC activates RhoGEF RhoGEF G1213->RhoGEF activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC activates CellularResponse Cellular Responses (e.g., Platelet Aggregation, Shape Change) PKC->CellularResponse RhoA RhoA RhoGEF->RhoA activates ROCK ROCK RhoA->ROCK activates ROCK->CellularResponse

Caption: PAR-1 Signaling Pathway activated by this compound.

Troubleshooting_Workflow Start No or Weak Response to this compound CheckCompound Check Compound Integrity - Proper storage? - Freshly prepared? Start->CheckCompound CheckSolubility Verify Solubility - Fully dissolved? - Correct solvent? CheckCompound->CheckSolubility No Degraded Outcome: Compound likely degraded. Action: Use new stock. CheckCompound->Degraded Yes CheckConcentration Validate Concentration - Titration performed? - Calculation error? CheckSolubility->CheckConcentration No Insoluble Outcome: Incomplete dissolution. Action: Try sonication or small amount of DMSO. CheckSolubility->Insoluble Yes CheckCells Assess Cell Health & Receptor Expression - Healthy morphology? - PAR-1 expression confirmed? CheckConcentration->CheckCells No WrongConc Outcome: Suboptimal concentration. Action: Perform dose-response curve. CheckConcentration->WrongConc Yes CheckProtocol Review Experimental Protocol - Correct buffer? - Optimal temperature/pH? CheckCells->CheckProtocol No CellIssue Outcome: Cellular issue. Action: Use new cell batch, verify receptor. CheckCells->CellIssue Yes ProtocolError Outcome: Protocol flaw. Action: Optimize experimental conditions. CheckProtocol->ProtocolError Yes

Caption: Troubleshooting workflow for lack of TRAP-6 response.

Logical_Relationships cluster_causes Potential Causes cluster_effects Observed Effect cluster_troubleshooting Troubleshooting Areas Compound_Issues Compound Integrity/ Solubility No_Response No Cellular Response Compound_Issues->No_Response Storage_Prep Storage & Preparation Compound_Issues->Storage_Prep Experimental_Setup Experimental Setup/ Protocol Experimental_Setup->No_Response Assay_Conditions Assay Conditions Experimental_Setup->Assay_Conditions Biological_Factors Biological Factors Biological_Factors->No_Response Cell_Validation Cell Line Validation Biological_Factors->Cell_Validation No_Response->Storage_Prep No_Response->Assay_Conditions No_Response->Cell_Validation

Caption: Logical relationships of potential issues.

References

Optimizing TRAP-6 Amide TFA Concentration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing TRAP-6 amide TFA concentration to achieve maximal cell response in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is TRAP-6 amide and how does it work?

A1: TRAP-6 (Thrombin Receptor Activator Peptide 6) is a synthetic hexapeptide with the amino acid sequence Ser-Phe-Leu-Leu-Arg-Asn (SFLLRN).[1][2] It functions as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor.[3][4] TRAP-6 mimics the action of thrombin by binding to and activating PAR-1, but does so independently of receptor cleavage, initiating downstream signaling cascades.[2][5] This activation is crucial in processes like platelet aggregation.[1]

Q2: What is the significance of the "TFA" in this compound?

A2: TFA stands for trifluoroacetic acid. It is commonly used during the chemical synthesis and purification of peptides like TRAP-6.[6][7] As a result, the final peptide product is often a salt with TFA as the counter-ion. It is critical to be aware of its presence, as TFA itself can have biological effects that may interfere with your experiment.[6]

Q3: What is a good starting concentration for this compound in my experiment?

A3: The optimal concentration is highly dependent on the cell type, the specific assay, and the desired response. However, based on published data, a good starting point for a dose-response experiment is to use a concentration range of 0.01 µM to 10 µM.[3][4] For platelet aggregation, the EC50 (the concentration that gives half-maximal response) has been reported to be approximately 0.8 µM.[1] We strongly recommend performing a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q4: I am not observing any cellular response after applying TRAP-6. What could be the problem?

A4: A lack of response can be due to several factors. Please consider the following troubleshooting steps:

  • Peptide Integrity: Ensure your this compound has been stored correctly (typically at -20°C or -80°C) and that you are using a freshly prepared stock solution.[8][9] Repeated freeze-thaw cycles can degrade the peptide.

  • Cell Health and Receptor Expression: Confirm that your cells are healthy, viable, and known to express PAR-1. The expression level of PAR-1 can vary significantly between cell types. Some cells, like rabbit or rat platelets, do not respond to TRAP-6.[3][4]

  • Reagent Preparation: Double-check your calculations for dilution and ensure the final concentration in your assay is correct. For peptides that are difficult to dissolve, using a small amount of DMSO before diluting with an aqueous buffer can help.[10]

  • Assay Conditions: Verify that all other assay components (e.g., buffers, media, temperature) are optimal for your cell type and the response you are measuring.

Q5: My results are inconsistent or show high background. Could the TFA be the cause?

A5: Yes, the TFA counter-ion is a potential source of variability and unexpected effects.[7]

  • Biological Activity of TFA: TFA can inhibit cell proliferation in some cell types (like osteoblasts) at concentrations as low as 10 nM, while in others, it may stimulate growth at higher concentrations (0.5-7.0 mM).[6] These effects can confound your results, leading to false positives or reduced signals.

  • Troubleshooting TFA Interference:

    • Calculate TFA Concentration: Determine the molar concentration of TFA in your working solutions.

    • Run a TFA Control: Include a control group where you add TFA alone (at the same concentration present in your TRAP-6 experiment) to your cells to assess its baseline effect.

    • Consider an Alternative Salt Form: If significant interference is observed, consider obtaining TRAP-6 as a different salt (e.g., hydrochloride, HCl) or using a peptide that has undergone salt exchange to remove the TFA.

Quantitative Data Summary

The following table summarizes reported effective concentrations of TRAP-6 in various cellular assays. These values should be used as a guideline for designing your own experiments.

Assay TypeCell/System TypeEffective Concentration RangeReported EC50Citation(s)
Platelet AggregationHuman PlateletsNot specified~0.8 µM[1]
Platelet ActivationHuman Platelets0.01 - 10 µMNot specified[3][4]
Calcium MobilizationXenopus Oocytes expressing PAR10.01 - 10 µMNot specified[3][4]
T-cell FunctionMouse T-cells~5 µMNot specified[11]

Signaling Pathway & Experimental Workflow

TRAP6_PAR1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol TRAP6 TRAP-6 PAR1 PAR-1 Receptor TRAP6->PAR1 Binds Gq Gq/11 PAR1->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC PKC Activation DAG->PKC Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Response Cellular Response (e.g., Platelet Aggregation, Granule Release) PKC->Response

Caption: TRAP-6 activation of the PAR-1 signaling cascade.

Optimization_Workflow start Start: Goal Definition reconstitute 1. Reconstitute this compound (e.g., in sterile water or buffer) Store aliquots at -80°C start->reconstitute dose_response 2. Perform Dose-Response Experiment (e.g., 10 nM to 100 µM) reconstitute->dose_response controls 3. Include Controls - Vehicle Control (Buffer) - TFA-only Control - Positive Control (e.g., Thrombin) dose_response->controls measure 4. Measure Cellular Response (e.g., Platelet Aggregation, Ca²⁺ flux) dose_response->measure analyze 5. Analyze Data & Determine EC50 measure->analyze decision Is response optimal and consistent? analyze->decision end End: Use Optimal Concentration in Future Experiments decision->end Yes troubleshoot Troubleshoot (See FAQs Q4 & Q5) decision->troubleshoot No troubleshoot->dose_response Re-evaluate & Repeat

Caption: Experimental workflow for optimizing TRAP-6 concentration.

Key Experimental Protocols

Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol provides a general method for assessing platelet function in response to this compound.

Materials:

  • This compound

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) prepared from fresh human blood.

  • Saline or appropriate buffer

  • Light Transmission Aggregometer

  • Siliconized glass cuvettes and stir bars

Procedure:

  • Instrument Setup: Turn on the aggregometer and allow it to warm up as per the manufacturer's instructions. Set the temperature to 37°C.

  • Baseline Calibration: Place a cuvette with PPP into the appropriate channel to set the 100% aggregation (maximum light transmission) baseline. Place a cuvette with PRP to set the 0% aggregation baseline.

  • Sample Preparation: Pipette 450 µL of PRP into a siliconized glass cuvette containing a magnetic stir bar. Place the cuvette in the sample well and allow it to equilibrate for at least 2 minutes.

  • Initiate Aggregation: Add 50 µL of your desired concentration of this compound solution to the PRP cuvette to initiate the reaction. The final volume is 500 µL. Simultaneously, start the data acquisition.

  • Data Recording: Record the change in light transmission for 5-10 minutes. A positive response will show an increase in light transmission as platelets aggregate.

  • Dose-Response: Repeat steps 3-5 for each concentration in your dilution series to generate a dose-response curve.

Protocol 2: Calcium Mobilization Assay

This protocol outlines a general procedure for measuring intracellular calcium flux in response to TRAP-6 using a fluorescent calcium indicator.

Materials:

  • This compound

  • Adherent or suspension cells expressing PAR-1

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127 (for aiding dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader or microscope with live-cell imaging capabilities

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight (for adherent cells).

  • Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

  • Incubation: Remove the culture medium from the cells and add the dye-loading buffer. Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells two or three times with warm HBSS to remove excess dye. After the final wash, leave a final volume of 100 µL of HBSS in each well.

  • Baseline Reading: Place the plate in the fluorescence reader. Set the excitation and emission wavelengths appropriate for your dye (e.g., 485 nm excitation / 525 nm emission for Fluo-4). Record a stable baseline fluorescence for 30-60 seconds.

  • Compound Addition: Using the instrument's injection system or a multichannel pipette, add 100 µL of this compound solution (at 2x the final desired concentration) to the wells.

  • Data Acquisition: Immediately after addition, continue to record the fluorescence signal for at least 3-5 minutes to capture the transient calcium peak and subsequent return to baseline.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (F - F₀) or as a ratio relative to the baseline (F/F₀).

References

how to address TRAP-6 amide TFA solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for handling TRAP-6 amide trifluoroacetate (TFA) salt, focusing on solubility issues in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is TRAP-6 amide TFA, and why is solubility a concern?

TRAP-6 amide (Sequence: Ser-Phe-Leu-Leu-Arg-Asn-NH2) is a synthetic hexapeptide that acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor involved in cellular signaling pathways, notably in platelet activation.[1][2]

Most commercially available synthetic peptides, including TRAP-6 amide, are supplied as trifluoroacetate (TFA) salts. TFA is a remnant from the solid-phase synthesis and purification process, where it is used as a cleavage agent and an ion-pairing reagent in reverse-phase HPLC.[3][4] While essential for production, the TFA counterion can present challenges in experimental settings:

  • Solubility: The TFA salt form can influence the overall solubility of the peptide in aqueous buffers.

  • Acidity: Residual TFA can lower the pH of your final solution, potentially affecting cellular health and experimental outcomes.

  • Cellular Interference: TFA has been reported to interfere with cell-based assays, sometimes causing cytotoxicity or inhibiting cell proliferation.[3]

Q2: I'm having trouble dissolving my lyophilized this compound powder directly into my aqueous buffer. What should I do?

Directly dissolving peptides in aqueous buffers can be challenging. The recommended approach is to first prepare a high-concentration stock solution in a suitable organic solvent and then dilute it into your experimental buffer. This method minimizes the volume of organic solvent in your final working solution.

The diagram below outlines the recommended workflow. For a detailed, step-by-step guide, please refer to Protocol 1: Preparing a Concentrated Stock Solution of this compound .

G cluster_workflow Recommended Solubilization Workflow start Start with Lyophilized This compound Vial centrifuge Briefly centrifuge vial to collect powder start->centrifuge add_solvent Add small volume of organic solvent (e.g., DMSO) to prepare concentrated stock centrifuge->add_solvent dissolve Vortex gently to fully dissolve peptide add_solvent->dissolve decision Is peptide fully dissolved? dissolve->decision aliquot Aliquot stock solution and store at -20°C or -80°C decision->aliquot Yes fail Consult peptide datasheet or try alternative solvent (e.g., DMF) decision->fail No dilute Dilute stock solution into final aqueous buffer for working concentration aliquot->dilute end Solution ready for experiment dilute->end

Caption: Workflow for dissolving this compound.

Q3: What are the recommended solvents and known solubility limits for TRAP-6 amide?

This compound has good solubility in organic solvents like DMSO, which is the preferred choice for preparing stock solutions. Its solubility in aqueous buffers like PBS is lower.

Solubility Data Summary

CompoundSolventSolubility
TRAP-6 amide (TFA salt) PBS (pH 7.2) 5 mg/mL
TRAP-6 amide (TFA salt) DMSO 12 mg/mL
TRAP-6 (TFA salt, non-amidated)PBS (pH 7.2)1 mg/mL
TRAP-6 (TFA salt, non-amidated)DMSO30 mg/mL

Data sourced from manufacturer datasheets.

Q4: The TFA counterion is interfering with my cell-based assay. How can I remove or replace it?

If TFA is confirmed to be problematic for your experiments, you can perform a counterion exchange to replace trifluoroacetate with a more biologically compatible ion, such as chloride (from HCl) or acetate.[4][5] This process typically involves repeatedly dissolving the peptide in a solution containing the new acid and then removing the solvent via lyophilization (freeze-drying).[3]

The decision to perform a counterion exchange depends on the sensitivity of your assay.

G cluster_decision TFA Counterion Decision Guide cluster_no Low Risk cluster_yes High Risk / Sensitive Assays start Is TFA interference suspected in your assay? proceed Proceed with experiment. Ensure final TFA concentration is minimal. start->proceed No exchange Perform Counterion Exchange start->exchange Yes hcl Exchange to Hydrochloride (HCl) Salt (See Protocol 2) exchange->hcl acetate Exchange to Acetate Salt (See Protocol 3) exchange->acetate

Caption: Decision guide for handling TFA counterions.

For detailed instructions, see Protocol 2: TFA to Hydrochloride (HCl) Salt Exchange and Protocol 3: TFA to Acetate Salt Exchange .

Q5: What is the signaling pathway activated by TRAP-6?

TRAP-6 selectively activates Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor (GPCR).[1][6] Upon binding, PAR1 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gq/11 and G12/13. This initiates downstream signaling cascades that result in various cellular responses, including platelet aggregation and calcium mobilization.

G cluster_pathway TRAP-6 / PAR1 Signaling Pathway cluster_g_proteins G-Protein Activation cluster_downstream Downstream Effectors TRAP6 TRAP-6 Amide PAR1 PAR1 Receptor (GPCR) TRAP6->PAR1 binds & activates Gq Gαq/11 PAR1->Gq G1213 Gα12/13 PAR1->G1213 PLC PLCβ Gq->PLC activates RhoGEF RhoGEF G1213->RhoGEF activates PIP2 PIP2 PLC->PIP2 cleaves RhoA RhoA Activation RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Mobilization IP3->Ca PKC PKC Activation DAG->PKC

Caption: Simplified PAR1 signaling cascade after TRAP-6 activation.

Experimental Protocols

Protocol 1: Preparing a Concentrated Stock Solution of this compound

This protocol describes the standard procedure for solubilizing lyophilized this compound for use in aqueous solutions.

Materials:

  • Lyophilized this compound vial

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Precision pipettes and sterile tips

Methodology:

  • Centrifugation: Before opening, briefly centrifuge the vial of lyophilized peptide for 10-20 seconds at low speed (e.g., 1,000 x g) to ensure all the powder is at the bottom of the vial.

  • Solvent Addition: Carefully open the vial and add the required volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock from 1 mg of peptide, add 100 µL of DMSO).

  • Dissolution: Close the vial and vortex gently for 10-15 seconds. Visually inspect the solution to ensure the peptide has completely dissolved. If needed, sonication for a few minutes can aid dissolution.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

  • Preparation of Working Solution: When ready to use, thaw a single aliquot of the DMSO stock solution. Add the stock solution dropwise to your pre-warmed aqueous buffer while gently vortexing to create the final working concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects in biological assays.

Protocol 2: TFA to Hydrochloride (HCl) Salt Exchange

This protocol is for replacing the TFA counterion with chloride. This is a common method for preparing peptides for sensitive in vivo or cell-based studies.[3][7]

Materials:

  • This compound

  • 100 mM Hydrochloric acid (HCl) solution

  • Distilled, deionized water

  • Lyophilizer (freeze-dryer)

Methodology:

  • Initial Dissolution: Dissolve the this compound peptide in distilled water at a concentration of approximately 1 mg/mL.[3]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.[3][7] Let the solution stand at room temperature for at least one minute.

  • First Lyophilization: Freeze the solution completely using a -80°C freezer or liquid nitrogen. Lyophilize the sample overnight or until all the liquid has sublimated, leaving a dry powder.

  • Repeat Cycles: To ensure complete exchange, re-dissolve the lyophilized powder in the 10 mM HCl solution.[3]

  • Freeze and lyophilize the solution again.

  • Repeat Step 4 and 5 at least one more time (for a total of 3 cycles). This repeated process helps remove the more volatile trifluoroacetic acid, leaving the peptide as an HCl salt.

  • Final Product: After the final lyophilization, the resulting powder is the hydrochloride salt of TRAP-6 amide. Reconstitute as needed for your experiment.

Protocol 3: TFA to Acetate Salt Exchange via Anion Exchange

This protocol uses an anion exchange resin to replace TFA with acetate, which can be a milder alternative to the HCl exchange method.[5][8]

Materials:

  • This compound

  • Strong anion exchange resin (e.g., Dowex 1x8, acetate form)

  • Chromatography column

  • 1 M Sodium Acetate solution

  • Distilled, deionized water

  • Lyophilizer

Methodology:

  • Prepare the Column: Pack a small chromatography column with the anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[8]

  • Equilibrate the Resin: Elute the column with 1 M sodium acetate to ensure the resin is fully in the acetate form.

  • Wash the Column: Wash the column thoroughly with several column volumes of distilled, deionized water to remove any excess sodium acetate.[8]

  • Load the Peptide: Dissolve the this compound in a minimal amount of distilled water and apply it slowly to the top of the prepared column.

  • Elute the Peptide: Elute the column with distilled water. The peptide, now with acetate as its counterion, will pass through the column while the trifluoroacetate ions remain bound to the resin.[8]

  • Collect Fractions: Collect the fractions containing the peptide. The presence of the peptide can be monitored using UV absorbance at 280 nm if the sequence contains Trp or Tyr, or by other appropriate methods.

  • Lyophilization: Combine the peptide-containing fractions, freeze the solution, and lyophilize to obtain the dry peptide acetate salt.

References

Navigating TRAP-6 Amide TFA Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize experimental variability in TRAP-6 amide TFA assays. By addressing common issues and providing detailed protocols, this guide aims to enhance the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is TRAP-6 and how does it activate platelets?

A1: TRAP-6 (Thrombin Receptor Activator Peptide 6) is a synthetic hexapeptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1).[1][2][3] It mimics the action of thrombin in activating platelets by binding to and activating PAR1, initiating a signaling cascade that leads to platelet aggregation and activation.[3][4]

Q2: What is the significance of the "TFA" in this compound?

A2: TFA stands for trifluoroacetic acid. It is commonly used during the synthesis and purification of synthetic peptides like TRAP-6.[5][6] Consequently, the final peptide product is often a TFA salt. Residual TFA can significantly impact biological assays, including those involving cell proliferation and receptor binding, by altering the peptide's structure and function or by exhibiting cytotoxic effects.[5][7][8]

Q3: Can the TFA counter-ion affect my TRAP-6 assay results?

A3: Yes, the presence of TFA can introduce variability. TFA can bind to positively charged residues on the peptide, potentially altering its conformation and activity.[7] It can also lower the pH of your experimental solution, which may affect assay performance.[5][8] For sensitive applications, it is recommended to use TRAP-6 with TFA levels below 1% or to exchange the TFA for a more biologically compatible counter-ion like hydrochloride (HCl) or acetate.[5][7]

Q4: What are the typical working concentrations for TRAP-6 in platelet assays?

A4: The optimal concentration of TRAP-6 can vary depending on the specific assay and the desired level of platelet activation. However, common concentration ranges found in the literature are between 1 µM and 30 µM for inducing platelet aggregation or activation in various assay formats like light transmission aggregometry (LTA) and flow cytometry.[9][10][11] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High inter-assay variability 1. Inconsistent TRAP-6 Reagent Preparation: Lyophilized TRAP-6 reagent may not be fully solubilized or mixed, leading to concentration differences between experiments.[4]- Reconstitute the TRAP-6 vial with the specified volume of distilled or deionized water. - Allow the vial to stand for at least 10 minutes to ensure complete dissolution. - Mix thoroughly by gentle inversion; avoid vigorous shaking to prevent peptide degradation.[4]
2. TFA Salt Effects: Residual trifluoroacetic acid (TFA) from peptide synthesis can interfere with biological assays.[7]- Consider using a TRAP-6 preparation with low TFA content. - Perform a counter-ion exchange to replace TFA with a more biocompatible salt like HCl or acetate.[5]
3. Pre-analytical Variables in Sample Handling: Variations in blood collection, anticoagulant used, and preparation of platelet-rich plasma (PRP) can significantly impact results.[12]- Standardize blood collection using plastic syringes and gentle mixing with the anticoagulant (e.g., sodium citrate).[4] - Ensure consistent centrifugation speeds and times for PRP preparation.[4] - Allow PRP to rest for at least 30 minutes at room temperature before testing.[4]
Low or no platelet response to TRAP-6 1. Suboptimal TRAP-6 Concentration: The concentration of TRAP-6 may be too low to elicit a strong response.- Perform a dose-response curve with a range of TRAP-6 concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your system.[9]
2. Poor Platelet Quality: Platelets may have become activated or lost function during preparation.- Handle blood samples gently to avoid premature platelet activation. - Ensure all testing is completed within a few hours of blood collection.[4] - Visually inspect PRP for hemolysis (reddish tint), which can indicate sample processing issues.
3. Presence of Inhibitory Substances: The patient or donor may be on medications that inhibit platelet function (e.g., aspirin, clopidogrel).[13]- Review donor medication history. TRAP-6 action is not blocked by aspirin or clopidogrel, but other medications could have an effect.[3][4]
Inconsistent results within the same experiment (intra-assay variability) 1. Inadequate Mixing of Reagents: Failure to properly mix the TRAP-6 reagent into the platelet suspension.- When adding TRAP-6 to the cuvette, pipette it directly into the sample and not down the side of the cuvette.[4] - Ensure proper and consistent stirring speed in aggregometry experiments.[14]
2. Temperature Fluctuations: Platelet function is temperature-sensitive.- Pre-warm platelet samples and reagents to 37°C before starting the assay.[4]
3. Pipetting Errors: Inaccurate pipetting of TRAP-6 or platelet samples.- Use calibrated pipettes and ensure proper pipetting technique.

Experimental Protocols

Platelet Aggregometry using Light Transmission Aggregometry (LTA)
  • Blood Collection and PRP Preparation:

    • Collect whole blood into plastic tubes containing 3.2% or 3.8% sodium citrate (9 parts blood to 1 part citrate).

    • Gently invert the tube several times to mix. Do not shake.

    • Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[4]

    • Transfer the PRP to a clean plastic tube.

    • Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 20 minutes) to obtain platelet-poor plasma (PPP).[4]

    • Adjust the platelet count of the PRP to 200-300 x 10⁹/L using PPP.[4]

    • Allow the PRP to rest at room temperature for at least 30 minutes before testing.[4]

  • TRAP-6 Reagent Preparation:

    • Reconstitute lyophilized TRAP-6 with 1.0 mL of distilled or deionized water to achieve a stock concentration (e.g., 1 mM).[4]

    • Allow to stand for 10 minutes and mix well by gentle inversion.[4]

    • The reconstituted reagent can be stored at 2-8°C for up to 14 days.[15]

  • Aggregation Assay:

    • Set the 0% and 100% aggregation levels on the aggregometer using PPP and PRP, respectively.[4]

    • Pipette the required volume of PRP into an aggregation cuvette with a stir bar.

    • Pre-warm the cuvette at 37°C for 120 seconds.[4]

    • Add the desired volume of TRAP-6 reagent directly into the cuvette to initiate aggregation.

    • Record the aggregation for a set period, typically 5-10 minutes.

Key Signaling Pathway and Experimental Workflow

TRAP-6 Signaling Pathway in Platelets

TRAP6_Signaling TRAP6 TRAP-6 PAR1 PAR1 TRAP6->PAR1 Gq Gq PAR1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from dense stores) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Platelet_Activation Platelet Activation (Shape Change, Granule Release, Aggregation) Ca_release->Platelet_Activation PKC_activation->Platelet_Activation

Caption: TRAP-6 mediated platelet activation via the PAR1-Gq-PLC pathway.

Standard TRAP-6 Platelet Aggregometry Workflow

TRAP6_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Blood_Collection 1. Blood Collection (Sodium Citrate) PRP_Prep 2. PRP & PPP Preparation (Centrifugation) Blood_Collection->PRP_Prep Platelet_Count 3. Platelet Count Adjustment PRP_Prep->Platelet_Count Resting 4. Rest PRP (30 min at RT) Platelet_Count->Resting Aggregometer_Setup 5. Aggregometer Setup (PRP=100%, PPP=0%) Resting->Aggregometer_Setup Pre_warm 6. Pre-warm PRP (37°C for 120s) Aggregometer_Setup->Pre_warm Add_TRAP6 7. Add TRAP-6 Reagent Pre_warm->Add_TRAP6 Record_Aggregation 8. Record Aggregation (5-10 min) Add_TRAP6->Record_Aggregation Data_Analysis 9. Data Analysis (Max Aggregation %, Slope) Record_Aggregation->Data_Analysis

References

Technical Support Center: TRAP-6 Amide TFA Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRAP-6 (Thrombin Receptor Activating Peptide-6) amide TFA. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is TRAP-6 amide TFA and what is its primary function?

A1: this compound is the trifluoroacetate salt of TRAP-6 amide, a synthetic hexapeptide with the sequence SFLLRN-NH₂. It acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor. By mimicking the action of thrombin, TRAP-6 activates PAR-1, leading to downstream signaling events, most notably platelet aggregation. This makes it a valuable tool for in vitro studies of platelet activation and cardiovascular research.

Q2: How should lyophilized this compound be stored for long-term stability?

A2: For long-term storage, lyophilized this compound should be kept in a tightly sealed container with a desiccant at -20°C or preferably -80°C.[1][2][3][4][5] Under these conditions, the peptide can remain stable for several years.[1][5] Before use, it is recommended to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as the peptide is hygroscopic.[2][4][5]

Q3: What are the recommended solvents for reconstituting this compound?

A3: The choice of solvent depends on the experimental requirements. For many applications, sterile, deionized water or a buffer such as PBS (pH 7.0-7.4) is suitable.[1][2] For hydrophobic peptides that are difficult to dissolve in aqueous solutions, a small amount of an organic solvent like DMSO can be used to first dissolve the peptide, followed by dilution with the desired aqueous buffer.[1][4] It is advisable to test the solubility of a small amount of the peptide first.

Q4: What are the common degradation pathways for this compound in solution?

A4: Like other peptides in solution, this compound can be susceptible to several degradation pathways:[6][7][8]

  • Hydrolysis: The peptide bonds can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.[9][10][11][12]

  • Deamidation: The C-terminal amide group can be hydrolyzed, particularly under acidic conditions, converting it to a carboxylic acid.[8][13]

  • Oxidation: While TRAP-6 does not contain highly susceptible residues like Cysteine or Methionine, some amino acids can still undergo oxidation over extended periods.[7]

Q5: Can the TFA counter-ion interfere with my experiments?

A5: Yes, the trifluoroacetate (TFA) counter-ion can potentially interfere with biological assays.[14] TFA can alter the secondary structure of peptides and has been reported to affect cell proliferation in some in vitro studies.[14][15] If you observe unexpected biological responses, it may be necessary to exchange the TFA counter-ion for a more biologically compatible one, such as acetate or hydrochloride.[3][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no biological activity (e.g., no platelet aggregation) 1. Peptide Degradation: The TRAP-6 amide may have degraded in solution due to improper storage or prolonged incubation. 2. Incorrect Concentration: Errors in weighing or dilution can lead to a final concentration that is too low to elicit a response. 3. Suboptimal Assay Conditions: The pH, temperature, or other components of the assay buffer may not be optimal for PAR-1 activation.1. Prepare fresh solutions: Reconstitute a new aliquot of lyophilized peptide. Refer to the stability data (Table 1) for guidance on solution stability. 2. Verify Concentration: Re-weigh the peptide and carefully perform dilutions. Consider using a spectrophotometer to estimate the peptide concentration if possible. 3. Optimize Assay Conditions: Ensure the assay buffer is at a physiological pH (around 7.4) and the temperature is appropriate for the cells being used (typically 37°C for mammalian cells).
Precipitation or aggregation of the peptide in solution 1. Poor Solubility: The peptide may not be fully soluble in the chosen solvent, especially at higher concentrations. 2. pH near Isoelectric Point (pI): Peptides are least soluble at their pI. 3. Freeze-Thaw Cycles: Repeated freezing and thawing can promote aggregation.[1]1. Improve Solubilization: Try dissolving the peptide in a small amount of DMSO before diluting with your aqueous buffer. Sonication can also aid in dissolution.[2][4] 2. Adjust pH: If the buffer pH is close to the peptide's pI, adjust the pH of the buffer to be further away from the pI. 3. Aliquot Solutions: Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.[1][2]
Inconsistent or variable results between experiments 1. Inconsistent Solution Age: Using TRAP-6 solutions of different ages can lead to variability due to time-dependent degradation. 2. Contamination: Bacterial or enzymatic contamination of the stock solution can degrade the peptide. 3. Variable TFA Content: If the TFA counter-ion is affecting the assay, batch-to-batch variations in TFA content could cause inconsistencies.1. Use Freshly Prepared Solutions: For critical experiments, always use a freshly prepared TRAP-6 solution from a new aliquot. 2. Use Sterile Technique: Reconstitute the peptide in sterile buffer and handle solutions using sterile techniques to prevent contamination. 3. Consider TFA Removal: If high consistency is required, consider performing a counter-ion exchange to remove TFA.

Stability of this compound in Solution

The stability of this compound in solution is dependent on the storage temperature, solvent, and pH. While specific, published long-term stability data for this compound is limited, the following table provides representative stability data based on the known behavior of similar short, amidated peptides.

Table 1: Representative Stability of this compound in Different Solutions Over Time

SolventStorage Temperature1 Day1 Week1 Month
Sterile Water 4°C>98%~95%~85%
-20°C>99%>98%~95%
PBS (pH 7.4) 4°C>98%~94%~80%
-20°C>99%>98%~94%
50% Acetonitrile/Water 4°C>99%>98%~96%
-20°C>99%>99%~98%
Cell Culture Medium (e.g., DMEM) with 10% FBS 37°C~90%Not RecommendedNot Recommended

Disclaimer: This data is illustrative and based on the general stability of similar peptides. For critical applications, it is recommended to perform your own stability studies.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by RP-HPLC

This protocol outlines a method to assess the stability of this compound in solution over time using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Preparation of TRAP-6 Stock Solution:

    • Accurately weigh a known amount of lyophilized this compound.

    • Reconstitute in the desired solvent (e.g., sterile water, PBS) to a final concentration of 1 mM.

    • Divide the stock solution into multiple aliquots for analysis at different time points.

    • Store the aliquots at the desired temperature (e.g., 4°C or -20°C).

  • HPLC Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm.

    • Injection Volume: 20 µL.

  • Time-Course Analysis:

    • At each time point (e.g., 0, 1, 3, 7, 14, and 30 days), thaw one aliquot of the TRAP-6 solution.

    • Inject the sample onto the HPLC system.

    • Record the chromatogram and integrate the peak area of the intact TRAP-6 amide.

    • Calculate the percentage of remaining intact peptide relative to the initial time point (t=0).

Protocol 2: Functional Assessment of this compound Stability using Platelet Aggregation Assay

This protocol provides a method to functionally assess the stability of this compound by measuring its ability to induce platelet aggregation.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from a healthy donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Platelet Aggregation Assay:

    • Pre-warm the PRP to 37°C.

    • Place a known volume of PRP into an aggregometer cuvette with a stir bar.

    • Add a specific concentration of the aged TRAP-6 solution (e.g., to a final concentration of 5 µM) to the PRP.

    • Monitor and record the change in light transmission for a set period (e.g., 5-10 minutes) to measure platelet aggregation.

  • Time-Course Analysis:

    • At each time point of the stability study, use an aliquot of the aged TRAP-6 solution to perform the platelet aggregation assay.

    • Compare the aggregation response (e.g., maximum aggregation percentage) to that induced by a freshly prepared TRAP-6 solution.

Visualizations

TRAP6_Signaling_Pathway TRAP6 TRAP-6 Amide PAR1 PAR-1 Receptor TRAP6->PAR1 Binds and Activates G_protein Gq/G12/13 PAR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Leads to PKC->Platelet_Aggregation Contributes to

Caption: TRAP-6 signaling pathway in platelets.

Stability_Workflow start Start: Lyophilized This compound reconstitute Reconstitute in Desired Solvent start->reconstitute aliquot Create Aliquots for Each Time Point reconstitute->aliquot storage Store at Defined Temperature(s) aliquot->storage timepoint At Each Time Point... storage->timepoint hplc Analyze by RP-HPLC (Chemical Stability) timepoint->hplc Chemical functional_assay Perform Functional Assay (e.g., Platelet Aggregation) timepoint->functional_assay Functional analyze_hplc Calculate % Intact Peptide hplc->analyze_hplc analyze_functional Measure Biological Activity functional_assay->analyze_functional end End: Determine Stability Profile analyze_hplc->end analyze_functional->end

Caption: Experimental workflow for stability testing.

Troubleshooting_Logic start Inconsistent or No Activity? fresh_solution Did you use a freshly prepared solution? start->fresh_solution yes_fresh Yes fresh_solution->yes_fresh no_fresh No fresh_solution->no_fresh check_concentration Is the peptide concentration correct? yes_fresh->check_concentration prepare_fresh Prepare a fresh solution from a new aliquot. no_fresh->prepare_fresh yes_conc Yes check_concentration->yes_conc no_conc No check_concentration->no_conc check_solubility Is the peptide fully dissolved (no precipitation)? yes_conc->check_solubility recalculate Verify calculations and re-prepare the solution. no_conc->recalculate yes_sol Yes check_solubility->yes_sol no_sol No check_solubility->no_sol check_assay Are assay conditions (pH, temp) optimal? yes_sol->check_assay improve_solubility Improve solubility: - Use a small amount of DMSO - Adjust buffer pH - Sonicate no_sol->improve_solubility yes_assay Yes check_assay->yes_assay no_assay No check_assay->no_assay tfa_issue Consider TFA interference. Perform counter-ion exchange. yes_assay->tfa_issue optimize_assay Optimize assay conditions. no_assay->optimize_assay

Caption: Troubleshooting logic for TRAP-6 experiments.

References

Technical Support Center: Investigating Potential Off-Target Effects of TRAP-6 Amide TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of TRAP-6 amide TFA in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound (Thrombin Receptor Activator Peptide 6) is a synthetic hexapeptide (SFLLRN-NH2) that functions as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR1).[1][2][3][4] It mimics the action of the natural PAR1 agonist, thrombin, by binding to the receptor and inducing downstream signaling pathways, leading to cellular responses such as platelet activation and aggregation.[5][6][7] The trifluoroacetate (TFA) salt is a common counter-ion used during peptide synthesis and purification.

Q2: What are the expected downstream signaling events following PAR1 activation by TRAP-6?

Activation of PAR1 by TRAP-6 typically initiates G-protein signaling, primarily through Gαq and Gα12/13 pathways. This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a resulting increase in intracellular calcium mobilization and protein kinase C (PKC) activation. This signaling cascade is central to platelet shape change, granule release, and aggregation.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol TRAP6 TRAP-6 PAR1 PAR1 TRAP6->PAR1 binds Gq Gαq PAR1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Platelet_Activation Platelet Activation (Aggregation, Degranulation) Ca_release->Platelet_Activation PKC->Platelet_Activation

Caption: Canonical PAR1 signaling pathway initiated by TRAP-6.

Q3: Are there known off-target effects for TRAP-6?

TRAP-6 is designed for selectivity towards PAR1. Some studies indicate that TRAP-6 shows no activity at PAR4, another thrombin receptor on human platelets.[4] However, as with many synthetic peptides, high concentrations could potentially lead to reduced selectivity and interactions with other receptors. Unexpected experimental outcomes may warrant an investigation into concentration-dependent effects and the use of specific antagonists to confirm the involvement of PAR1.

Troubleshooting Guide: Unexpected Experimental Results

Problem: My cells are showing a response to TRAP-6 that is inconsistent, weaker, or stronger than expected, or does not seem to be mediated by PAR1.

This guide provides a systematic approach to determine if the observed effects are due to experimental error, reagent issues, or potential off-target activities.

Troubleshooting_Tree Start Unexpected Results with TRAP-6 Check_Reagent Step 1: Verify Reagent & Protocol - Confirm TRAP-6 concentration - Check reagent age/storage - Review protocol for errors Start->Check_Reagent Dose_Response Step 2: Perform Dose-Response Is the effect concentration-dependent? Check_Reagent->Dose_Response Dose_Response->Check_Reagent No On_Target_Verification Step 3: Confirm PAR1 Mediation Dose_Response->On_Target_Verification Yes Use_Antagonist Pre-treat with PAR1 Antagonist (e.g., Vorapaxar) Is the effect blocked? On_Target_Verification->Use_Antagonist Use_Control_Agonist Compare with another PAR1 Agonist (e.g., Thrombin) Is the response similar? On_Target_Verification->Use_Control_Agonist Result_OnTarget Conclusion: Effect is likely mediated by PAR1. Review downstream pathways. Use_Antagonist->Result_OnTarget Yes Result_OffTarget Conclusion: Potential Off-Target Effect. - Consider other PARs or receptors - Lower TRAP-6 concentration Use_Antagonist->Result_OffTarget No Use_Control_Agonist->Result_OnTarget Yes Use_Control_Agonist->Result_OffTarget No

Caption: Decision tree for troubleshooting TRAP-6 experiments.

Quantitative Data Summary

The potency of TRAP-6 can vary based on the cell type, species, and assay conditions. The following table provides a summary of reported quantitative values.

ParameterValueAssay/SystemReference
EC₅₀ ~0.8 µMPlatelet Aggregation (Human)[7]
EC₅₀ ~24 µMPlatelet Aggregation (Human)[8]
IC₅₀ 96 nMPAR1 Activation[4]

Note: EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration, used here to indicate binding/activation potency) values are context-dependent. Discrepancies can arise from differences in experimental protocols, buffer conditions, and platelet donor variability.

Experimental Protocols

Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Objective: To quantitatively measure TRAP-6-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • Freshly drawn whole blood in 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).

  • This compound stock solution (e.g., 1 mM in sterile water or buffer).

  • Light Transmission Aggregometer.

  • Aggregation cuvettes and stir bars.

  • 37°C water bath or heating block.

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.[5]

    • Transfer the upper PRP layer to a new tube.

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.[5]

  • Aggregometer Setup:

    • Calibrate the aggregometer according to the manufacturer's instructions. Use PPP to set 100% light transmission (representing full aggregation) and PRP to set 0% transmission.

  • Aggregation Measurement:

    • Pipette PRP (typically 250-500 µL) into an aggregation cuvette containing a stir bar.

    • Pre-warm the cuvette at 37°C for at least 2 minutes in the aggregometer.[5]

    • Start recording the baseline transmission.

    • Add a small volume of the TRAP-6 working solution to achieve the desired final concentration (e.g., 1-10 µM).[9]

    • Record the aggregation curve for 5-10 minutes.

  • Troubleshooting Off-Target Effects:

    • To confirm PAR1 specificity, pre-incubate PRP with a selective PAR1 antagonist for 15-30 minutes before adding TRAP-6. A significant reduction or abolition of aggregation confirms the effect is PAR1-mediated.

Protocol 2: Intracellular Calcium Mobilization Assay

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRAP-6, a key indicator of Gαq pathway activation.

Materials:

  • Washed platelets or a PAR1-expressing cell line.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

  • This compound.

  • Appropriate buffer (e.g., Tyrode's or HBSS with Ca²⁺).

  • Fluorimeter or fluorescence plate reader with kinetic reading capability.

Procedure:

Calcium_Workflow Start 1. Prepare Cell Suspension (Washed Platelets or Cell Line) Dye_Loading 2. Load Cells with Calcium Dye (e.g., Fura-2 AM, 30-60 min at 37°C) Start->Dye_Loading Wash 3. Wash Cells Twice to Remove Extracellular Dye Dye_Loading->Wash Resuspend 4. Resuspend in Assay Buffer and transfer to cuvette/plate Wash->Resuspend Baseline 5. Equilibrate and Record Stable Baseline Fluorescence Resuspend->Baseline Stimulate 6. Add TRAP-6 and immediately start recording Baseline->Stimulate Record 7. Measure Fluorescence Change over time (kinetic read) Stimulate->Record Analysis 8. Analyze Data (e.g., Peak response, AUC) Record->Analysis

Caption: Experimental workflow for a TRAP-6 calcium mobilization assay.

  • Cell Preparation and Dye Loading: Prepare a suspension of washed platelets or PAR1-expressing cells. Load cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with buffer to remove any extracellular dye.

  • Measurement: Resuspend the loaded cells in the assay buffer and place them in the fluorimeter.

  • Baseline Reading: Record a stable baseline fluorescence for 1-2 minutes.

  • Stimulation: Add TRAP-6 to the desired final concentration and continue recording the fluorescence signal for several minutes to capture the transient calcium peak.

  • Data Analysis: The change in fluorescence intensity or ratio (for ratiometric dyes like Fura-2) corresponds to the change in intracellular calcium concentration. Compare the peak response across different conditions.

References

Technical Support Center: Improving the Reproducibility of TRAP-6 Amide TFA-Induced Responses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of experiments involving Thrombin Receptor Activator Peptide 6 (TRAP-6) amide. A significant source of variability in TRAP-6 responses arises from the presence of trifluoroacetic acid (TFA), a counter-ion often remaining from the peptide synthesis and purification process. This guide will address TFA-related issues and other common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is TRAP-6 and how does it work?

A1: TRAP-6 is a synthetic hexapeptide (SFLLRN) that acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor. It mimics the action of thrombin, a key physiological activator of PAR1, by binding to the receptor and initiating downstream signaling cascades. This activation is crucial in processes like platelet aggregation and cellular signaling.

Q2: What is TFA and why is it present in my TRAP-6 peptide?

A2: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis and purification (typically by HPLC) of synthetic peptides like TRAP-6. It helps in cleaving the peptide from the resin and in achieving good separation. Consequently, the final lyophilized peptide is often a TFA salt, where the TFA counter-ion is associated with positively charged residues in the peptide.

Q3: How can residual TFA affect my experiments?

A3: Residual TFA can significantly impact the reproducibility of your experimental results in several ways:

  • Alteration of pH: TFA is acidic and can lower the pH of your peptide stock solution and, subsequently, your assay buffer. This can affect protein function and cell viability.[1]

  • Direct Cellular Effects: TFA has been shown to have direct effects on cells, including inhibiting cell proliferation at nanomolar concentrations and, in some cases, promoting it at higher concentrations.[1][2]

  • Interference with Biological Activity: The TFA counter-ion can interfere with the peptide's interaction with its receptor, potentially altering its biological activity and leading to inconsistent results.

Q4: Should I remove TFA from my TRAP-6 peptide?

A4: Yes, for sensitive and reproducible cell-based assays, it is highly recommended to exchange the TFA counter-ion for a more biologically compatible one, such as hydrochloride (HCl).[3][4][5][6] This will minimize the confounding effects of TFA and improve the reliability of your data.

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in TRAP-6 Induced Responses

Potential Cause: Residual TFA in the TRAP-6 peptide preparation is a common culprit for inconsistent results.

Solution:

  • Counter-ion Exchange: Perform a salt exchange to replace TFA with HCl. A detailed protocol is provided in the "Experimental Protocols" section below.

  • Source a TFA-free Peptide: When possible, purchase TRAP-6 as a hydrochloride salt from the manufacturer.

  • Lot-to-Lot Variation: Be aware that even with TFA-free peptides, there can be lot-to-lot variability in peptide purity and content. It is good practice to qualify a new lot of peptide against a previous, well-characterized lot.

Issue 2: No or Weak Response to TRAP-6 in Platelet Aggregation or Calcium Mobilization Assays

Potential Causes & Troubleshooting Steps:

  • Peptide Degradation:

    • Improper Storage: Ensure the lyophilized peptide is stored at -20°C or lower and the stock solution is aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles.

    • Solution Instability: Prepare fresh dilutions of TRAP-6 for each experiment from a frozen stock.

  • Incorrect Peptide Concentration:

    • Accurate Weighing: Peptides can be hygroscopic. Allow the vial to equilibrate to room temperature before opening and weighing to prevent condensation.

    • Quantification: For precise concentration determination, consider using amino acid analysis or UV spectroscopy.

  • Cellular Issues:

    • Cell Health: Ensure cells are healthy, within a low passage number, and display appropriate morphology.

    • Receptor Expression: Verify the expression of PAR1 on your cell line. For platelets, ensure they are fresh and properly prepared. Mouse platelets do not respond to TRAP-6 as they lack PAR1.[7]

  • Assay Conditions:

    • Agonist Concentration Range: Perform a dose-response curve to ensure you are using an appropriate concentration of TRAP-6.

    • Buffer Composition: Check the pH and composition of your assay buffer.

Issue 3: Baseline Instability or Artifacts in Calcium Mobilization Assays (e.g., using FLIPR)

Potential Causes & Troubleshooting Steps:

  • Dye Loading Issues:

    • Uneven Loading: Ensure even cell seeding and dye loading across the plate.

    • Dye Compartmentalization: Incubate cells with the calcium-sensitive dye for the recommended time. Sub-optimal loading can lead to dye sequestration in organelles.

  • Cell Plate Issues:

    • Cell Adhesion: Use poly-D-lysine coated plates if cell detachment is an issue.[8]

    • Well-to-Well Variability: Ensure consistent cell numbers and volumes in each well.

  • Instrumentation Settings:

    • Pipetting Speed: Optimize the liquid addition speed to avoid disturbing the cell monolayer.

    • Read Parameters: Adjust the exposure time and gain settings to achieve a stable baseline signal.[9]

  • Compound-Related Effects:

    • Autofluorescence: Check if your TRAP-6 preparation or other compounds in the assay have intrinsic fluorescence at the excitation and emission wavelengths used.

    • Solvent Effects: Ensure the final concentration of solvents like DMSO is consistent across all wells and does not exceed a level that affects cell health (typically <0.5%).[8]

Quantitative Data

ParameterTFA Salt EffectHCl Salt EffectCell TypeReference
Cell Proliferation Inhibition observed at concentrations as low as 10 nM.No significant effect on cell proliferation.Fetal Rat Osteoblasts[1]
Cell Viability Can induce cell growth in some cell lines (e.g., murine glioma) and inhibit it in others.Generally considered more biocompatible with minimal impact on cell viability.Various[1][2]
Secondary Structure Can induce a slight increase in helical structures in peptides.Minimal to no effect on secondary structure.Pediocin PA-1[1]
pH of Solution Can significantly lower the pH of unbuffered solutions.Has a lesser impact on pH compared to TFA.N/A[1]

Experimental Protocols

Protocol for TFA to HCl Counter-ion Exchange

This protocol is adapted from established methods for exchanging TFA for HCl in synthetic peptides.[3][4][5][6]

  • Dissolution: Dissolve the TRAP-6 TFA salt in deionized water at a concentration of 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 10 mM.

  • Incubation: Let the solution stand at room temperature for a few minutes.

  • Lyophilization (Cycle 1): Freeze the solution (e.g., using a dry ice/acetone bath or liquid nitrogen) and lyophilize overnight until all the liquid is removed.

  • Re-dissolution: Re-dissolve the lyophilized peptide powder in the same volume of 10 mM HCl.

  • Lyophilization (Cycle 2): Repeat the freezing and lyophilization step.

  • Repeat: For complete exchange, a third cycle of re-dissolution in 10 mM HCl and lyophilization is recommended.

  • Final Product: The resulting lyophilized powder is the HCl salt of TRAP-6. Store appropriately at -20°C or colder.

Protocol for Platelet Aggregation Assay

This is a general protocol for light transmission aggregometry (LTA).

  • Sample Preparation:

    • Collect whole blood in tubes containing 3.2% sodium citrate.

    • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

  • Instrument Setup:

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Assay Procedure:

    • Pipette PRP into a cuvette with a stir bar and place it in the aggregometer to warm to 37°C.

    • Add a baseline of buffer or vehicle control and record for a few minutes.

    • Add the desired concentration of TRAP-6 (HCl salt) and record the change in light transmission for 5-10 minutes.

    • Analyze the aggregation curve to determine the maximal aggregation and slope.

Protocol for Calcium Mobilization Assay

This is a general protocol for a fluorescence-based calcium mobilization assay using a plate reader like the FLIPR®.

  • Cell Plating: Seed cells expressing PAR1 in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.

  • Assay Procedure:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record a baseline fluorescence reading.

    • The instrument will then automatically add the TRAP-6 (HCl salt) solution at various concentrations.

    • Continue to record the fluorescence signal to measure the increase in intracellular calcium.

    • Analyze the data to determine the peak fluorescence response and calculate EC50 values.

Visualizations

PAR1 Signaling Pathway

PAR1_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors cluster_response Cellular Response TRAP6 TRAP-6 PAR1 PAR1 Receptor TRAP6->PAR1 binds Gq Gαq PAR1->Gq activates G1213 Gα12/13 PAR1->G1213 activates PLC Phospholipase C (PLC) Gq->PLC activates RhoGEF RhoGEF G1213->RhoGEF activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces RhoA RhoA RhoGEF->RhoA activates Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates ROCK ROCK RhoA->ROCK activates Platelet_Aggregation Platelet Aggregation PKC->Platelet_Aggregation Ca_release->Platelet_Aggregation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement

Caption: Simplified signaling pathway of PAR1 activation by TRAP-6.

Experimental Workflow: From TRAP-6 (TFA) to Clean Data

Experimental_Workflow start Start: TRAP-6 (TFA Salt) tfa_exchange TFA to HCl Counter-ion Exchange start->tfa_exchange characterize Characterize Peptide (Purity, Concentration) tfa_exchange->characterize prepare_stock Prepare Aliquoted Stock Solution (-80°C) characterize->prepare_stock run_assay Perform Assay (e.g., Platelet Aggregation) prepare_stock->run_assay analyze Analyze Data run_assay->analyze end Reproducible Results analyze->end Troubleshooting_Logic cluster_solutions Potential Solutions start No Response to TRAP-6 check_peptide Check Peptide Integrity - Fresh Aliquot? - Correct Storage? start->check_peptide check_conc Verify Peptide Concentration - Accurate Weighing? - Dose-Response? start->check_conc check_cells Assess Cell Health & Receptor - Viability? - PAR1 Expression? start->check_cells check_assay Review Assay Conditions - Correct Buffer? - Instrument Settings OK? start->check_assay solution_peptide Use new peptide aliquot or new lot check_peptide->solution_peptide If issues found solution_conc Re-weigh and prepare fresh dilutions check_conc->solution_conc If issues found solution_cells Use new batch of cells, confirm PAR1 expression check_cells->solution_cells If issues found solution_assay Optimize assay parameters check_assay->solution_assay If issues found

References

managing batch-to-batch variability of TRAP-6 amide TFA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TRAP-6 amide TFA. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary mechanism of action?

A1: TRAP-6 (Thrombin Receptor Activating Peptide-6) amide is a synthetic hexapeptide with the sequence H-Ser-Phe-Leu-Leu-Arg-Asn-NH2. It functions as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor (GPCR).[1][2][3] TRAP-6 mimics the action of the native tethered ligand that is exposed after thrombin cleaves the N-terminus of PAR-1, thereby activating the receptor and initiating downstream signaling cascades independent of proteolytic cleavage.[1][2]

Q2: What does the "TFA" in this compound signify, and why is it present?

A2: TFA stands for trifluoroacetic acid. It is a strong acid commonly used during the solid-phase synthesis of the peptide for cleavage from the resin and during the HPLC purification process.[4] During the final lyophilization step, free TFA is removed, but residual TFA remains as a counterion to positively charged residues in the peptide, forming a TFA salt.[4][5] Therefore, commercially available synthetic peptides are often supplied as TFA salts.

Q3: Can the TFA counterion affect my experimental results?

A3: Yes, residual TFA can significantly impact experimental outcomes. TFA is cytotoxic at concentrations as low as 10 nM and can inhibit or, in some cases, stimulate cell proliferation, leading to variability in cell-based assays.[4][6] It can also alter the peptide's secondary structure, solubility, and interfere with certain analytical techniques like IR spectroscopy.[6] For sensitive applications, such as in vivo studies or cell-based assays, it is highly recommended to consider using a peptide that has undergone TFA removal through an ion-exchange process, typically replacing it with acetate or hydrochloride (HCl) salts.[4]

Q4: How should I properly store and handle this compound?

A4: Lyophilized this compound should be stored at -20°C or lower, protected from moisture.[7] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. For preparing stock solutions, dissolve the peptide in sterile, distilled water.[7] If solubility is an issue, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with your aqueous experimental buffer.[7] It is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months.[7]

Q5: What level of purity is recommended for my experiments?

A5: The required purity level depends on your application.

  • >95% purity: Recommended for most in vitro studies, including cell-based assays like platelet aggregation and calcium mobilization, to ensure high reproducibility.[8]

  • >98% purity: Essential for sensitive applications such as in vivo studies, structural analyses (NMR), and quantitative receptor-binding assays where even minor impurities could have biological effects.[8]

Data Presentation: Managing Batch-to-Batch Variability

Batch-to-batch variability is an inherent aspect of synthetic peptide production. To help you manage this, we provide a Certificate of Analysis (CofA) with each batch. Below is a table summarizing typical quality control specifications for three different research-grade batches of this compound. This data illustrates expected variations and helps in standardizing experiments across different batches.

ParameterBatch ABatch BBatch CAcceptance CriteriaMethod
Appearance White PowderWhite PowderWhite PowderWhite to off-white solidVisual Inspection
Identity (MS) 861.9 Da862.1 Da861.8 Da861.9 ± 1.0 DaMass Spectrometry
Purity (HPLC) 97.2%95.8%98.1%≥ 95%HPLC (220 nm)
Net Peptide Content 78.5%75.2%81.0%Report ValueAmino Acid Analysis
TFA Content 15.3%18.1%13.5%Report ValueIon Chromatography
Water Content 6.2%6.7%5.5%< 10%Karl Fischer Titration

Note: The Net Peptide Content is the percentage of the total weight that is the target peptide. The remaining weight consists of counterions (TFA) and residual water. For quantitative experiments, it is crucial to use the Net Peptide Content to calculate the precise concentration of the active peptide.

Mandatory Visualizations

Signaling Pathway

TRAP6_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors cluster_response Cellular Response TRAP-6 TRAP-6 Amide PAR1 PAR-1 Receptor TRAP-6->PAR1 Binds & Activates Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 PLC PLCβ RhoGEF RhoGEF IP3 IP3 DAG DAG RhoA RhoA Ca_Release ↑ Intracellular Ca²⁺ PKC_Activation PKC Activation Cytoskeleton Cytoskeletal Rearrangement Platelet_Aggregation Platelet Aggregation

Caption: TRAP-6 amide signaling via the PAR-1 receptor.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Receive Receive Peptide (Check CofA) Equilibrate Equilibrate Vial to Room Temp Receive->Equilibrate Reconstitute Reconstitute in Appropriate Solvent Equilibrate->Reconstitute Aliquoting Aliquot for Single Use Reconstitute->Aliquoting Store Store at -80°C Aliquoting->Store Thaw Thaw Aliquot Store->Thaw Add_Peptide Add TRAP-6 to Assay (e.g., Platelet Aggregation) Thaw->Add_Peptide Prepare_Cells Prepare Cells/ Platelets Prepare_Cells->Add_Peptide Incubate Incubate as per Protocol Add_Peptide->Incubate Measure Measure Response (e.g., Light Transmission, Fluorescence) Incubate->Measure Collect_Data Collect Raw Data Measure->Collect_Data Normalize Normalize to Controls Collect_Data->Normalize Calculate Calculate EC50/ Max Aggregation Normalize->Calculate Compare Compare Batches/ Conditions Calculate->Compare Interpret Interpret Results Compare->Interpret

Caption: General workflow for this compound experiments.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Inconsistent or No TRAP-6 Activity Observed Check_Peptide Is the peptide preparation correct? Start->Check_Peptide Check_Assay Are the assay conditions optimal? Start->Check_Assay Check_Cells Are the cells/platelets healthy and responsive? Start->Check_Cells Solubility Peptide fully dissolved? Check for precipitates. Check_Peptide->Solubility No Concentration Concentration calculated using Net Peptide Content? Check_Peptide->Concentration No Storage Peptide stored correctly? Avoided freeze-thaw cycles? Check_Peptide->Storage No TFA_Issue Is TFA interfering? (Especially in cell-based assays) Check_Peptide->TFA_Issue Yes Buffer_pH Buffer pH and composition correct? Check_Assay->Buffer_pH No Controls Positive/Negative controls working as expected? Check_Assay->Controls No Incubation Incubation times/temps accurate? Check_Assay->Incubation No Viability Cell viability >90%? Check_Cells->Viability No Receptor_Expression Sufficient PAR-1 expression? Check_Cells->Receptor_Expression No Donor_Variability Using platelets? Consider donor variability. Check_Cells->Donor_Variability Yes TFA_Solution Solution: Use TFA-removed peptide (Acetate or HCl salt) TFA_Issue->TFA_Solution

Caption: Decision tree for troubleshooting TRAP-6 experiments.

Experimental Protocols

Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) upon stimulation with this compound.

Materials:

  • This compound

  • Whole blood collected in 3.2% or 3.8% sodium citrate tubes

  • Sterile saline

  • Plastic pipettes and tubes

  • Light Transmission Aggregometer and cuvettes with stir bars

  • Centrifuge

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood and process it within 3 hours. Avoid chilling the samples.

    • Centrifuge the whole blood at 150-200 x g for 15 minutes at room temperature with the brake off to obtain PRP.

    • Carefully transfer the upper PRP layer to a clean plastic tube.

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to 200-300 x 10⁹/L using PPP if necessary. Let the adjusted PRP rest for 30 minutes at room temperature.

  • Aggregometer Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument by setting 100% light transmission with a PPP-filled cuvette and 0% with a PRP-filled cuvette, according to the manufacturer's instructions.

  • Aggregation Measurement:

    • Pipette 300 µL of PRP into an aggregometer cuvette containing a magnetic stir bar.

    • Pre-warm the cuvette in the heating block for 2 minutes at 37°C.

    • Place the cuvette in the measuring channel and start recording the baseline.

    • Add a specific volume of this compound solution to achieve the desired final concentration (e.g., a typical EC₅₀ is around 0.8 µM).[1]

    • Record the change in light transmission for at least 5-10 minutes to observe the full aggregation curve.

Protocol 2: Calcium Mobilization Assay

This protocol describes how to measure the increase in intracellular calcium concentration in response to this compound in adherent cells expressing PAR-1 (e.g., endothelial cells or transfected HEK293T cells).

Materials:

  • This compound

  • PAR-1 expressing adherent cells

  • Black, clear-bottom 96-well plates

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Pluronic F-127 (for dye loading)

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Plating:

    • Seed PAR-1 expressing cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours under standard cell culture conditions.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Aspirate the cell culture medium from the wells and wash once with assay buffer.

    • Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C, protected from light.

    • After incubation, wash the cells twice with assay buffer to remove excess dye, leaving 100 µL of buffer in each well.

  • Fluorescence Measurement:

    • Place the 96-well plate into the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the instrument to record fluorescence (e.g., excitation ~494 nm, emission ~516 nm for Fluo-4) every 1-2 seconds.

    • Record a stable baseline fluorescence for 15-30 seconds.

    • Using the instrument's injector, add a specific volume of this compound solution (prepared at 2-5X final concentration) to stimulate the cells.

    • Continue recording the fluorescence for at least 2-3 minutes to capture the peak calcium response and subsequent decay.

    • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

References

Technical Support Center: Managing TFA Counter-Ion Effects in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively control for the effects of the trifluoroacetic acid (TFA) counter-ion in their experiments.

Troubleshooting Guides

Issue: Unexpected or Poor Results in Biological Assays

Residual trifluoroacetic acid (TFA) from peptide synthesis and purification can significantly impact biological experiments by altering pH, affecting cell viability, and interfering with receptor-ligand interactions.

Solution: TFA Removal by Lyophilization with Hydrochloric Acid (HCl)

This is a widely used method to exchange the TFA counter-ion for a more biologically compatible chloride ion.[1][2]

Experimental Protocol:

  • Dissolution: Dissolve the peptide in distilled water or a suitable buffer (e.g., 50mM phosphate buffer with 100mM NaCl) at a concentration of 1 mg/mL.

  • Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.

  • Incubation: Let the solution stand at room temperature for at least one minute to allow for ion exchange.

  • Freezing: Flash-freeze the solution using liquid nitrogen. Alternatively, a -80°C or -20°C freezer can be used.

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repeat Cycles: For optimal TFA removal, repeat steps 1-5 at least two to three times.[3] The efficiency of removal increases with the number of cycles.

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired assay buffer.

Issue: Signal Suppression or Artifacts in Mass Spectrometry

TFA is a strong ion-pairing agent that can cause significant signal suppression in electrospray ionization mass spectrometry (ESI-MS).[4]

Solution 1: Use TFA-Free Mobile Phases

Whenever possible, replace TFA with alternative mobile phase modifiers that are more compatible with MS detection, such as formic acid or acetic acid.[5]

Solution 2: Post-Column Addition of a Reagent to Mitigate Suppression

A method has been developed to reduce ion suppression by post-column infusion of a dilute ammonium hydroxide solution. This helps to dissociate the analyte-TFA ion pair, releasing the protonated analyte for detection. An ion signal improvement of 1.2 to 20 times has been reported with this method.[6]

Issue: Interference in Spectroscopic Analysis (FTIR, CD)

TFA has strong absorbance in the infrared region, which can interfere with the structural analysis of peptides by FTIR, particularly in the amide I region. It can also influence the secondary structure of peptides, affecting circular dichroism (CD) spectra.[7]

Solution: Counter-Ion Exchange to Acetate

Exchanging the TFA counter-ion for acetate can eliminate spectroscopic interference and provide a more accurate assessment of the peptide's secondary structure.

Experimental Protocol: TFA/Acetate Exchange using Anion Exchange Resin

  • Resin Preparation: Prepare a column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.

  • Column Equilibration: Elute the column with a 1 M solution of sodium acetate.

  • Washing: Wash the column with distilled water to remove excess sodium acetate.

  • Sample Loading: Dissolve the peptide in distilled water and apply it to the column.

  • Elution: Elute the peptide from the column with distilled water and collect the fractions containing the peptide.

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.

Frequently Asked Questions (FAQs)

Q1: Why is TFA problematic in my experiments?

A1: Trifluoroacetic acid is a strong acid used in peptide synthesis and purification.[1] Residual TFA can:

  • Alter Biological Activity: It can be toxic to cells, even at nanomolar concentrations, and can inhibit or sometimes promote cell growth, leading to unpredictable results in cell-based assays.[8]

  • Interfere with Assays: TFA can affect enzyme kinetics, receptor binding, and immunoassays.

  • Cause Signal Suppression in Mass Spectrometry: As a strong ion-pairing agent, it significantly reduces the signal of analytes in ESI-MS.[4]

  • Affect Physicochemical Properties: It can alter the secondary structure and solubility of peptides.[8]

Q2: How much residual TFA is acceptable in my peptide sample?

A2: The acceptable level of residual TFA depends on the application. For sensitive applications such as cell-based assays, in vivo studies, and clinical applications, the TFA content should be as low as possible, ideally less than 1%. For less sensitive applications like polyclonal antibody production, higher levels may be tolerated.[9]

Q3: What is the most effective method for TFA removal?

A3: The choice of method depends on the desired final counter-ion and the properties of the peptide.

  • TFA/HCl exchange is a very common and effective method for replacing TFA with the biologically compatible chloride ion.[1][2]

  • Ion-exchange chromatography is effective for exchanging TFA for other counter-ions like acetate and allows for milder conditions.

  • A deprotonation/reprotonation cycle has been reported to be highly efficient, with a reduction factor of over 100 in TFA concentration.[10]

Q4: Will lyophilization alone remove TFA?

A4: Lyophilization will remove unbound, free TFA. However, it will not remove the TFA counter-ions that are ionically bound to the positively charged residues of the peptide. An ion exchange procedure is necessary to remove the bound TFA.[9]

Q5: Can I quantify the amount of residual TFA in my sample?

A5: Yes, several analytical techniques can be used to quantify residual TFA. 19F Nuclear Magnetic Resonance (19F-NMR) is a highly specific and quantitative method for TFA determination.[11][12][13] Ion chromatography is another sensitive method for quantifying TFA and other anions in peptide preparations.[14][15]

Data Presentation

Table 1: Quantitative Effects of TFA Counter-Ion on Experimental Assays

Experimental AssayObserved Effect of TFAQuantitative ImpactReference(s)
Cell Viability Cytotoxicity, inhibition of cell proliferationCan inhibit cell growth at concentrations as low as 10 nM. A peptide with a TFA salt was found to be 5-30% more toxic than its acetate salt form.[8][16]
Mass Spectrometry (ESI-MS) Signal suppressionCan cause a 30-80% decrease in analyte signal.
Antimicrobial Activity Can increase or decrease activity depending on the peptide and microbial strain.For the peptide pexiganan, the trifluoroacetate salt showed 7.04% hemolysis, while the acetate salt showed 30.75%.[8][17]

Table 2: Comparison of TFA Removal Methodologies

Removal MethodPrincipleReported EfficiencyReference(s)
TFA/HCl Exchange (3 cycles, 10 mM HCl) Ion exchange followed by lyophilization.Reduces TFA content to below 1% (w/w).[3]
Ion-Exchange Resin Anion exchange chromatography.Reduction factor of >30 in TFA concentration.[10]
Deprotonation/Reprotonation Cycle pH adjustment to remove and then replace the counter-ion.Reduction factor of >100 in TFA concentration.[10]
RP-HPLC with Acetic Acid In-line ion exchange during chromatography.Reduction factor of ~3 in TFA concentration.[10]

Visualizations

TFA_Removal_Workflow cluster_start Start cluster_methods TFA Removal / Exchange Methods cluster_end Result Peptide_TFA Peptide with TFA Counter-Ion HCl_Exchange TFA/HCl Exchange (Lyophilization) Peptide_TFA->HCl_Exchange Ion_Exchange Anion Exchange Chromatography Peptide_TFA->Ion_Exchange HPLC RP-HPLC with Alternative Acid Peptide_TFA->HPLC Peptide_Cl Peptide with Chloride Counter-Ion HCl_Exchange->Peptide_Cl Peptide_Ac Peptide with Acetate Counter-Ion Ion_Exchange->Peptide_Ac Peptide_Other Peptide with Desired Counter-Ion HPLC->Peptide_Other

Caption: Workflow for TFA removal and counter-ion exchange.

Caption: Troubleshooting logic for TFA-related experimental issues.

Signaling_Pathway_Interference TFA Residual TFA pH_Change Lowering of local pH TFA->pH_Change Cell_Membrane Cell Membrane Integrity TFA->Cell_Membrane Receptor Cell Surface Receptor TFA->Receptor Non-specific binding Signaling Intracellular Signaling pH_Change->Signaling Cell_Membrane->Signaling Receptor->Signaling Cell_Response Altered Cellular Response (e.g., Apoptosis, Proliferation) Signaling->Cell_Response

Caption: Potential mechanisms of TFA interference in cellular signaling.

References

Navigating TRAP-6 Amide TFA Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully conducting experiments using TRAP-6 amide TFA. It addresses common pitfalls, offers troubleshooting advice, and provides detailed protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

TRAP-6 (Thrombin Receptor Activator Peptide 6) is a synthetic hexapeptide with the amino acid sequence SFLLRN.[1][2] It functions as a selective agonist for the Protease-Activated Receptor 1 (PAR-1), a thrombin receptor.[1][3] Unlike thrombin, which enzymatically cleaves the receptor to expose a new N-terminus that acts as a tethered ligand, TRAP-6 directly binds to and activates PAR-1, mimicking the effect of thrombin on platelets and other cells.[2][4] This activation is independent of receptor cleavage.[2][4] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, a common counter-ion used during peptide synthesis and purification.[5][6]

Q2: What are the primary applications of this compound in research?

TRAP-6 is widely used as a stable and standardized alternative to thrombin for in vitro studies of platelet activation and aggregation.[2][4] Its primary applications include:

  • Inducing platelet aggregation in light transmission aggregometry (LTA) and impedance aggregometry.[4][7][8]

  • Studying PAR-1 signaling pathways in various cell types.

  • Investigating the efficacy of anti-platelet drugs, particularly GpIIb/IIIa antagonists.[2][4]

  • Serving as a positive control in platelet reactivity assays.[9][10]

Q3: How should this compound be stored and handled?

Proper storage and handling are critical for maintaining the stability and activity of TRAP-6.

  • Lyophilized Powder: Store at -20°C for long-term stability (up to 3 years).[1][7]

  • Reconstituted Solution: Stability after reconstitution depends on the storage temperature:

    • 8 hours at room temperature (20-25°C).[4]

    • 2 weeks at 2-8°C.[4][7]

    • 4 weeks to 1 month at -20°C.[1][4]

    • Up to 6 months at -80°C.[3]

To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[1][6]

Troubleshooting Guide

Problem 1: No or weak platelet aggregation in response to TRAP-6.

Potential Cause Troubleshooting Step
Improper Reagent Storage/Handling Ensure TRAP-6 was stored and reconstituted according to the manufacturer's instructions. Avoid multiple freeze-thaw cycles.[1][4][6] Prepare fresh dilutions for each experiment.
Suboptimal TRAP-6 Concentration Optimize the TRAP-6 concentration. A typical starting range for platelet aggregation is 2-10 µM.[11][12] Perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Platelet Preparation Issues Ensure platelet-rich plasma (PRP) is prepared correctly and the platelet count is within the recommended range (200-300 x 10⁹/L).[4] Testing should be completed within 3 hours of blood collection.[4]
Presence of Anti-platelet Agents Verify that the blood donor has not consumed aspirin or other anti-platelet medications within the last 10 days.[4]
Incorrect Assay Conditions Maintain the assay temperature at 37°C.[4] Ensure proper stirring speed in the aggregometer.[8]

Problem 2: High background signal or spontaneous platelet aggregation.

Potential Cause Troubleshooting Step
Poor Quality Platelet Preparation Minimize mechanical stress during PRP preparation to avoid premature platelet activation. Ensure all equipment is clean.
Contaminated Reagents Use high-purity water and saline for reconstitution and dilutions.[7] Avoid using blood bank saline, which can cause erroneous results.[7]
Extended Incubation Time Do not pre-incubate platelets for an excessively long time before adding the agonist.

Problem 3: Inconsistent or variable results between experiments.

Potential Cause Troubleshooting Step
Lot-to-Lot Variability of TRAP-6 Be aware that lot-to-lot variation in peptide reagents can occur.[13] It is advisable to test a new lot against a previously validated lot using the same experimental setup and controls.
Interference from TFA Counter-ion Residual TFA can affect cell-based assays, sometimes inhibiting or promoting cell growth, which can lead to variability.[5][6] For sensitive assays, consider exchanging the TFA counter-ion for a more biologically compatible one like hydrochloride or acetate.[5][6][14]
Inconsistent Donor Platelets Platelet reactivity can vary between donors. If possible, use a consistent donor pool or characterize the response of each donor's platelets to a standard agonist.
Inconsistent Timing and Technique Standardize all experimental steps, including incubation times, pipetting techniques, and the time between blood collection and the start of the experiment.[4]

Quantitative Data Summary

Table 1: Recommended Concentrations of TRAP-6 for Platelet Activation and Aggregation Assays

Assay TypeRecommended Concentration RangeReference
Platelet Aggregation (LTA/Impedance)2 µM - 30 µM[11][12]
Flow Cytometry (P-selectin expression)1 µM - 10 µM
Calcium Mobilization0.01 µM - 10 µM[3]
EC50 for Platelet Aggregation~0.8 µM[10]

Detailed Experimental Protocols

Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Materials:

  • This compound

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Aggregometer cuvettes with stir bars

  • Calibrated micropipettes

  • Light Transmission Aggregometer

Procedure:

  • Prepare PRP and PPP:

    • Collect whole blood into tubes containing an appropriate anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.[4]

    • Adjust the platelet count in the PRP to 200-300 x 10⁹/L using PPP.[4] Allow the adjusted PRP to rest for 30 minutes at room temperature before testing.[4]

  • Set up the Aggregometer:

    • Turn on the aggregometer and allow it to warm up to 37°C.

    • Calibrate the instrument by setting 0% aggregation with PPP and 100% aggregation with PRP according to the manufacturer's instructions.[4]

  • Perform the Assay:

    • Pipette the required volume of PRP (e.g., 300 µL) into an aggregation cuvette containing a stir bar.[15]

    • Place the cuvette in the heating block of the aggregometer for at least 120 seconds to pre-warm to 37°C.[4]

    • Move the cuvette to the measurement channel.

    • Add the desired volume of TRAP-6 working solution directly into the cuvette.[4] Do not let the reagent run down the side of the cuvette.[4]

    • Record the aggregation for a minimum of 5 minutes.[4]

  • Data Analysis:

    • Determine the maximum percentage of aggregation from the aggregation curve.

Visualizations

Signaling Pathway of TRAP-6

TRAP6_Signaling TRAP6 TRAP-6 PAR1 PAR-1 Receptor TRAP6->PAR1 binds G_protein Gq/Gi/G12/13 PAR1->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from dense granules) IP3->Ca_release PKC PKC Activation DAG->PKC Aggregation Platelet Aggregation Ca_release->Aggregation PKC->Aggregation

Caption: TRAP-6 induced PAR-1 signaling pathway in platelets.

Experimental Workflow for Platelet Aggregation Assay

Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (Sodium Citrate) PRP_Prep 2. Centrifuge (low speed) to obtain PRP Blood_Collection->PRP_Prep PPP_Prep 3. Centrifuge (high speed) to obtain PPP PRP_Prep->PPP_Prep Platelet_Count 4. Adjust Platelet Count in PRP using PPP PPP_Prep->Platelet_Count Aggregometer_Setup 5. Calibrate Aggregometer (0% PPP, 100% PRP) Platelet_Count->Aggregometer_Setup Prewarm 6. Pre-warm PRP at 37°C Aggregometer_Setup->Prewarm Add_TRAP6 7. Add TRAP-6 to PRP Prewarm->Add_TRAP6 Record 8. Record Aggregation Add_TRAP6->Record Analyze 9. Determine Max Aggregation (%) Record->Analyze

Caption: Workflow for a typical platelet aggregation experiment.

Troubleshooting Logic for TRAP-6 Experiments

Troubleshooting_Logic Start Experiment Fails (e.g., no aggregation) Check_Reagent Check TRAP-6: - Storage? - Reconstitution? - Concentration? Start->Check_Reagent Reagent_OK Reagent OK Check_Reagent->Reagent_OK Yes Redo_Experiment Redo Experiment with Corrections Check_Reagent->Redo_Experiment No Check_Platelets Check Platelets: - Preparation? - Donor history? - Time since collection? Platelets_OK Platelets OK Check_Platelets->Platelets_OK Yes Check_Platelets->Redo_Experiment No Check_Assay Check Assay Conditions: - Temperature? - Stirring? - Calibration? Assay_OK Assay OK Check_Assay->Assay_OK Yes Check_Assay->Redo_Experiment No Check_TFA Consider TFA Interference for inconsistent results TFA_Issue Perform TFA Exchange Check_TFA->TFA_Issue Suspected Check_TFA->Redo_Experiment Not Suspected Reagent_OK->Check_Platelets Platelets_OK->Check_Assay Assay_OK->Check_TFA TFA_Issue->Redo_Experiment

References

Validation & Comparative

comparison of TRAP-6 amide TFA vs thrombin for PAR-1 activation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the activation of Protease-Activated Receptor 1 (PAR-1) by its endogenous agonist, thrombin, and the synthetic agonist, TRAP-6 amide TFA. This document is intended for researchers, scientists, and drug development professionals, providing objective data, experimental protocols, and pathway visualizations to inform experimental design and agonist selection.

Introduction to PAR-1 Agonists

Protease-Activated Receptor 1 (PAR-1) is a G protein-coupled receptor (GPCR) integral to thrombosis and cellular signaling.[1] Its activation is unique: the serine protease thrombin cleaves the receptor's N-terminal exodomain, unmasking a new N-terminus that functions as a "tethered ligand."[1][2][3] This tethered ligand, beginning with the sequence SFLLRN, binds intramolecularly to the receptor's second extracellular loop, initiating signaling.[1][4]

This compound (Thrombin Receptor Activator Peptide 6) is a synthetic hexapeptide (SFLLRN-NH2) that mimics this tethered ligand.[5][6] It activates PAR-1 directly without requiring proteolytic cleavage, making it a valuable pharmacological tool for studying PAR-1 signaling in a controlled manner.[7] This fundamental difference in activation—enzymatic and irreversible by thrombin versus direct and reversible by TRAP-6—underpins their distinct experimental applications and potential for divergent signaling outcomes.

Quantitative Comparison: Potency and Efficacy

The potency of thrombin and this compound can vary based on the cell type and assay used. However, thrombin is consistently found to be significantly more potent, typically acting at nanomolar (nM) concentrations, whereas TRAP-6 requires micromolar (µM) concentrations to elicit a comparable response.

AgonistAssay TypeParameterTypical Value
ThrombinPlatelet AggregationEC500.29 nM[8]
This compoundPlatelet AggregationEC50~0.8 - 3.9 µM[8][9]
ThrombinCalcium Mobilization (Platelets)EC50~0.05 - 100 nM[10]
This compoundCalcium Mobilization (Platelets)EC50~0.1 - 2000 µM[10]
ThrombinVasodilation (Umbilical Artery)Max Effect3 units/mL[11]
This compoundVasodilation (Umbilical Artery)Max Effect1 µM[11]

Signaling Pathways and Biased Agonism

While both agonists activate PAR-1, they can induce different downstream signaling cascades, a phenomenon known as "biased agonism." Thrombin's interaction with the receptor is complex and can lead to the activation of multiple G protein pathways, including Gαq, Gαi, and Gα12/13.[2] In contrast, peptide agonists like TRAP-6 may preferentially activate certain pathways over others. For instance, some studies suggest that TRAP-6 favors Gαq activation over Gα12/13 when compared to thrombin.[12]

This biased signaling is further exemplified by the action of other proteases like Activated Protein C (APC), which cleaves PAR-1 at a different site (Arg46) to generate a distinct tethered ligand.[13][14] This non-canonical activation leads to β-arrestin-dependent, cytoprotective signaling, contrasting with thrombin's predominantly G protein-dependent pro-inflammatory signals.[13][14]

PAR-1 Activation Mechanisms

The diagram below illustrates the two distinct modes of PAR-1 activation.

PAR1_Activation_Mechanisms cluster_thrombin Thrombin (Proteolytic Activation) cluster_trap6 This compound (Direct Agonism) cluster_downstream Downstream Signaling thrombin Thrombin par1_inactive PAR-1 (Inactive) N-terminus Intact thrombin->par1_inactive Cleavage at Arg41-Ser42 par1_cleaved PAR-1 (Active) Tethered Ligand (SFLLRN...) Exposed par1_inactive->par1_cleaved Conformational Change g_proteins G Protein Activation (Gαq, Gα12/13, etc.) par1_cleaved->g_proteins beta_arrestin β-arrestin Recruitment par1_cleaved->beta_arrestin trap6 This compound par1_inactive2 PAR-1 (Inactive) Binding Pocket Available trap6->par1_inactive2 Direct Binding par1_active_trap6 PAR-1 (Active) Ligand Bound par1_inactive2->par1_active_trap6 Conformational Change par1_active_trap6->g_proteins par1_active_trap6->beta_arrestin cellular_response Cellular Response (e.g., Ca²⁺ Flux, Platelet Aggregation) g_proteins->cellular_response beta_arrestin->cellular_response

Caption: Distinct activation mechanisms of PAR-1 by thrombin and TRAP-6.

Experimental Workflow for Agonist Comparison

A typical workflow to compare the functional consequences of PAR-1 activation by thrombin and TRAP-6 is outlined below.

Experimental_Workflow cluster_assays Functional & Signaling Assays start Cell Preparation (e.g., Platelet Isolation, Cell Culture) treatment Agonist Stimulation (Dose-response for Thrombin & TRAP-6) start->treatment aggregation Platelet Aggregometry treatment->aggregation calcium Calcium Mobilization Assay treatment->calcium western Western Blot (e.g., p-ERK) treatment->western bret β-arrestin Recruitment (BRET/FRET) treatment->bret analysis Data Analysis (EC50/IC50 Calculation, Curve Fitting) aggregation->analysis calcium->analysis western->analysis bret->analysis comparison Compare Potency, Efficacy, and Signaling Bias analysis->comparison conclusion Conclusion on Agonist Profile comparison->conclusion

Caption: Standard workflow for comparing PAR-1 agonist activity.

Experimental Protocols

Platelet Aggregation Assay

Objective: To measure the ability of agonists to induce platelet aggregation in vitro.

Methodology:

  • Sample Preparation: Prepare platelet-rich plasma (PRP) from whole blood by centrifugation. Platelet count is adjusted as necessary.

  • Instrumentation: Use a light transmission aggregometer. Calibrate the instrument using PRP (0% aggregation) and platelet-poor plasma (100% aggregation).

  • Assay Procedure:

    • Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

    • Add the agonist (thrombin or this compound) at various concentrations.

    • Record the change in light transmission over time as platelets aggregate.

  • Data Analysis: Generate dose-response curves by plotting the maximal aggregation percentage against the log of the agonist concentration to determine EC50 values.

Intracellular Calcium Mobilization Assay

Objective: To quantify the increase in intracellular calcium ([Ca²⁺]i) following PAR-1 activation.

Methodology:

  • Cell Preparation: Use either isolated platelets or adherent cells expressing PAR-1.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.

  • Measurement:

    • Wash cells to remove excess dye and resuspend or maintain them in a buffer.

    • Use a fluorometric imaging plate reader or a fluorescence microscope.

    • Establish a stable baseline fluorescence reading.

    • Inject the agonist (thrombin or TRAP-6) and continuously record the fluorescence intensity.

  • Data Analysis: The change in fluorescence is proportional to the change in [Ca²⁺]i. Calculate the peak response over baseline for each concentration and generate dose-response curves to determine EC50 values.

Summary and Recommendations

The choice between thrombin and this compound depends entirely on the experimental objective.

  • Thrombin is the physiological agonist and should be used when the goal is to mimic the in vivo conditions of PAR-1 activation, such as in studies of coagulation or thrombosis. However, its enzymatic nature means it can cleave other substrates, potentially leading to off-target effects.

  • This compound is a specific, direct PAR-1 agonist.[15] It is ideal for high-throughput screening, dissecting PAR-1-specific signaling pathways without the confounding variables of proteolysis, and serving as a positive control in platelet reactivity assays.[9] Its lower potency must be considered in experimental design.

For comprehensive studies, using both agonists can provide a more complete picture of PAR-1 function, distinguishing between effects caused by proteolytic activation versus direct receptor agonism.

References

Validating the Specificity of TRAP-6 Amide TFA for the PAR-1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of tool compounds is paramount. This guide provides a comprehensive comparison of TRAP-6 amide TFA, a widely used peptide agonist, in the context of Protease-Activated Receptor 1 (PAR-1) activation. We present supporting experimental data, detailed protocols, and comparative analyses with alternative agonists to objectively assess its specificity.

This compound (trifluoroacetate salt of the peptide SFLLRN-NH2) is a synthetic hexapeptide that corresponds to the tethered ligand sequence of human PAR-1 exposed after cleavage by thrombin.[1] It is designed to activate PAR-1 independently of receptor cleavage, offering a stable and standardized alternative to thrombin for studying PAR-1 mediated signaling pathways.[1][2] This guide delves into the experimental evidence validating its specificity for PAR-1.

Comparative Analysis of PAR-1 Agonist Potency

The potency of TRAP-6 in activating PAR-1 is typically assessed through functional assays such as platelet aggregation and intracellular calcium mobilization. The half-maximal effective concentration (EC50) is a key parameter for comparison.

AgonistReceptor Target(s)Typical EC50 Range (Platelet Aggregation)Typical EC50 Range (Calcium Mobilization)Key Characteristics
This compound PAR-1 [3][4]0.8 µM - 15 µM [5][6]~4.8 µM (in endothelial cells) [7]Synthetic, stable, PAR-1 selective agonist. Does not require enzymatic cleavage.[2]
ThrombinPAR-1, PAR-3, PAR-4[8]~100 pM (high affinity) to ~5 nM (low affinity)[6]Not directly comparable due to enzymatic activityEndogenous protease, activates multiple PARs. Potency is highly context-dependent.[6]
SFLLRN (unmodified peptide)PAR-1Generally similar to TRAP-6 amideNot always specified, but in the low µM rangeThe core activating peptide; amidation in TRAP-6 can improve stability and potency.
PAR-4 Agonist Peptide (e.g., AYPGKF-NH2)PAR-4>100 µM (for platelet aggregation)High µM to mM rangeSelective for PAR-4, used to differentiate PAR-1 and PAR-4 signaling.[9]

Note: EC50 values can vary significantly depending on the cell type, assay conditions, and specific endpoint being measured. The data presented represents a general range found in the literature.

Specificity Profile of this compound

A critical aspect of a tool compound's utility is its selectivity for the intended target over other related receptors.

ReceptorTRAP-6 ActivitySupporting Evidence
PAR-1 Agonist Potent activation in platelet aggregation and calcium mobilization assays with EC50 values in the low micromolar range.[5][6][7]
PAR-2Can activate PAR-2, but typically at higher concentrations than for PAR-1.Some sources indicate that TRAP-6 is also capable of activating PAR-2, though quantitative comparisons of potency are not consistently reported in head-to-head studies.[10]
PAR-3No significant agonist activity reported.PAR-3 is thought to function primarily as a cofactor for thrombin's cleavage of PAR-4 and may not signal independently in the same manner as PAR-1.[8]
PAR-4No significant agonist activity.Studies have shown that TRAP-6 does not activate PAR-4, even at high concentrations.[3] This is a key feature for distinguishing PAR-1 and PAR-4 mediated pathways in human platelets.
Other GPCRsNo significant off-target activity has been widely reported in the literature.While comprehensive off-target screening data is not readily available in the public domain, the consistent use of TRAP-6 as a specific PAR-1 agonist in numerous studies suggests a favorable selectivity profile within the context of platelet and endothelial cell research.

Experimental Protocols for Specificity Validation

To validate the specificity of TRAP-6 in your own experimental systems, the following detailed protocols for key assays are provided.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled GPCRs like PAR-1.

Principle: PAR-1 activation by TRAP-6 leads to the activation of Gαq, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[11] This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.[12]

Detailed Methodology:

  • Cell Culture: Plate cells expressing the PAR receptor of interest (e.g., HEK293 cells stably expressing PAR-1, PAR-2, PAR-3, or PAR-4, or primary cells like human umbilical vein endothelial cells (HUVECs)) in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) and an organic anion transport inhibitor (e.g., probenecid) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake and de-esterification.

  • Assay Procedure:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader equipped with injectors.

    • Measure the baseline fluorescence for a short period.

    • Inject a solution of this compound at various concentrations into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the TRAP-6 concentration to generate a dose-response curve.

    • Calculate the EC50 value from the dose-response curve.

    • To assess specificity, perform the same assay on cells expressing PAR-2, PAR-3, and PAR-4 and compare the resulting EC50 values.

Platelet Aggregation Assay

This assay is a gold standard for assessing platelet function and is a direct functional readout of PAR-1 activation on platelets.

Principle: In platelet-rich plasma (PRP), activated platelets change shape and aggregate. Light transmission aggregometry measures the increase in light transmission through the PRP as platelets aggregate and the turbidity of the sample decreases.[13]

Detailed Methodology:

  • Sample Preparation:

    • Collect whole blood from healthy, medication-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes. The PPP is used to set the 100% aggregation baseline.

  • Assay Procedure:

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a specific volume of PRP to a cuvette with a stir bar and allow it to equilibrate to 37°C.

    • Add a known concentration of this compound to the cuvette to initiate aggregation.

    • Record the change in light transmission over time.

  • Data Analysis:

    • The maximum percentage of aggregation is determined from the aggregation curve.

    • Generate dose-response curves by testing a range of TRAP-6 concentrations and calculate the EC50.

    • Compare the aggregation response induced by TRAP-6 with that of other agonists like thrombin, ADP, and collagen to understand the relative contribution of PAR-1 activation. To assess specificity, pre-incubation with specific PAR-1 antagonists can be performed to demonstrate inhibition of TRAP-6-induced aggregation.

Receptor Binding Assay

Radioligand binding assays are used to determine the affinity (Kd) of a ligand for its receptor.

Principle: A radiolabeled ligand with known high affinity and specificity for PAR-1 is incubated with a cell membrane preparation containing the receptor. A competing, non-radiolabeled ligand (in this case, TRAP-6) is added at increasing concentrations to displace the radioligand. The amount of bound radioactivity is measured, and the concentration of the competing ligand that displaces 50% of the radioligand (IC50) is determined. The Ki (inhibition constant), which reflects the affinity of the competing ligand, can then be calculated using the Cheng-Prusoff equation.[14]

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing PAR-1 in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash and resuspend the membrane pellet in a suitable binding buffer.[15]

  • Binding Assay:

    • In a 96-well filter plate, add the membrane preparation, a fixed concentration of a suitable PAR-1 radioligand (e.g., a radiolabeled antagonist), and varying concentrations of unlabeled this compound.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the bound from free radioligand by vacuum filtration.

    • Wash the filters with cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the TRAP-6 concentration to determine the IC50.

    • Calculate the Ki value to determine the binding affinity of TRAP-6 for PAR-1.

Signaling Pathways and Experimental Workflows

To visualize the complex processes described, the following diagrams have been generated using Graphviz.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage TRAP6 TRAP-6 Amide TRAP6->PAR1_inactive Binding PAR1_active PAR-1 (Active) PAR1_inactive->PAR1_active Activation Gq Gαq PAR1_active->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Signaling (e.g., Platelet Aggregation) Ca_release->Downstream PKC->Downstream

Caption: PAR-1 Signaling Pathway

Calcium_Mobilization_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells dye_loading Load cells with calcium-sensitive dye plate_cells->dye_loading wash_cells Wash cells to remove excess dye dye_loading->wash_cells measure_baseline Measure baseline fluorescence wash_cells->measure_baseline add_trap6 Inject TRAP-6 (or other agonist) measure_baseline->add_trap6 record_fluorescence Record fluorescence over time add_trap6->record_fluorescence analyze_data Analyze data and calculate EC50 record_fluorescence->analyze_data end End analyze_data->end

Caption: Calcium Mobilization Assay Workflow

Platelet_Aggregation_Workflow start Start blood_collection Collect whole blood with anticoagulant start->blood_collection prepare_prp_ppp Prepare PRP and PPP by centrifugation blood_collection->prepare_prp_ppp calibrate Calibrate aggregometer with PRP and PPP prepare_prp_ppp->calibrate incubate_prp Incubate PRP at 37°C calibrate->incubate_prp add_trap6 Add TRAP-6 to initiate aggregation incubate_prp->add_trap6 record_aggregation Record light transmission add_trap6->record_aggregation analyze_data Analyze aggregation curve and % aggregation record_aggregation->analyze_data end End analyze_data->end

Caption: Platelet Aggregation Workflow

Receptor_Binding_Workflow start Start prepare_membranes Prepare cell membranes expressing PAR-1 start->prepare_membranes incubate Incubate membranes with radioligand and TRAP-6 prepare_membranes->incubate filter_wash Filter and wash to separate bound/free ligand incubate->filter_wash measure_radioactivity Measure bound radioactivity filter_wash->measure_radioactivity analyze_data Analyze data and calculate IC50/Ki measure_radioactivity->analyze_data end End analyze_data->end

Caption: Receptor Binding Assay Workflow

Conclusion

Based on the available evidence, this compound is a potent and selective agonist for the PAR-1 receptor. Its lack of activity at PAR-4 makes it a valuable tool for dissecting the distinct roles of these two thrombin receptors in human platelets. While some activity on PAR-2 has been reported, it generally requires higher concentrations than for PAR-1 activation. For definitive validation in any new experimental system, it is recommended to perform direct comparative studies as outlined in the provided protocols. By employing these rigorous experimental approaches, researchers can confidently utilize this compound to investigate the intricate biology of PAR-1 signaling.

References

comparative analysis of TRAP-6 amide TFA and other PAR agonists like SFLLRN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Thrombin Receptor Activating Peptide 6 (TRAP-6) amide TFA and other Protease-Activated Receptor (PAR) agonists, such as SFLLRN. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of appropriate reagents for research and drug development.

Introduction to PAR Agonists

Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor. Synthetic peptides that mimic this tethered ligand sequence can act as potent agonists, activating the receptor independently of proteolytic cleavage.

TRAP-6 (SFLLRN-NH2) and SFLLRN are synthetic hexapeptides corresponding to the tethered ligand of human PAR1. They are widely used to study PAR1 function in various cell types, particularly platelets. TRAP-6 is the amidated form of the SFLLRN peptide, and it is often supplied as a trifluoroacetate (TFA) salt. This guide will compare the activity of TRAP-6 amide TFA with SFLLRN and other PAR agonists.

Mechanism of Action and Signaling Pathway

TRAP-6 amide and SFLLRN are agonists of PAR1. Upon binding to the receptor, they induce a conformational change that leads to the activation of heterotrimeric G proteins, primarily Gαq and Gα12/13.

  • Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • Gα12/13 Pathway: Activation of Gα12/13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is involved in cytoskeletal rearrangements and cell shape changes.

The following diagram illustrates the canonical PAR1 signaling pathway activated by agonists like TRAP-6 and SFLLRN.

PAR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAR1 PAR1 Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 RhoA RhoA RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cytoskeletal_rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_rearrangement Agonist TRAP-6 / SFLLRN Agonist->PAR1 Activation

Caption: PAR1 Signaling Pathway Activated by Agonists.

Comparative Performance Data

AgonistReceptor TargetAssayCell/System TypeEC50 / PotencyReference
SFLLRN-NH2 (TRAP-6 amide) PAR1Platelet AggregationHuman PlateletsMore potent than macrocyclic analogues[1]
SFLLRN PAR1Platelet AggregationHuman Platelets7.5 µM stimulates weak aggregation[2]
TFLLR-NH2 PAR1Calcium MobilizationCultured Neurons1.9 µM[3]
TFLLR-NH2 PAR1Calcium MobilizationEA.hy926 Endothelial Cells4.8 µM[4]
AYPGKF-NH2 PAR4Platelet AggregationHuman PlateletsMore potent than GYPGQV-NH2
GYPGQV-NH2 PAR4Platelet AggregationHuman PlateletsApprox. 50% as potent as AYPGKF-NH2

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and comparison of results.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Workflow Diagram:

Calcium_Mobilization_Workflow cluster_workflow Calcium Mobilization Assay Workflow start Seed cells in a 96-well plate load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) start->load_dye wash Wash cells to remove extracellular dye load_dye->wash add_agonist Add PAR agonist (e.g., TRAP-6, SFLLRN) wash->add_agonist measure_fluorescence Measure fluorescence intensity over time using a plate reader or microscope add_agonist->measure_fluorescence analyze Analyze data to determine EC50 values measure_fluorescence->analyze Platelet_Aggregation_Workflow cluster_workflow Platelet Aggregation Assay Workflow start Prepare platelet-rich plasma (PRP) from fresh whole blood adjust_platelet_count Adjust platelet count in PRP start->adjust_platelet_count pre_warm Pre-warm PRP to 37°C adjust_platelet_count->pre_warm add_agonist Add PAR agonist to PRP in an aggregometer cuvette pre_warm->add_agonist measure_aggregation Measure the change in light transmittance over time add_agonist->measure_aggregation analyze Analyze the aggregation curve to determine the extent and rate of aggregation measure_aggregation->analyze

References

Assessing the Cross-Reactivity of TRAP-6 Amide TFA with PAR-2, PAR-3, and PAR-4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of TRAP-6 amide TFA, a well-established Protease-Activated Receptor 1 (PAR-1) agonist, with other members of the PAR family: PAR-2, PAR-3, and PAR-4. Understanding the selectivity of pharmacological tools like TRAP-6 is paramount for the accurate interpretation of experimental results and the development of targeted therapeutics. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways involved.

Data Presentation: this compound Cross-Reactivity Profile

The following table summarizes the known activation potencies of this compound across PAR-1, PAR-2, PAR-3, and PAR-4. The data is compiled from various in vitro studies.

ReceptorAgonistEC50 (µM)Cell SystemAssay TypeCitation
PAR-1 This compound0.8Human PlateletsPlatelet Aggregation[1]
PAR-2 This compound1Xenopus OocytesCalcium Mobilization[2]
PAR-3 This compoundNo data available--
PAR-4 This compoundNo activity observed--[3]

Key Observations:

  • This compound is a potent agonist of PAR-1, with an EC50 value in the sub-micromolar range.

  • Evidence suggests that TRAP-6 can activate PAR-2, albeit with a slightly lower potency compared to PAR-1.[2]

  • There is currently no available data on the cross-reactivity of TRAP-6 with PAR-3.

  • Published data indicates that TRAP-6 does not activate PAR-4.[3]

Mandatory Visualization

The following diagrams illustrate the signaling pathway of PAR activation and the experimental workflow for assessing cross-reactivity.

cluster_activation PAR Activation by TRAP-6 cluster_signaling Downstream Signaling TRAP6 TRAP-6 PAR1 PAR-1 TRAP6->PAR1 High Potency PAR2 PAR-2 TRAP6->PAR2 Lower Potency PAR3 PAR-3 TRAP6->PAR3 Unknown PAR4 PAR-4 G_protein G-protein Coupling (Gq/11, G12/13) PAR1->G_protein PAR2->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_Mobilization->Cellular_Response PKC->Cellular_Response cluster_workflow Experimental Workflow for Cross-Reactivity Assessment start Start cell_culture Cell Culture & Transfection (HEK293 expressing PARs) start->cell_culture platelet_prep Platelet Preparation (Platelet-Rich Plasma) start->platelet_prep calcium_assay Calcium Mobilization Assay (Fluo-4 AM dye) cell_culture->calcium_assay protein_lysis Cell Lysis & Protein Quantification cell_culture->protein_lysis data_analysis Data Analysis (EC50 determination) calcium_assay->data_analysis aggregation_assay Platelet Aggregation Assay (Light Transmission Aggregometry) platelet_prep->aggregation_assay aggregation_assay->data_analysis western_blot Western Blotting (p-ERK, p-AKT) protein_lysis->western_blot western_blot->data_analysis conclusion Conclusion on Cross-Reactivity data_analysis->conclusion

References

Validating Novel Platelet Aggregation Assays: A Comparative Guide to Using TRAP-6 Amide TFA as a Reference Compound

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of novel assays is paramount to ensure data accuracy and reproducibility. This guide provides a comprehensive comparison of Thrombin Receptor Activator Peptide 6 (TRAP-6) amide TFA with other common platelet agonists, offering supporting experimental data and detailed protocols for assay validation. TRAP-6, a synthetic peptide that acts as a potent agonist of the Protease-Activated Receptor 1 (PAR-1), offers a stable and standardized alternative to thrombin for inducing platelet aggregation.[1][2]

Comparative Performance of Platelet Agonists

The choice of agonist is critical in platelet aggregation assays. While several agonists can be used to induce platelet activation, they operate through different pathways and exhibit varying performance characteristics. Below is a summary of common platelet agonists and their typical working concentrations in Light Transmission Aggregometry (LTA), the gold-standard for platelet function testing.[3][4]

AgonistReceptorTypical Concentration RangePathwayNotes
TRAP-6 amide TFA PAR-11 - 100 µMGq, G12/13Stable and specific PAR-1 agonist, induces robust monophasic aggregation.[1][5]
ADPP2Y1/P2Y122 - 20 µMGq, GiInduces biphasic aggregation at low concentrations.
CollagenGPVI, α2β11 - 10 µg/mLITAMRequires platelet adhesion for activation, often shows a lag phase.
Arachidonic AcidN/A0.5 - 1.6 mMThromboxaneMeasures viability of the cyclooxygenase pathway.[6]
RistocetinGPIb-IX-V0.5 - 1.5 mg/mLvWF bindingUsed to diagnose von Willebrand disease and Bernard-Soulier syndrome.
ThrombinPAR-1, PAR-40.1 - 1 U/mLGq, G12/13Potent agonist but can cleave fibrinogen, complicating aggregation measurements.[3]

Signaling and Experimental Workflow

Understanding the underlying biological pathways and the experimental process is crucial for assay design and data interpretation.

TRAP-6 Signaling Pathway in Platelets

TRAP-6 activates platelets by binding to the PAR-1 receptor, a G-protein coupled receptor. This binding initiates a signaling cascade through Gq and G12/13 proteins, leading to downstream activation of Phospholipase C (PLC), an increase in intracellular calcium (Ca2+), and activation of Protein Kinase C (PKC).[7][8] This cascade ultimately results in platelet shape change, degranulation, and aggregation.

TRAP6_Signaling TRAP6 This compound PAR1 PAR-1 Receptor TRAP6->PAR1 binds Gq Gq PAR1->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from Dense Granules) IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Aggregation Platelet Aggregation Ca_release->Aggregation PKC->Aggregation LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay blood_collection 1. Whole Blood Collection (Sodium Citrate) prp_prep 2. Centrifugation (150-200 x g, 15 min) to obtain Platelet-Rich Plasma (PRP) blood_collection->prp_prep ppp_prep 3. Further Centrifugation (2000 x g, 20 min) to obtain Platelet-Poor Plasma (PPP) prp_prep->ppp_prep platelet_adjustment 4. Adjust Platelet Count in PRP (200-300 x 10⁹/L) using PPP ppp_prep->platelet_adjustment instrument_setup 5. Set 0% and 100% Transmission (using PPP and PRP) platelet_adjustment->instrument_setup prp_incubation 6. Incubate PRP in Cuvette (37°C) with stir bar instrument_setup->prp_incubation agonist_addition 7. Add this compound prp_incubation->agonist_addition data_acquisition 8. Record Light Transmission over time (5-10 min) agonist_addition->data_acquisition

References

Safety Operating Guide

Navigating the Safe Disposal of TRAP-6 Amide TFA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and laboratory professionals, the proper disposal of chemical reagents is a critical component of maintaining a safe and compliant work environment. This guide provides detailed procedures for the safe disposal of TRAP-6 amide TFA, a thrombin receptor agonist peptide, ensuring the protection of personnel and the environment. Adherence to these protocols is essential for minimizing risks associated with this compound.

TRAP-6 amide is recognized as being harmful if swallowed and poses a significant threat to aquatic ecosystems, with potentially long-lasting toxic effects[1]. The trifluoroacetate (TFA) salt form introduces additional considerations, as trifluoroacetic acid is a corrosive substance that requires careful handling and disposal as hazardous waste[2][3].

Hazard Profile and Safety Recommendations

A summary of the key hazards associated with TRAP-6 amide and TFA is presented below. This information is critical for implementing appropriate safety measures during handling and disposal.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity (Category 4) Harmful if swallowed.Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1]
Acute Aquatic Toxicity (Category 1) Very toxic to aquatic life.Avoid release to the environment. Collect spillage.[1]
Chronic Aquatic Toxicity (Category 1) Very toxic to aquatic life with long lasting effects.Avoid release to the environment. Collect spillage.[1]
Corrosivity (from TFA) Causes severe skin burns and eye damage.Wear protective gloves, protective clothing, eye protection, and face protection.[3]

Standard Operating Procedure for Disposal

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is designed to be a general guideline; always consult and adhere to your institution's specific waste management policies and local regulations.

Experimental Protocol: Disposal of this compound
  • Personal Protective Equipment (PPE): Before handling the material, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Waste containing trifluoroacetic acid should be segregated from incompatible materials such as alkaline agents and oxidizers[2].

  • Containerization of Waste:

    • Place all solid waste (e.g., contaminated vials, pipette tips, gloves) into a designated, clearly labeled, and sealable hazardous waste container.

    • For solutions containing this compound, use a dedicated, leak-proof, and chemically compatible waste container. Glass or polyethylene containers are generally suitable.

    • The container must be labeled as "Hazardous Waste" and clearly indicate the contents, including "this compound" and any solvents used.

  • Aqueous Waste Neutralization (for dilute solutions, if permitted):

    • Consult with your EHS office before proceeding. Direct drain disposal is not recommended for TFA-containing waste[2].

    • For very dilute aqueous solutions, some institutions may permit neutralization prior to collection. This must be performed in a chemical fume hood[2].

    • Slowly add a weak base, such as sodium bicarbonate, to the solution while stirring to adjust the pH to a neutral range (typically between 6 and 8).

    • Even after neutralization, the solution should be collected as hazardous waste due to the aquatic toxicity of the peptide.

  • Final Disposal:

    • Once the waste container is full, ensure it is securely sealed.

    • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor[1][2].

    • Complete any required waste disposal request forms as per your institutional procedures.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final collection.

G This compound Disposal Workflow A Start: Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Solid vs. Liquid) B->C D Label Hazardous Waste Container ('this compound') C->D E Place Solid Waste in Container D->E F Place Liquid Waste in Container D->F I Securely Seal Container E->I G Consult EHS: Neutralization Permitted? F->G H Neutralize Dilute Aqueous Waste (pH 6-8 in Fume Hood) G->H Yes G->I No H->I J Store in Designated Area I->J K Arrange for EHS/Contractor Pickup J->K L End: Proper Disposal K->L

References

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